molecular formula C22H23ClFN3O3 B1663373 Rtt109 inhibitor 1

Rtt109 inhibitor 1

Numéro de catalogue: B1663373
Poids moléculaire: 431.9 g/mol
Clé InChI: LYOOCPLGHJKLEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Novel specific Inhibitor of histone acetyltransferase>Novel specific Inhibitor of Rtt109 histone acetyltransferase activity

Propriétés

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O3/c1-3-12-22(15-8-5-4-6-9-15)20(29)27(21(30)25-22)14-19(28)26(2)13-16-17(23)10-7-11-18(16)24/h4-11H,3,12-14H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOOCPLGHJKLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1)CC(=O)N(C)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rtt109 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fungal-specific histone acetyltransferase Rtt109, its mechanism of action, and the mode of inhibition by a novel small molecule inhibitor. The document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the core pathways and mechanisms.

Introduction to Rtt109: A Fungal-Specific Histone Acetyltransferase

Rtt109 is a histone acetyltransferase (HAT) found exclusively in fungi, playing a crucial role in maintaining genomic integrity through the acetylation of histone H3.[1][2] Its activity is central to DNA replication, repair-coupled nucleosome assembly, and responding to genotoxic stress.[1][3][4] The absence of Rtt109 in mammalian cells makes it a compelling and specific target for novel antifungal therapeutics.[5]

Rtt109's primary substrates are specific lysine (B10760008) residues on histone H3. A unique feature of Rtt109 is its dependence on histone chaperones, primarily Asf1 (Anti-silencing function 1) and Vps75 (Vacuolar protein sorting 75), which not only stimulate its catalytic activity by approximately 100 to 200-fold but also dictate its substrate specificity.[1][6]

  • Rtt109-Asf1 Complex: This complex is responsible for the acetylation of lysine 56 on histone H3 (H3K56ac).[1][4] This modification is critical for the assembly of newly synthesized histones onto DNA during S-phase and for surviving DNA damage.[3][4]

  • Rtt109-Vps75 Complex: This complex primarily acetylates lysines 9 and 27 on the N-terminal tail of histone H3 (H3K9ac, H3K27ac).[1][7] Vps75 also serves to stabilize the Rtt109 protein.[7][8]

Furthermore, Rtt109 activity is regulated by intramolecular auto-acetylation at lysine 290 (K290). This modification is essential for full HAT activity as it increases the binding affinity for the acetyl-CoA substrate and enhances the rate of acetyl transfer.[6]

The Catalytic Mechanism of Rtt109

Kinetic studies have revealed that the Rtt109-Vps75 complex follows a sequential kinetic mechanism.[9][10] This involves the formation of a ternary intermediate complex, where both the acetyl-CoA and the histone H3 substrates bind to the enzyme complex before the catalytic transfer of the acetyl group occurs.[9][10] The chemical attack by the substrate lysine on the bound acetyl-CoA is the rate-limiting step of the reaction.[10]

A Novel Small Molecule Inhibitor of Rtt109

Through a high-throughput chemical screen of over 300,000 compounds, a specific small molecule inhibitor of Rtt109 was discovered (referred to as "Compound 1").[5][9][11] This compound has emerged as a valuable tool for studying Rtt109 function and as a lead for antifungal drug development.

Mechanism of Action: The inhibitor displays a tight-binding, uncompetitive mechanism of action .[5][9][11] Key characteristics of its inhibitory activity include:

  • Chaperone Independence: It inhibits Rtt109's activity regardless of whether it is activated by the Asf1 or Vps75 chaperone.[5] This suggests the inhibitor does not act by disrupting the Rtt109-chaperone interaction.

  • Uncompetitive Inhibition: The inhibitor is not competitive with either the acetyl-CoA or the histone substrate.[5] This mode of inhibition implies that the inhibitor binds to the enzyme-substrate (ternary) complex, rather than to the free enzyme.

  • High Specificity: A crucial feature of this inhibitor is its specificity for Rtt109. It does not inhibit the activity of the structurally related human HAT, p300, highlighting its potential for low toxicity in mammalian systems.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to Rtt109 activity and its inhibition.

Table 1: Rtt109 Kinetic and Binding Parameters

ParameterValueComplex/ConditionReference
Kd (Binding Affinity)10 ± 2 nMRtt109-Vps75[10]
Activity Stimulation ~100 to 200-foldBy Vps75 or Asf1[1][6]

Table 2: Inhibitor Activity Profile ("Compound 1")

ParameterValueTarget/ConditionReference
IC50 ~56 nMRtt109-Vps75 (with 50 nM enzyme)[5]
Inhibition Comparable to Rtt109-Vps75Rtt109/Asf1[5]
Inhibition No significant inhibitionHuman p300 HAT[5]

Experimental Protocols

A. Histone Acetyltransferase (HAT) Assay Protocol (Filter Binding Method)

This protocol is based on the methodology used for assessing Rtt109 activity.[6]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris (pH 7.5) and 1 mM DTT.

  • Component Addition: In a reaction tube at 25 °C, add the following components in order:

    • Rtt109-Vps75 enzyme complex.

    • Histone substrate (e.g., full-length H3 or a specific H3 peptide).

    • Radiolabeled [3H]acetyl-CoA.

  • Incubation: Incubate the reaction mixture to allow the acetyl-transfer reaction to proceed.

  • Reaction Quenching: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]acetyl-CoA.

  • Scintillation Counting: Air-dry the filter paper and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the HAT activity.

B. High-Throughput Screening (HTS) Protocol for Rtt109 Inhibitors

This protocol outlines the key steps used in the discovery of Compound 1.[5]

  • Assay Principle: The primary screen detects the production of coenzyme A (CoA-SH), a product of the HAT reaction, using a sulfhydryl-reactive fluorescent probe (e.g., ThioGlo1) or Ellman's reagent (DTNB).

  • Plate Preparation: Dispense the test compounds from a chemical library into 1536-well microplates at a final concentration (e.g., 25 µM).

  • Enzyme and Substrate Addition: Add the recombinant Rtt109-Vps75 enzyme complex and the histone H3 peptide substrate to the wells.

  • Reaction Initiation: Start the reaction by adding acetyl-CoA.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period.

  • Detection: Add the detection reagent (e.g., ThioGlo1 or DTNB) and measure the resulting signal (fluorescence or absorbance) using a plate reader. A decrease in signal compared to control wells (containing DMSO instead of a compound) indicates potential inhibition.

  • Hit Confirmation: Primary hits are re-tested in dose-response assays to determine their IC50 values.

  • Counter-screens: Confirmed hits are tested against a related but distinct enzyme (e.g., human p300) to assess specificity and rule out non-specific inhibitors.

Visualizations: Pathways and Mechanisms

Diagram 1: Rtt109 Signaling Pathway and Substrate Specificity

Rtt109_Pathway cluster_asf1 Asf1-Dependent Pathway cluster_vps75 Vps75-Dependent Pathway Rtt109 Rtt109 (HAT) Complex_Asf1 Rtt109-Asf1 Complex Rtt109->Complex_Asf1 Complex_Vps75 Rtt109-Vps75 Complex Rtt109->Complex_Vps75 Asf1 Asf1 (Chaperone) Asf1->Complex_Asf1 Vps75 Vps75 (Chaperone) Vps75->Complex_Vps75 AcetylCoA Acetyl-CoA AcetylCoA->Complex_Asf1 Substrate AcetylCoA->Complex_Vps75 Substrate HistoneH3 Histone H3 HistoneH3->Complex_Asf1 Substrate HistoneH3->Complex_Vps75 Substrate H3K56ac Acetylated H3K56 Complex_Asf1->H3K56ac Acetylates H3K9_27ac Acetylated H3K9/K27 Complex_Vps75->H3K9_27ac Acetylates

Caption: Rtt109 activity is directed by chaperones Asf1 and Vps75.

Diagram 2: Uncompetitive Inhibition Mechanism of Rtt109

Uncompetitive_Inhibition E E (Rtt109 Complex) ES ES (Ternary Complex) E->ES +S S S (Substrates: AcCoA, H3) P P (Products: Ac-H3, CoA) ES->P k_cat ESI ESI (Inactive Complex) ES->ESI +I I I (Inhibitor)

Caption: Inhibitor binds only to the enzyme-substrate (ES) complex.

Diagram 3: High-Throughput Screening (HTS) Workflow

HTS_Workflow Start Start: Compound Library (>300,000 compounds) PrimaryScreen 1. Primary Screen (Single Concentration) Start->PrimaryScreen DoseResponse 2. Dose-Response Assay (Determine IC50) PrimaryScreen->DoseResponse Initial Hits PrimaryScreen->a Inactive / Artifacts Specificity 3. Specificity Counter-Screen (vs. human p300) DoseResponse->Specificity Potent Hits DoseResponse->b Weak / Non-Dose-Dependent ConfirmedHit Confirmed, Specific Hit (e.g., Compound 1) Specificity->ConfirmedHit Specific Hits Specificity->b Non-Specific Hits

Caption: Workflow for identifying specific Rtt109 inhibitors.

References

The Dawn of Rtt109 Inhibition: A Technical Guide to the Discovery and Development of a Novel Antifungal Target

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, characterization, and future prospects of Rtt109 inhibitors, offering a comprehensive resource for researchers in mycology, epigenetics, and antifungal drug development.

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the fungal-specific histone acetyltransferase Rtt109 has emerged as a promising target. Rtt109 plays a critical role in fungal physiology, particularly in the acetylation of histone H3 at lysine (B10760008) 56 (H3K56), a modification essential for genome stability and pathogenesis.[1][2] Crucially, Rtt109 lacks a close homolog in humans, suggesting that its inhibition could offer a selective and minimally toxic antifungal approach.[3][4] This technical guide provides an in-depth overview of the discovery and development of the first potent and specific small-molecule inhibitor of Rtt109, designated as Compound 1.

Discovery of the First Rtt109 Inhibitor: A High-Throughput Screening Campaign

The journey to identify the first Rtt109 inhibitor began with a large-scale high-throughput screening (HTS) campaign that assayed over 300,000 small molecules.[1][2] The primary screen utilized a robust, cell-free fluorometric assay designed to detect the inhibition of Rtt109-Vps75-catalyzed histone acetylation.[3]

The HTS assay is based on the quantification of coenzyme A (CoA), a byproduct of the histone acetylation reaction. The free thiol group of CoA reacts with the fluorogenic probe 7-diethylamino-3-(4′-maleimidyl-phenyl)-4-methylcoumarin (CPM), producing a fluorescent signal that is directly proportional to Rtt109 activity.[3] This assay design, incorporating the Rtt109-Vps75 enzyme complex and the Asf1-H3-H4 substrate complex, mimics the physiological context of Rtt109 activity.[3]

From the initial screen, a single compound, N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide, hereafter referred to as Compound 1 , emerged as a potent and specific inhibitor of Rtt109.[1]

Quantitative Data Summary

The inhibitory activity of Compound 1 and its analogs, along with other reported Rtt109 inhibitors, is summarized in the table below. This data provides a comparative overview of their potency.

CompoundIC50 (nM)Assay TypeNotesReference
Compound 1 56 ± 1.3Rtt109-Vps75 enzymatic assay (ThioGlo1)Potent, specific, tight-binding, and uncompetitive inhibitor.[1]
Garcinol2,700 ± 720PjRtt109 enzymatic assayA natural product with broad HAT inhibitory activity.[5]
Compound 14,300 ± 3,900PjRtt109 enzymatic assayActivity against Pneumocystis jirovecii Rtt109.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Rtt109 inhibitors.

High-Throughput Screening (HTS) Protocol for Rtt109-Vps75 Inhibition

This protocol is adapted from the primary screen used to identify Compound 1.[1][3]

Principle: The assay quantifies the production of Coenzyme A (CoA-SH) using the thiol-reactive fluorescent probe ThioGlo1.

Materials:

  • Rtt109-Vps75 complex

  • Histone H3 peptide (N-terminal 21 amino acids)

  • Acetyl-Coenzyme A (Ac-CoA)

  • ThioGlo1 (fluorescent probe)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.1 mM EDTA, and 0.1 mg/mL BSA

  • 1536-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Add 50 nM of the Rtt109-Vps75 enzyme complex to each well of a 1536-well plate.

  • Add test compounds to a final concentration of 25 µM. For dose-response curves, perform serial dilutions.

  • Pre-incubate the enzyme and compounds for 5 minutes at 30°C.

  • Initiate the reaction by adding 15 µM of the H3n21 peptide substrate and 30 µM of Ac-CoA.

  • Allow the reaction to proceed for a set time, typically within the linear range of the reaction.

  • Stop the reaction and measure the amount of CoA produced by adding ThioGlo1.

  • Read the fluorescence at an appropriate excitation/emission wavelength.

  • Calculate the percent inhibition relative to DMSO controls.

Anti-H3K56ac ELISA for Rtt109 Activity

This enzyme-linked immunosorbent assay (ELISA) provides an orthogonal method to confirm the inhibition of H3K56 acetylation.[1]

Principle: This assay uses a specific antibody to detect the level of acetylated H3K56.

Materials:

  • Rtt109, Vps75, and Asf1N proteins

  • (H3-H4)2 tetramers

  • Acetyl-Coenzyme A (Ac-CoA)

  • Anti-H3K56ac antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 96-well plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 1 M H2SO4)

Procedure:

  • Coat a 96-well plate with (H3-H4)2 tetramers.

  • Block the plate to prevent non-specific binding.

  • In a separate tube, pre-incubate 50 nM Rtt109, 50 nM Vps75 or 400 nM Asf1N, and the test compound (e.g., 500 nM Compound 1) for 5 minutes.

  • Add the enzyme-inhibitor mixture and 15 µM Ac-CoA to the histone-coated wells.

  • Incubate for 30 minutes at 30°C to allow the acetylation reaction to occur.

  • Wash the plate to remove the reaction components.

  • Add the anti-H3K56ac primary antibody and incubate.

  • Wash and add the HRP-conjugated secondary antibody.

  • Wash and add the TMB substrate.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

Kinetic Analysis of Rtt109 Inhibition

Kinetic studies are crucial for elucidating the mechanism of inhibition.[1]

Procedure:

  • Perform the ThioGlo1-based HAT assay as described above.

  • To determine the mode of inhibition with respect to the histone substrate, vary the concentration of the H3n21 peptide while keeping the Ac-CoA concentration constant, in the presence of different fixed concentrations of the inhibitor.

  • To determine the mode of inhibition with respect to Ac-CoA, vary the Ac-CoA concentration while keeping the H3n21 peptide concentration constant, in the presence of different fixed concentrations of the inhibitor.

  • Measure the initial reaction rates for each condition.

  • Analyze the data using Lineweaver-Burk or other suitable kinetic plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Visualizing the Rtt109 Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Rtt109 and the experimental workflow for inhibitor discovery.

Caption: Rtt109 signaling pathway in response to DNA damage.

Rtt109_Inhibitor_Workflow HTS High-Throughput Screen (>300,000 compounds) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Anti-H3K56ac ELISA) Hit_Confirmation->Orthogonal_Assay Specificity_Assay Specificity Assays (vs. other HATs) Orthogonal_Assay->Specificity_Assay Mechanism_Study Mechanism of Action (Kinetic Analysis) Specificity_Assay->Mechanism_Study Lead_Compound Lead Compound 1 Mechanism_Study->Lead_Compound

Caption: Experimental workflow for Rtt109 inhibitor discovery.

Challenges and Future Directions

Despite the promising in vitro activity of Compound 1, it did not exhibit significant in vivo efficacy in fungal cell-based assays.[1] This lack of cellular activity could be attributed to several factors, including poor cell permeability, rapid metabolism, or efficient efflux by fungal multidrug resistance pumps.[1]

The initial structure-activity relationship (SAR) studies on Compound 1 revealed that even minor structural modifications led to a significant loss of inhibitory activity, suggesting a very specific binding mode.[1]

The discovery of Compound 1 has validated Rtt109 as a druggable target and provides a critical starting point for the development of novel antifungal agents. Future efforts should focus on:

  • Medicinal Chemistry Optimization: Improving the physicochemical properties of Compound 1 to enhance its cellular permeability and metabolic stability while retaining its potent inhibitory activity.

  • Exploration of New Chemical Scaffolds: Discovering novel chemical series of Rtt109 inhibitors with different mechanisms of action.

  • Development of Robust Cellular Assays: Establishing reliable cellular target engagement and efficacy assays to guide the optimization of lead compounds.

References

An In-depth Technical Guide to the Biological Function of Rtt109 Histone Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a pivotal role in maintaining genome integrity through the acetylation of histone H3.[1][2][3] Unlike many other HATs, Rtt109's catalytic activity is critically dependent on its interaction with one of two histone chaperones: Asf1 (Anti-silencing function 1) or Vps75 (Vacuolar protein sorting-associated protein 75).[1][4][5] This chaperone-mediated activation imparts substrate specificity, directing Rtt109 to acetylate different lysine (B10760008) residues on histone H3, which in turn facilitates distinct downstream cellular processes. The Rtt109-Asf1 complex is primarily responsible for the acetylation of lysine 56 on histone H3 (H3K56ac), a modification crucial for replication-coupled nucleosome assembly and the DNA damage response.[2][3][6] In contrast, the Rtt109-Vps75 complex primarily targets lysines 9 and 27 on the H3 tail (H3K9ac and H3K27ac).[1][7] Given its absence in humans and its essential role in the survival of pathogenic fungi under genotoxic stress, Rtt109 presents a promising target for the development of novel antifungal therapeutics.[5][8] This document provides a comprehensive overview of the biological functions of Rtt109, including its enzymatic kinetics, regulatory pathways, and impact on genome stability, supplemented with detailed experimental protocols for its study.

Introduction to Rtt109 Histone Acetyltransferase

Fungal-Specific Acetyltransferase

Rtt109, also known as KAT11 (Lysine Acetyltransferase 11), is a unique histone acetyltransferase found exclusively in fungi.[1][9] It shares no significant sequence homology with other known HAT families but exhibits structural similarity to the p300/CBP family of HATs in metazoans.[1][10] This fungal-specific nature makes Rtt109 an attractive target for antifungal drug development, as inhibitors would be expected to have minimal off-target effects in humans.[8][10]

Role in Chromatin Dynamics and Genome Integrity

Rtt109 is a key regulator of chromatin dynamics and plays a critical role in maintaining genome stability.[2][3][9] It catalyzes the transfer of an acetyl group from acetyl-CoA to specific lysine residues on histone H3.[1][11] These acetylation events are crucial for several DNA-dependent processes, including:

  • DNA Replication-Coupled Nucleosome Assembly: Acetylation of newly synthesized histones by Rtt109 is essential for their proper deposition onto DNA during S-phase.[6][9]

  • DNA Damage Response: Rtt109-mediated acetylation is required for cell survival in the presence of DNA damaging agents and for the repair of DNA lesions.[2][3][11]

  • Genome Stability: Loss of Rtt109 function leads to increased genomic instability, including elevated rates of spontaneous chromosome breaks, gross chromosomal rearrangements, and repeat contractions.[2][12][13]

Core Biological Functions of Rtt109

Histone H3 Acetylation

Rtt109 acetylates multiple lysine residues on histone H3, with the primary targets being K9, K27, and K56.[1][9] In Saccharomyces cerevisiae, Rtt109 and Gcn5 are the two main histone acetyltransferases responsible for H3K9 acetylation.[7] The acetylation of these specific residues has distinct functional consequences.

Regulation by Histone Chaperones: Asf1 and Vps75

A hallmark of Rtt109 is its strict dependence on the histone chaperones Asf1 and Vps75 for its catalytic activity.[1][4][5] These chaperones not only enhance Rtt109's enzymatic activity by approximately 100-fold but also dictate its substrate specificity.[14]

  • Rtt109-Asf1: The interaction with Asf1 directs Rtt109 to acetylate H3K56.[1][2][3] This modification is critical for the DNA damage response and genome stability.[2][3]

  • Rtt109-Vps75: In complex with Vps75, Rtt109 primarily acetylates H3K9 and H3K27.[1][7] Vps75 also plays a role in stabilizing the Rtt109 protein.[7]

Role in DNA Replication and Repair

Acetylation of H3K56 by Rtt109-Asf1 is tightly linked to the S-phase of the cell cycle and is crucial for the response to replication stress.[2][6][11] Cells lacking Rtt109 or Asf1, and consequently H3K56ac, are hypersensitive to DNA damaging agents that cause replication fork stalling, such as hydroxyurea (B1673989) (HU) and methyl methanesulfonate (B1217627) (MMS).[2][11] This acetylation mark is thought to facilitate the repair of DNA lesions that arise during replication.[2][3]

Maintenance of Genome Stability

The importance of Rtt109 in maintaining genome stability is underscored by the phenotypes of rtt109Δ mutant cells. These cells exhibit a significant increase in the rate of gross chromosomal rearrangements (GCRs) and show a hyper-recombination phenotype.[12] Furthermore, the absence of Rtt109 leads to an increased frequency of contractions in CAG/CTG trinucleotide repeats, highlighting its role in preventing repeat instability.[13]

R-Loop Homeostasis

Recent studies have implicated Rtt109 in the regulation of R-loop homeostasis.[14][15] R-loops are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. Rtt109 helps prevent the accumulation of these structures, which can otherwise lead to replication stress and DNA damage.[14][15] It achieves this through the acetylation of H3K14 and H3K23, which prevents DNA-RNA hybridization, and by promoting the repair of R-loop-induced DNA breaks via acetylation of H3K14 and H3K56.[15][16]

Quantitative Analysis of Rtt109 Function

Enzyme Kinetics

The catalytic activity of Rtt109 is dramatically stimulated by its chaperone partners. The histone chaperone Vps75 can activate Rtt109 by over 250-fold through an increase in the rate of acetyl transfer.[17]

Rtt109 ComplexSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference(s)
Rtt109-Vps75 Acetyl-CoA-0.3 ± 0.13.9 ± 0.5 x 10⁵[15]
Rtt109-Vps75 H3 peptide0.11 ± 0.01112 ± 119.8 ± 0.9 x 10²[15]
Rtt109-Vps75 H3-H40.41 ± 0.021.4 ± 0.4-[4][17]
Rtt109 (unactivated) H32.3 ± 0.7 x 10⁻³--[17]
Binding Affinities

The interactions between Rtt109, its chaperones, and histone substrates have been characterized by measuring their binding affinities (Kd).

Interacting ProteinsKdMethodReference(s)
Rtt109-Vps75 13 ± 3 nMKinetic Analysis[4]
Rtt109-Vps75 + Acetyl-CoA 1.4 ± 0.3 µMIsothermal Titration Calorimetry[15]
Rtt109 + (H3-H4)₂ 150 nMFluorescence[18]
Vps75 + (H3-H4)₂ Low nanomolarFluorescence[18]
Asf1 + H3-H4 ~10 nMNot specified[19]
Rtt109 C-terminus + Asf1 7.63 ± 1.31 µMMicroscale Thermophoresis[3]
Rtt109-Vps75 + Asf1 42.7 ± 1.27 µMMicroscale Thermophoresis[3]
Impact on Genome Stability

Deletion of RTT109 has a quantifiable impact on genome stability in Saccharomyces cerevisiae.

StrainGenome Instability MetricFold Increase vs. Wild-TypeReference(s)
rtt109Δ Gross Chromosomal Rearrangements (GCRs)~9-fold[12]
rtt109Δ CAG-85 Repeat Contractions3.3-fold (36% vs 11%)[13]
asf1Δ CAG-85 Repeat Contractions~2-fold[13]

Signaling and Regulatory Pathways

Rtt109-Asf1 Pathway for H3K56 Acetylation

The Rtt109-Asf1 pathway is central to the cellular response to DNA damage and replication stress. Asf1 presents the H3-H4 dimer to Rtt109, enabling the specific acetylation of H3K56. This modification is then recognized by downstream factors involved in chromatin assembly and DNA repair.

Rtt109_Asf1_Pathway Rtt109-Asf1 Signaling Pathway cluster_input Inputs cluster_core Core Complex cluster_output Outputs DNA Damage DNA Damage Rtt109_Asf1 Rtt109-Asf1 Complex DNA Damage->Rtt109_Asf1 Replication Stress Replication Stress Replication Stress->Rtt109_Asf1 Newly Synthesized H3-H4 Newly Synthesized H3-H4 Asf1 Asf1 Newly Synthesized H3-H4->Asf1 Rtt109 Rtt109 Rtt109->Rtt109_Asf1 Asf1->Rtt109_Asf1 H3K56ac H3K56 Acetylation Rtt109_Asf1->H3K56ac DNA Repair DNA Repair H3K56ac->DNA Repair Genome Stability Genome Stability H3K56ac->Genome Stability Chromatin Assembly Chromatin Assembly H3K56ac->Chromatin Assembly

Rtt109-Asf1 signaling pathway.
Rtt109-Vps75 Pathway for H3K9/K27 Acetylation

The Rtt109-Vps75 complex contributes to the acetylation of the N-terminal tail of histone H3. This pathway is involved in processes that are still being fully elucidated but are distinct from the primary DNA damage response role of the Asf1-mediated pathway.

Rtt109_Vps75_Pathway Rtt109-Vps75 Signaling Pathway cluster_core Core Complex cluster_substrates Substrates cluster_output Outputs Rtt109 Rtt109 Rtt109_Vps75 Rtt109-Vps75 Complex Rtt109->Rtt109_Vps75 Vps75 Vps75 Vps75->Rtt109_Vps75 H3K9ac H3K9 Acetylation Rtt109_Vps75->H3K9ac H3K27ac H3K27 Acetylation Rtt109_Vps75->H3K27ac Histone H3-H4 Histone H3-H4 Histone H3-H4->Rtt109_Vps75 Other Cellular Processes Other Cellular Processes H3K9ac->Other Cellular Processes H3K27ac->Other Cellular Processes HAT_Assay_Workflow In Vitro HAT Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant Proteins Prepare Recombinant Proteins (Rtt109, Chaperone, Histones) Assemble Reaction Assemble Reaction Mix (Enzyme, Chaperone, Histones, Buffer) Recombinant Proteins->Assemble Reaction Reaction Buffer Prepare Reaction Buffer Reaction Buffer->Assemble Reaction Initiate Reaction Initiate with [¹⁴C]acetyl-CoA Assemble Reaction->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Spot on Filter Spot Reaction onto P81 Filter Paper Incubate->Spot on Filter Wash Filter Wash Filter to Remove Unincorporated [¹⁴C]acetyl-CoA Spot on Filter->Wash Filter Scintillation Counting Measure Radioactivity (Scintillation Counting) Wash Filter->Scintillation Counting ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow cluster_prep Cell Preparation & Crosslinking cluster_chromatin Chromatin Processing cluster_ip Immunoprecipitation cluster_analysis Analysis Yeast Culture Grow Yeast Culture Crosslink Crosslink with Formaldehyde Yeast Culture->Crosslink Lyse Cells Cell Lysis & Nuclei Isolation Crosslink->Lyse Cells Shear Chromatin Shear Chromatin (Sonication or Nuclease Digestion) Lyse Cells->Shear Chromatin Antibody Incubation Incubate with Specific Antibody (e.g., anti-H3K56ac) Shear Chromatin->Antibody Incubation Immunocomplex Capture Capture with Protein A/G Beads Antibody Incubation->Immunocomplex Capture Wash Wash Beads Immunocomplex Capture->Wash Elute & Reverse Crosslinks Elute Chromatin & Reverse Crosslinks Wash->Elute & Reverse Crosslinks Purify DNA Purify DNA Elute & Reverse Crosslinks->Purify DNA qPCR/Sequencing Analyze DNA by qPCR or Sequencing Purify DNA->qPCR/Sequencing

References

Unraveling the Molecular Architecture of Rtt109 Inhibition: A Technical Guide to the Action of Compound 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural basis for the inhibition of the fungal histone acetyltransferase Rtt109 by a promising small molecule, Compound 1. Rtt109 is a critical enzyme for fungal viability and pathogenesis, making it a compelling target for novel antifungal therapies.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of Compound 1's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to Rtt109: A Fungal-Specific Histone Acetyltransferase

Rtt109 is the exclusive enzyme responsible for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56) in fungi.[1][2][3] This post-translational modification is crucial for maintaining genomic stability, particularly during DNA replication and repair.[5] The absence of Rtt109 activity renders fungal cells highly susceptible to DNA damaging agents and curtails their pathogenic capabilities.[1][2][3] Unlike many other histone acetyltransferases (HATs), Rtt109's activity is uniquely dependent on its association with histone chaperones, primarily Asf1 and Vps75.[6][7][8] These chaperones not only activate Rtt109 but also influence its substrate specificity.[7][8] The structural and functional divergence of Rtt109 from its closest human homolog, p300/CBP, presents a strategic advantage for the development of selective antifungal agents.[9]

Discovery and Characterization of Compound 1

Compound 1 was identified through a high-throughput chemical screen of over 300,000 small molecules as a specific inhibitor of Rtt109.[1][2][3] Subsequent characterization revealed that Compound 1 does not inhibit other HATs, including the structurally related human p300, highlighting its specificity.[1] A key finding is that Compound 1 acts as a tight-binding, uncompetitive inhibitor of Rtt109.[1][2][3] This mode of inhibition signifies that Compound 1 preferentially binds to the Rtt109-substrate complex, rather than to the free enzyme.

Quantitative Analysis of Rtt109 Inhibition by Compound 1

The inhibitory potency of Compound 1 against Rtt109 has been quantified through various enzymatic assays. The following table summarizes the key inhibitory parameters.

Parameter Value Assay Conditions Reference
IC50< 10 µMRtt109-Vps75, H3n21 peptide, 30 µM Acetyl-CoA[1]
Inhibition of p300No significant inhibition-[1]
Inhibition of Gcn5No significant inhibition-[1]
Mechanism of InhibitionTight-binding, uncompetitiveKinetic analysis[1][2][3]

Experimental Protocols

A comprehensive understanding of the research findings necessitates a detailed overview of the experimental methodologies employed.

High-Throughput Screening for Rtt109 Inhibitors:

The initial identification of Compound 1 was accomplished through a large-scale chemical library screen.

  • Enzyme and Substrates: Recombinant Rtt109-Vps75 complex was used as the enzyme source. A peptide substrate corresponding to the N-terminus of histone H3 (H3n21) and acetyl-coenzyme A (acetyl-CoA) were used as substrates.

  • Assay Principle: The release of Coenzyme A (CoA) during the acetyl-transfer reaction was quantified using a fluorometric method.

  • Screening Process: Over 300,000 compounds were tested for their ability to inhibit the Rtt109-catalyzed reaction.

  • Hit Confirmation and Specificity Testing: Initial hits were subjected to dose-response analysis to determine their IC50 values. Specificity was assessed by testing the inhibitory activity against other HATs, such as human p300 and yeast Gcn5.[1]

Histone Acetyltransferase (HAT) Activity Assay:

The inhibitory activity of Compound 1 was quantitatively measured using a continuous kinetic assay.

  • Reaction Mixture: The assay mixture contained 50 nM Rtt109-Vps75 and 15 µM H3n21 peptide in the appropriate reaction buffer.

  • Inhibitor Pre-incubation: Compound 1, dissolved in DMSO, was pre-incubated with the enzyme and histone peptide for 5 minutes at 30°C.

  • Reaction Initiation: The reaction was initiated by the addition of 30 µM acetyl-CoA.

  • Data Acquisition: The rate of CoA production was monitored continuously by measuring the fluorescence increase of a CoA-sensitive probe.[1]

Isothermal Titration Calorimetry (ITC):

While not explicitly detailed for Compound 1 in the provided search results, ITC is a standard method for characterizing the thermodynamics of binding interactions. A general protocol is as follows:

  • Sample Preparation: The protein (e.g., Rtt109-Vps75-H3/H4 complex) is placed in the ITC cell, and the ligand (Compound 1) is loaded into the injection syringe. Both are in identical buffer solutions to minimize heat of dilution effects.[10][11][12]

  • Titration: A series of small, precise injections of the ligand into the protein solution are performed.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.[12]

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12]

Visualizing the Molecular Landscape

Rtt109 Signaling Pathway and Inhibition

The following diagram illustrates the central role of Rtt109 in histone acetylation and the point of intervention for Compound 1.

Rtt109_Signaling_Pathway cluster_activation Rtt109 Activation cluster_acetylation Histone Acetylation cluster_inhibition Inhibition Asf1 Asf1 Rtt109_active Rtt109 (active) Asf1->Rtt109_active Vps75 Vps75 Vps75->Rtt109_active Rtt109_inactive Rtt109 (inactive) H3K56ac H3K56 Acetylation Rtt109_active->H3K56ac Inhibited_Complex Rtt109-Substrate-Cmpd1 (Inactive Complex) H3_H4 Histone H3-H4 H3_H4->H3K56ac Acetyl_CoA Acetyl-CoA Acetyl_CoA->H3K56ac CoA CoA H3K56ac->CoA Compound1 Compound 1 Compound1->Inhibited_Complex

Rtt109 activation, acetylation, and inhibition by Compound 1.

Experimental Workflow for Compound 1 Identification

The systematic process that led to the discovery and validation of Compound 1 is depicted below.

Experimental_Workflow A High-Throughput Screen (>300,000 compounds) B Primary Hit Identification A->B C Dose-Response Analysis (IC50 Determination) B->C D Specificity Assays (vs. p300, Gcn5) C->D E Mechanism of Action Studies (Kinetic Analysis) D->E F Identification of Compound 1 as a Specific, Uncompetitive Inhibitor E->F

Workflow for the discovery and characterization of Compound 1.

Logical Model of Uncompetitive Inhibition

Given the uncompetitive nature of Compound 1, a logical model for its interaction with Rtt109 can be proposed.

Uncompetitive_Inhibition_Model E Rtt109 ES Rtt109-Substrate Complex E->ES + S I Compound 1 E->I S Substrates (Histone, Acetyl-CoA) ES->E - S P Products (Acetylated Histone, CoA) ES->P k_cat ESI Rtt109-Substrate-Cmpd1 (Inactive Complex) ES->ESI + I ESI->ES - I

References

Rtt109 Inhibitor 1: A Novel Antifungal Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery of novel antifungal agents with unique mechanisms of action. The histone acetyltransferase Rtt109, a fungal-specific enzyme crucial for pathogenesis and viability, represents a promising target for the development of a new class of antifungal therapeutics. This technical guide provides a comprehensive overview of a pioneering Rtt109 inhibitor, designated as "Rtt109 inhibitor 1," detailing its mechanism of action, biochemical and potential antifungal properties, and the experimental methodologies for its evaluation. The information presented herein is intended to empower researchers and drug development professionals in the pursuit of innovative antifungal therapies.

Introduction: The Rtt109 Antifungal Target

Rtt109 is a histone acetyltransferase (HAT) found exclusively in the fungal kingdom, where it plays a critical role in the acetylation of histone H3 at lysine (B10760008) 56 (H3K56). This modification is essential for maintaining genome stability, particularly during DNA replication and repair, and has been shown to be indispensable for the pathogenicity of clinically important fungi such as Candida albicans.[1][2] The absence of a close homolog in mammals makes Rtt109 an attractive and specific target for antifungal drug development, promising a therapeutic window with minimal host toxicity.[1]

This compound: A Profile

A high-throughput screen of over 300,000 small molecules led to the discovery of a potent and specific inhibitor of Rtt109, herein referred to as this compound.[1] This compound exhibits a tight-binding, uncompetitive inhibition mechanism against Rtt109.[1]

Mechanism of Action

Rtt109's enzymatic activity is dependent on its interaction with histone chaperones, primarily Asf1 and Vps75.[3] this compound effectively inhibits the acetyltransferase activity of Rtt109 regardless of which chaperone is present, suggesting that its mechanism is not through disruption of the Rtt109-chaperone interaction.[1] The uncompetitive inhibition pattern indicates that the inhibitor binds to the enzyme-substrate complex, locking it in an inactive state and preventing the transfer of the acetyl group to the histone substrate.

Data Presentation: Efficacy and Specificity

The following table summarizes the available quantitative data for this compound.

Parameter Value Assay Conditions Source
IC50 (Rtt109-Vps75) 56 ± 1.3 nMIn vitro histone acetyltransferase assay with 50 nM Rtt109-Vps75, 15 µM H3n21 peptide, and 30 µM acetyl-CoA.[1]
Inhibition of p300 No significant inhibitionIn vitro histone acetyltransferase assay.[1]
Inhibition of Gcn5 No significant inhibitionIn vitro histone acetyltransferase assay.[1]
MIC (Candida albicans) Data not publicly available--
MIC (Aspergillus fumigatus) Data not publicly available--
Cytotoxicity (Mammalian Cells) Data not publicly available--

Note: While the in vitro enzymatic potency of this compound is well-documented, its whole-cell antifungal activity (MIC values) and its cytotoxicity against mammalian cell lines have not been reported in the public domain. Further studies are required to determine its therapeutic potential.

Signaling and Experimental Workflows

Rtt109 Signaling Pathway

The following diagram illustrates the central role of Rtt109 in the acetylation of histone H3, a critical process for fungal viability and pathogenesis.

Rtt109_Signaling_Pathway cluster_chaperones Histone Chaperones cluster_outcomes Cellular Outcomes Asf1 Asf1 Rtt109 Rtt109 (Histone Acetyltransferase) Asf1->Rtt109 activates Vps75 Vps75 Vps75->Rtt109 activates H3K56ac Acetylated Histone H3 (H3K56ac) Rtt109->H3K56ac catalyzes acetylation of Histone_H3 Histone H3 Histone_H3->H3K56ac Acetyl_CoA Acetyl-CoA Acetyl_CoA->Rtt109 Genome_Stability Genome Stability H3K56ac->Genome_Stability DNA_Repair DNA Repair H3K56ac->DNA_Repair Pathogenesis Fungal Pathogenesis H3K56ac->Pathogenesis Inhibitor1 This compound Inhibitor1->Rtt109 inhibits

Caption: Rtt109-mediated histone H3 acetylation pathway.

Experimental Workflow: High-Throughput Screening

The discovery of this compound was made possible through a robust high-throughput screening (HTS) campaign. The workflow for such a screen is depicted below.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening & Analysis cluster_validation Hit Validation Compound_Library Compound Library (>300,000 compounds) Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plate 384-well Assay Plate Incubation Incubation Assay_Plate->Incubation Reagents Rtt109-Vps75 Histone H3 peptide Acetyl-CoA Reagents->Assay_Plate Dispensing->Assay_Plate Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Analysis Data Analysis (Hit Identification) Detection->Data_Analysis Dose_Response Dose-Response Curve (IC50 determination) Data_Analysis->Dose_Response Specificity_Assays Specificity Assays (vs. p300, Gcn5) Dose_Response->Specificity_Assays Mechanism_Studies Mechanism of Inhibition Studies Specificity_Assays->Mechanism_Studies

Caption: High-throughput screening workflow for Rtt109 inhibitors.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from the methods used to characterize this compound.[1]

Objective: To measure the enzymatic activity of Rtt109 and assess the potency of inhibitors.

Materials:

  • Purified recombinant Rtt109-Vps75 complex

  • Histone H3 N-terminal peptide (H3n21)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.1% BSA

  • Detection Reagent (e.g., a thiol-reactive fluorescent probe to detect Coenzyme A release)

  • 384-well black, flat-bottom plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 50 nL of each inhibitor dilution. For control wells, add 50 nL of DMSO.

  • Add 10 µL of a solution containing 50 nM Rtt109-Vps75 and 15 µM H3n21 peptide in Assay Buffer to each well.

  • Pre-incubate the plate for 5 minutes at 30°C.

  • Initiate the reaction by adding 5 µL of 30 µM Acetyl-CoA in Assay Buffer to each well.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

Antifungal Susceptibility Testing (Broth Microdilution)

This is a generalized protocol based on CLSI guidelines that can be adapted to test the antifungal activity of this compound against Candida albicans.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer

  • Inoculating loop and sterile saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the inhibitor in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a fungal inoculum by suspending several colonies of C. albicans in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the fungal suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Add 100 µL of the fungal inoculum to each well of the 96-well plate containing the inhibitor dilutions. This will bring the final volume to 200 µL.

  • Include a growth control well (no inhibitor) and a sterility control well (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by reading the optical density at 600 nm. The MIC is the lowest concentration of the inhibitor that causes a significant reduction in growth compared to the growth control.

Cytotoxicity Assay (Mammalian Cell Line)

This is a general protocol to assess the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa or HEK293).

Objective: To determine the concentration of this compound that is toxic to mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or a cell-impermeant DNA dye)

  • Sterile 96-well clear-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.

  • Include control wells with medium and DMSO only.

  • Incubate the plate for 24-72 hours in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence on a plate reader.

  • Calculate the percent viability for each inhibitor concentration and determine the CC50 (50% cytotoxic concentration) value.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel class of antifungal therapeutics. Its high potency and specificity for the fungal-specific enzyme Rtt109 are highly desirable attributes for a new antifungal drug. However, critical data on its whole-cell antifungal activity and mammalian cell cytotoxicity are currently lacking. Future research should focus on:

  • Determining the MIC values of this compound and its analogs against a broad panel of clinically relevant fungal pathogens.

  • Assessing the cytotoxicity of these compounds against various mammalian cell lines to establish a therapeutic index.

  • Optimizing the lead compound through medicinal chemistry to improve its pharmacological properties, including solubility, bioavailability, and in vivo efficacy.

  • Investigating the potential for synergy with existing antifungal agents.

The in-depth understanding of Rtt109's function and the availability of potent inhibitors like this compound provide a solid foundation for the development of the next generation of antifungal drugs to combat the growing threat of fungal infections.

References

Unraveling the Uncompetitive Inhibition of Rtt109: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uncompetitive inhibition of Rtt109, a fungal-specific histone acetyltransferase (HAT). Rtt109 is a validated target for antifungal drug development due to its critical role in fungal genome stability and pathogenesis, and its absence in humans.[1] Understanding the nuances of its inhibition is paramount for the development of novel therapeutic agents. This document details the kinetic properties of Rtt109, the mechanism of its activation, protocols for assaying its activity and inhibition, and a workflow for inhibitor screening.

Rtt109: A Chaperone-Dependent Histone Acetyltransferase

Rtt109 is responsible for the acetylation of several lysine (B10760008) residues on histone H3, primarily H3K9, H3K27, and H3K56.[2] Its catalytic activity is uniquely dependent on its association with one of two histone chaperones: Vps75 or Asf1.[2] These chaperones not only enhance the enzymatic activity of Rtt109 by approximately 100-fold but also modulate its substrate specificity.[2]

  • Rtt109-Vps75 Complex: This complex preferentially acetylates H3K9 and H3K27. Vps75 forms a stable, tight complex with Rtt109.[2]

  • Rtt109-Asf1 Interaction: This interaction directs Rtt109 to acetylate H3K56. The association between Rtt109 and Asf1 is more transient.[2]

Auto-acetylation of Rtt109 at lysine 290 is an essential step for its catalytic activity and is not influenced by the presence of Vps75.[2]

Signaling Pathway for Rtt109 Activation and Histone Acetylation

The activation of Rtt109 and subsequent histone acetylation is a multi-step process involving chaperone binding and substrate recognition. The following diagram illustrates the distinct pathways for H3K9/K27 and H3K56 acetylation.

Rtt109_Activation_Pathway cluster_autoacetylation Rtt109 Auto-activation cluster_Vps75_pathway H3K9/K27 Acetylation cluster_Asf1_pathway H3K56 Acetylation Rtt109_inactive Rtt109 (inactive) Rtt109_active Rtt109-Ac (active) Rtt109_inactive->Rtt109_active Auto-acetylation (K290) Rtt109_Vps75 Rtt109-Ac-Vps75 Rtt109_active->Rtt109_Vps75 binds Rtt109_Asf1_H3_H4 Rtt109-Ac-Asf1-H3/H4 Rtt109_active->Rtt109_Asf1_H3_H4 binds Vps75 Vps75 Vps75->Rtt109_Vps75 Rtt109_Vps75_H3_H4 Rtt109-Ac-Vps75-H3/H4 Rtt109_Vps75->Rtt109_Vps75_H3_H4 binds H3_H4_Vps75 H3/H4 H3_H4_Vps75->Rtt109_Vps75_H3_H4 Acetylated_H3_K9_K27 Acetylated H3 (K9, K27) Rtt109_Vps75_H3_H4->Acetylated_H3_K9_K27 Acetylation Asf1 Asf1 Asf1_H3_H4 Asf1-H3/H4 Asf1->Asf1_H3_H4 binds Asf1_H3_H4->Rtt109_Asf1_H3_H4 Acetylated_H3_K56 Acetylated H3 (K56) Rtt109_Asf1_H3_H4->Acetylated_H3_K56 Acetylation H3_H4_Asf1 H3/H4 H3_H4_Asf1->Asf1_H3_H4

Rtt109 Activation and Acetylation Pathways

Uncompetitive Inhibition of Rtt109

A high-throughput screen of over 300,000 compounds identified a specific small molecule inhibitor of Rtt109, referred to as "compound 1".[1] This compound exhibits a tight-binding, uncompetitive mechanism of inhibition.[1] This means the inhibitor binds to the enzyme-substrate complex, but not to the free enzyme. Uncompetitive inhibition is characterized by a decrease in both Vmax and Km.

Quantitative Data for Rtt109 Inhibition

The following table summarizes the key quantitative data for the uncompetitive inhibition of Rtt109 by compound 1.

InhibitorTarget ComplexIC50KiInhibition TypeReference
Compound 1Rtt109-Vps7556 nMNot ReportedUncompetitive[1]

Note on Ki Determination: While a specific Ki value for compound 1 has not been reported, it can be determined experimentally. For uncompetitive inhibition, the relationship between IC50 and Ki is given by the equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Mechanism of Uncompetitive Inhibition

The following diagram illustrates the mechanism of uncompetitive inhibition.

Uncompetitive_Inhibition E Enzyme (Rtt109) ES Enzyme-Substrate Complex E->ES + S S Substrate (Histone H3/Acetyl-CoA) ES->E - S P Product ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I I Inhibitor (Compound 1) ESI->ES - I Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) (e.g., Fluorometric Assay) Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response and IC50 Determination (e.g., Radioisotope Assay) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Orthogonal_Assays Orthogonal Assays (e.g., Different Substrates, Chaperones) Confirmed_Hits->Orthogonal_Assays Validated_Hits Validated Hits Orthogonal_Assays->Validated_Hits Mechanism_Studies Mechanism of Inhibition Studies (e.g., Kinetic Analysis) Validated_Hits->Mechanism_Studies Lead_Compounds Lead Compounds Mechanism_Studies->Lead_Compounds

References

Exploring the Epigenetics of Fungal Pathogens: A Technical Guide to Rtt109 Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Novel antifungal strategies are urgently needed, and targeting the epigenetic machinery of these organisms presents a promising avenue for therapeutic intervention. This technical guide delves into the role of the histone acetyltransferase Rtt109 in fungal pathogenesis and the exploration of its specific inhibitor, "Rtt109 inhibitor 1" (also referred to as "compound 1"), as a potential antifungal lead compound.

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a critical role in maintaining genome stability, particularly in response to DNA damage.[1][2][3][4] It is the sole enzyme responsible for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56), a crucial modification for nucleosome assembly and DNA replication-coupled repair.[5][6] Rtt109 also acetylates other histone H3 lysines, such as K9 and K27, with its substrate specificity being directed by its interaction with histone chaperones Asf1 and Vps75.[6] The absence of a close Rtt109 homolog in humans makes it an attractive target for the development of fungal-specific inhibitors with potentially minimal host toxicity.[1][7]

This guide provides a comprehensive overview of the current knowledge on Rtt109 and its inhibitor, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Data Presentation

In Vitro Efficacy of this compound

This compound has been identified as a potent and specific inhibitor of Rtt109. The following table summarizes its in vitro activity against the Rtt109-Vps75 complex.

InhibitorTargetAssay TypeIC50 (nM)Inhibition MechanismReference
This compoundRtt109-Vps75 complexIn vitro HAT assay~56Tight-binding, uncompetitive[5]

Note: While potent in vitro, this compound did not exhibit in vivo activity in initial studies with Candida albicans and Saccharomyces cerevisiae.[5] This lack of cellular activity may be attributed to factors such as fungal multidrug efflux pumps or rapid metabolic inactivation of the compound.[5] Further medicinal chemistry efforts are required to develop analogs with improved in vivo efficacy.

Phenotypic Effects of Rtt109 Deletion in Fungal Pathogens

The critical role of Rtt109 in fungal survival and virulence is highlighted by the phenotypes observed in deletion mutants. The following table summarizes the increased sensitivity of various fungal pathogens lacking Rtt109 to genotoxic agents.

Fungal PathogenGenotoxic AgentPhenotype of Δrtt109 MutantReference
Candida albicansCamptothecin (CPT)Hypersensitive[1][7]
Candida albicansMethyl Methanesulfonate (MMS)Hypersensitive[1][7]
Candida albicansHydrogen Peroxide (H₂O₂)Hypersensitive[1][7]
Aspergillus fumigatusMethyl Methanesulfonate (MMS)Hypersensitive[8]
Aspergillus fumigatusHydroxyurea (HU)Hypersensitive[8]
Magnaporthe oryzaeGenotoxic agentsHypersensitive[2]

Experimental Protocols

Histone Acetyltransferase (HAT) Assay

This protocol is designed to assess the in vitro activity of Rtt109 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant Rtt109 and histone chaperone (Vps75 or Asf1)

  • Histone H3 substrate (full-length protein or peptide)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound (or other test compounds)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Detection reagent (e.g., anti-H3K56ac antibody for ELISA or Western blot, or a fluorescent CoA detection reagent)

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, recombinant Rtt109, and the histone chaperone.

  • Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the histone H3 substrate and Acetyl-CoA.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Detect the level of histone acetylation using an appropriate method:

    • ELISA: Coat a microplate with the histone substrate, perform the HAT reaction in the wells, and detect the acetylated product using a specific primary antibody (e.g., anti-H3K56ac) and a secondary antibody conjugated to a detectable enzyme.

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the acetylated histone mark.

    • Fluorescent Detection: Utilize a kit that measures the production of Coenzyme A, a byproduct of the HAT reaction, using a fluorescent probe.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay in Fungi

This protocol allows for the in vivo assessment of histone acetylation at specific genomic loci in fungal cells treated with an Rtt109 inhibitor.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • This compound

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffer

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific for the histone modification of interest (e.g., anti-H3K56ac)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR analysis of target and control genomic regions

Procedure:

  • Grow fungal cells to the desired density and treat with this compound or a vehicle control for a specified time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and wash the cells.

  • Lyse the cells to release the nuclei.

  • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Pre-clear the chromatin lysate with protein A/G beads.

  • Immunoprecipitate the chromatin by incubating with an antibody against the target histone modification (e.g., H3K56ac).

  • Capture the antibody-chromatin complexes using protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the cross-links by heating in the presence of proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for target gene promoters and control regions.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of an Rtt109 inhibitor against fungal pathogens.

Materials:

  • Fungal isolate

  • Standardized growth medium (e.g., RPMI-1640)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the inhibitor in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate according to established protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (no inhibitor) and a negative control (no inoculum).

  • Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal species.

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of fungal growth compared to the positive control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Rtt109_Activation_and_Function cluster_activation Rtt109 Activation Rtt109 Rtt109 Asf1 Asf1 Asf1->Rtt109 Binds & Activates Vps75 Vps75 Vps75->Rtt109 Binds & Activates Histone H3 Histone H3 Rtt109_Inhibitor_1 Rtt109_Inhibitor_1 Rtt109_Inhibitor_1->Rtt109 Inhibits DNA_Damage DNA_Damage DNA_Repair DNA_Repair DNA_Damage->DNA_Repair Genome_Stability Genome_Stability Fungal_Virulence Fungal_Virulence Genome_Stability->Fungal_Virulence Contributes to Chromatin_Assembly Chromatin_Assembly Chromatin_Assembly->DNA_Repair Facilitates DNA_Repair->Genome_Stability Maintains

Caption: Rtt109 activation by chaperones and its role in genome stability.

Rtt109_DNA_Damage_Response cluster_response Cellular Response DNA_Damage DNA_Damage Rtt109 Rtt109 H3K56ac H3K56ac Rtt109->H3K56ac H3K9ac H3K9ac Rtt109->H3K9ac Asf1 Asf1 Asf1->Rtt109 Vps75 Vps75 Vps75->Rtt109 DNA_Repair_Proteins DNA_Repair_Proteins H3K56ac->DNA_Repair_Proteins Recruitment H3K9ac->DNA_Repair_Proteins Recruitment Rtt109_Inhibitor_1 Rtt109_Inhibitor_1 Rtt109_Inhibitor_1->Rtt109 Checkpoint_Activation Checkpoint_Activation Checkpoint_Activation->Rtt109 Cell_Cycle_Arrest Cell_Cycle_Arrest Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis_CellDeath Apoptosis_CellDeath DNA_Repair_Proteins->Apoptosis_CellDeath If damage is severe Successful_Repair Successful_Repair DNA_Repair_Proteins->Successful_Repair Experimental_Workflow_Rtt109_Inhibitor cluster_cellular Cell-Based Evaluation Start Start In_Vitro_Screening In_Vitro_Screening Cellular_Assays Cellular_Assays In_Vitro_Screening->Cellular_Assays Identified Hits In_Vivo_Models In_Vivo_Models Cellular_Assays->In_Vivo_Models Lead_Optimization Lead_Optimization Cellular_Assays->Lead_Optimization Inactive Compounds Antifungal_Susceptibility Antifungal_Susceptibility Cellular_Assays->Antifungal_Susceptibility ChIP_Assay ChIP_Assay Cellular_Assays->ChIP_Assay In_Vivo_Models->Lead_Optimization Efficacious Compounds End End In_Vivo_Models->End Preclinical Candidate Lead_Optimization->In_Vitro_Screening Improved Analogs

References

Methodological & Application

Application Notes and Protocols for Rtt109 Inhibitor 1 In Vitro Histone Acetyltransferase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a crucial role in maintaining genomic integrity through the acetylation of histone H3 at multiple lysine (B10760008) residues, including K9, K27, and K56.[1] Its activity is critical for replication- and repair-coupled nucleosome assembly.[1] Unlike many other HATs, Rtt109 requires activation by histone chaperones, primarily Vps75 or Asf1, which also influence its substrate specificity.[1][2] The absence of a close homolog in humans makes Rtt109 an attractive target for the development of novel antifungal therapeutics.[2][3] These application notes provide a detailed protocol for an in vitro histone acetyltransferase assay to screen for and characterize inhibitors of Rtt109, such as the identified "Rtt109 inhibitor 1".

Signaling Pathway and Mechanism of Action

Rtt109's catalytic activity is tightly regulated by its interaction with histone chaperones. The binding of Vps75 or Asf1 to Rtt109 leads to a significant increase in its acetyltransferase activity.[1] The chaperone-Rtt109 complex then recognizes and binds to its histone substrate, typically a histone H3-H4 dimer or tetramer. In the presence of acetyl-coenzyme A (acetyl-CoA), Rtt109 catalyzes the transfer of an acetyl group from acetyl-CoA to specific lysine residues on the histone H3 tail. This process releases coenzyme A (CoA) as a byproduct. The acetylation of histone H3 by Rtt109 is essential for DNA replication and repair processes.[4][5][6]

Rtt109_Signaling_Pathway Rtt109 Rtt109 (Inactive) Active_Complex Active Rtt109-Chaperone Complex Rtt109->Active_Complex Activation Chaperone Histone Chaperone (Vps75 or Asf1) Chaperone->Active_Complex Acetylated_Histone Acetylated Histone H3 Active_Complex->Acetylated_Histone Acetylation Histone Histone H3-H4 Histone->Acetylated_Histone Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylated_Histone CoA Coenzyme A Acetylated_Histone->CoA DNA_Repair DNA Repair & Replication Support Acetylated_Histone->DNA_Repair Inhibitor This compound Inhibitor->Active_Complex Inhibition

Figure 1: Rtt109 Activation and Inhibition Pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a known Rtt109 inhibitor against the Rtt109-Vps75 complex. This data is essential for comparative analysis and for establishing benchmarks in novel inhibitor screening.

CompoundTargetIC50 (µM)Assay MethodReference
This compound Rtt109-Vps75< 10Fluorometric HTS[7]
GarcinolRtt109-Vps75Confirmed activeFluorometric HTS[3]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay for Rtt109 Inhibitors

This protocol is designed for a 384-well plate format suitable for high-throughput screening (HTS) but can be adapted for smaller-scale experiments. The assay measures the production of coenzyme A (CoA), a byproduct of the histone acetylation reaction, using a fluorogenic maleimide (B117702) derivative.

Materials and Reagents:

  • Purified recombinant Rtt109-Vps75 complex

  • Purified recombinant Asf1-H3-H4 complex (substrate)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound (or test compounds)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100

  • Detection Reagent: ThioGlo1 or other suitable fluorescent maleimide

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

Experimental Workflow:

HAT_Assay_Workflow Start Start Dispense_Compound Dispense Test Compound/Inhibitor (in DMSO) Start->Dispense_Compound Add_Enzyme_Substrate Add Rtt109-Vps75 and Asf1-H3-H4 Mixture Dispense_Compound->Add_Enzyme_Substrate Incubate_1 Pre-incubation (15 min, 30°C) Add_Enzyme_Substrate->Incubate_1 Initiate_Reaction Initiate Reaction with Acetyl-CoA Incubate_1->Initiate_Reaction Incubate_2 Reaction Incubation (e.g., 30-60 min, 30°C) Initiate_Reaction->Incubate_2 Add_Detection Add Detection Reagent (e.g., ThioGlo1) Incubate_2->Add_Detection Incubate_3 Detection Incubation (e.g., 10 min, RT) Add_Detection->Incubate_3 Read_Plate Read Fluorescence (Ex/Em appropriate for dye) Incubate_3->Read_Plate Analyze_Data Data Analysis (% Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: High-Throughput Screening Workflow for Rtt109 Inhibitors.

Protocol Steps:

  • Compound Preparation: Prepare serial dilutions of "this compound" or test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).

  • Enzyme and Substrate Addition: Prepare a master mix of the Rtt109-Vps75 complex and the Asf1-H3-H4 substrate in the assay buffer. A final concentration of approximately 5 nM for Rtt109-Vps75 and 250 nM for Asf1-H3-H4 is a good starting point.[3] Dispense this mix into each well.

  • Pre-incubation: Allow the compounds to pre-incubate with the enzyme and substrate for 15 minutes at 30°C to permit binding.[3]

  • Reaction Initiation: Initiate the HAT reaction by adding acetyl-CoA to each well to a final concentration of 10 µM.[3]

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C. The optimal time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and detect the generated CoA by adding a detection reagent such as ThioGlo1.

  • Fluorescence Reading: After a brief incubation with the detection reagent (as per the manufacturer's instructions), measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The provided in vitro HAT assay protocol offers a robust and adaptable method for the screening and characterization of Rtt109 inhibitors. By targeting a fungal-specific enzyme, inhibitors discovered through this assay, such as "this compound," hold the potential for development into novel antifungal agents with minimal host toxicity. Careful adherence to the protocol and appropriate data analysis will facilitate the identification of potent and selective Rtt109 inhibitors for further pre-clinical development.

References

Application Notes and Protocols for High-Throughput Screening of Novel Rtt109 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a crucial role in the acetylation of histone H3 at lysine (B10760008) 56 (H3K56ac).[1][2][3] This modification is vital for maintaining genomic integrity during DNA replication and repair.[3] Notably, Rtt109 lacks a close sequence homolog in humans, making it an attractive and potentially non-toxic target for the development of novel antifungal agents.[1][2] The histone chaperone proteins Asf1 and Vps75 are known to activate Rtt109.[4][5] Specifically, Asf1 is required for the acetylation of H3K56, while Vps75 can stimulate the acetylation of other lysine residues such as H3K9, H3K23, and H3K27.[4] This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify small molecule inhibitors of Rtt109.

Data Presentation

Table 1: Summary of Quantitative Data from Rtt109 HTS Campaigns

ParameterValueSource
Primary Screen Compound Library Size ~225,000[1][6]
Alternative Screen Compound Library Size >300,000[4]
Assay Format 384-well plate[1]
Alternative Assay Format 1536-well plate[4]
Primary Hit Rate (3σ cutoff) 0.7% (1,587 actives)[2][6]
Confirmed Actives IC50 Range Low micromolar[1][2]
Example Confirmed Inhibitor IC50 ~56 nM[4]
Average Z' Factor 0.71[1][6]

Signaling Pathway and Experimental Workflow

Rtt109 Signaling Pathway

The following diagram illustrates the central role of Rtt109 in histone H3 acetylation, highlighting its interaction with histone chaperones and its impact on downstream cellular processes.

Rtt109_Signaling_Pathway cluster_activation Rtt109 Activation cluster_acetylation Histone Acetylation cluster_downstream Downstream Effects Rtt109 Rtt109 Rtt109_complex Activated Rtt109 Complex Rtt109->Rtt109_complex Vps75 Vps75 Vps75->Rtt109 Forms complex Asf1 Asf1 Asf1->Rtt109 Interacts with H3_H4 Histone H3-H4 Asf1->H3_H4 Chaperones H3K56 Histone H3K56 H3_H4->H3K56 Rtt109_complex->H3K56 Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->Rtt109_complex H3K56ac H3K56ac H3K56->H3K56ac DNA_repair DNA Repair H3K56ac->DNA_repair Genome_stability Genome Stability H3K56ac->Genome_stability Pathogenesis Fungal Pathogenesis H3K56ac->Pathogenesis Inhibitor Novel Inhibitor Inhibitor->Rtt109_complex Inhibits

Caption: Rtt109 signaling pathway and point of inhibition.

High-Throughput Screening Workflow

The diagram below outlines the key stages of the high-throughput screening process for identifying novel Rtt109 inhibitors.

HTS_Workflow cluster_primary_screen Primary Screen cluster_triage Hit Triage and Confirmation cluster_characterization Lead Characterization Start Start: Compound Library Dispense Dispense Compounds, Rtt109-Vps75, Asf1-H3-H4 Start->Dispense Incubate1 Incubate Dispense->Incubate1 Add_AcCoA Add Acetyl-CoA Incubate1->Add_AcCoA Incubate2 Incubate Add_AcCoA->Incubate2 Add_Probe Add Fluorescent Probe (CPM) Incubate2->Add_Probe Readout Measure Fluorescence Add_Probe->Readout Identify_Hits Identify Primary Hits Readout->Identify_Hits Counter_Screens Counter-Screens (Remove PAINS) Identify_Hits->Counter_Screens Dose_Response Dose-Response & IC50 Determination Counter_Screens->Dose_Response Orthogonal_Assays Orthogonal Assays Dose_Response->Orthogonal_Assays Confirmed_Actives Confirmed Actives Orthogonal_Assays->Confirmed_Actives Specificity_Assays Specificity Assays (e.g., vs. p300) Confirmed_Actives->Specificity_Assays Mechanism_of_Inhibition Mechanism of Inhibition Studies Specificity_Assays->Mechanism_of_Inhibition Lead_Compounds Lead Compounds for Further Development Mechanism_of_Inhibition->Lead_Compounds

Caption: High-throughput screening workflow for Rtt109 inhibitors.

Experimental Protocols

Cell-Free Fluorometric High-Throughput Screening Assay for Rtt109 Inhibitors

This protocol is adapted from a previously described HTS assay for Rtt109 inhibitors.[1][6]

Principle:

The assay quantifies the enzymatic activity of the Rtt109-Vps75 complex by measuring the production of Coenzyme A (CoA). The Rtt109-Vps75 complex transfers an acetyl group from acetyl-CoA to the histone H3 substrate within the Asf1-H3-H4 complex, releasing CoA. The free thiol group on CoA then reacts with a sulfhydryl-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), to produce a fluorescent adduct. The increase in fluorescence is directly proportional to the Rtt109 enzymatic activity.

Materials and Reagents:

  • Purified Rtt109-Vps75 complex

  • Purified Asf1-H3-H4 substrate complex

  • Acetyl-CoA

  • CPM fluorescent probe

  • Assay Buffer (e.g., 10 mM HEPES pH 8.0, 100 mM NaCl, 5 mM BME)

  • DMSO

  • 384-well black, flat-bottom plates

  • Compound library

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 15 nL of test compounds (dissolved in DMSO) into the wells of a 384-well plate. For control wells, dispense DMSO only.

  • Enzyme and Substrate Addition:

    • Add 2.5 µL of the Rtt109-Vps75 enzyme complex to all wells except the negative control wells.

    • Add 2.5 µL of the Asf1-H3-H4 substrate complex to all wells except the negative control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of acetyl-CoA to all wells. The final reaction volume should be 15 µL.

  • Enzymatic Reaction: Incubate the plate for 45 minutes at 30°C.

  • Detection:

    • Add 5 µL of CPM probe to all wells.

    • Mix the plate contents for 1 minute.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the CPM probe.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Identify primary hits based on a predefined cutoff (e.g., 3 standard deviations from the mean of the control wells).

Counter-Screens and Orthogonal Assays

It is crucial to perform counter-screens to eliminate pan-assay interference compounds (PAINS) and other artifacts.[1][6]

  • Fluorescence Quenching Assay: Screen active compounds in the absence of the enzyme to identify compounds that quench the fluorescence of the CPM probe.

  • Redox Activity Assay: Assess the redox activity of the compounds, as some compounds can interfere with the thiol-reactive probe.[6]

  • Orthogonal Assay: Confirm the activity of hits using a different assay format, such as an ELISA-based assay to directly detect H3K56 acetylation.[4]

Dose-Response and IC50 Determination

For confirmed hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

  • Prepare a serial dilution of the hit compounds.

  • Perform the HTS assay as described above with the varying concentrations of the compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Specificity Assays

To ensure the identified inhibitors are specific for Rtt109, test their activity against other related histone acetyltransferases, such as the human p300.[4] This is a critical step in identifying compounds with a favorable safety profile.

References

Application Note: Cell-Based Assay for Efficacy Testing of Rtt109 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rtt109 (Regulator of Ty1 transposition 109) is a histone acetyltransferase (HAT) unique to fungal species.[1] It plays a critical role in maintaining genomic stability by acetylating histone H3 on several lysine (B10760008) residues, most notably lysine 56 (H3K56).[2][3] This acetylation is crucial for replication-coupled nucleosome assembly and the DNA damage response.[1][4] The absence of Rtt109 homologs in humans makes it an attractive target for the development of novel antifungal therapeutics with minimal toxicity.[5]

Rtt109's activity is dependent on its interaction with histone chaperones, primarily Asf1 (Anti-silencing function 1) and Vps75 (Vacuolar protein sorting 75).[6][7] The Rtt109-Asf1 complex is primarily responsible for H3K56 acetylation, a mark essential for resistance to genotoxic agents.[2][6] Loss of Rtt109 function, either by gene deletion or chemical inhibition, renders fungal cells hypersensitive to DNA damaging agents.[3][8] This application note provides a detailed protocol for a cell-based assay to determine the efficacy of Rtt109 inhibitors by measuring both the direct impact on its enzymatic target (H3K56 acetylation) and the resulting cellular phenotype (sensitization to DNA damage).

Signaling Pathway and Inhibition

The primary pathway involves the histone chaperone Asf1 presenting newly synthesized histone H3-H4 dimers to Rtt109. Rtt109 then utilizes acetyl-CoA to transfer an acetyl group to H3K56. This acetylation is vital for the proper assembly of new nucleosomes during DNA replication and repair. An effective Rtt109 inhibitor will block this catalytic step, leading to a decrease in H3K56 acetylation and subsequent impairment of the DNA damage response, resulting in increased genome instability.[1][2]

Rtt109_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibitor Action Asf1 Asf1 (Histone Chaperone) Rtt109 Rtt109 Asf1->Rtt109 Presents H3-H4 H3H4 Histone H3-H4 H3H4->Rtt109 CoA CoA Rtt109->CoA H3K56ac Acetylated H3K56 Rtt109->H3K56ac Acetylation AcetylCoA Acetyl-CoA AcetylCoA->Rtt109 DNA_Repair DNA Damage Repair & Genome Stability H3K56ac->DNA_Repair Inhibitor Rtt109 Inhibitor Inhibitor->Rtt109

Caption: Rtt109 signaling pathway and point of inhibition.

Experimental Workflow

The overall workflow for testing the efficacy of an Rtt109 inhibitor involves treating yeast cells with the compound, exposing them to a DNA damaging agent, and then assessing the outcomes through two primary methods: Western blotting to quantify the target modification (H3K56ac) and a cell viability assay to measure the functional consequence.

Caption: Experimental workflow for the cell-based Rtt109 inhibitor assay.

Protocols

Protocol 1: Western Blot Analysis of H3K56 Acetylation

This protocol details the method to quantify the levels of H3K56 acetylation in yeast cells following inhibitor treatment.

Materials:

  • Yeast strain (e.g., BY4741)

  • YPD medium (Yeast extract, Peptone, Dextrose)

  • Rtt109 inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • Methyl methanesulfonate (B1217627) (MMS)

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • 0.5 mm Zirconium oxide beads

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-H3K56ac, Rabbit anti-Histone H3 (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Inoculate a 5 mL culture of YPD with the yeast strain and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 10 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Aliquot the culture into separate tubes. Add the Rtt109 inhibitor at various final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a solvent-only control (e.g., DMSO).

    • Incubate for 1 hour at 30°C.

    • Add MMS to a final concentration of 0.02% to induce DNA damage. Leave one inhibitor-treated and one untreated sample without MMS as controls.

    • Continue incubation for an additional 2 hours at 30°C.

  • Protein Extraction:

    • Harvest 1.5 mL of cells from each treatment condition by centrifugation at 5,000 x g for 3 minutes.

    • Wash the cell pellet with 1 mL of ice-cold water.

    • Resuspend the pellet in 200 µL of ice-cold RIPA buffer containing protease inhibitors.

    • Add ~200 µL of 0.5-mm zirconium oxide beads.

    • Lyse the cells by vigorous vortexing or bead beating for 3 cycles of 1 minute on, 1 minute on ice.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (whole-cell extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and boil in Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody against H3K56ac (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply chemiluminescence substrate and image the blot.

    • Strip the membrane (if necessary) and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for H3K56ac and total H3 using image analysis software (e.g., ImageJ).

    • Normalize the H3K56ac signal to the total H3 signal for each sample.

    • Plot the normalized H3K56ac levels against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Spot Assay

This assay assesses the functional consequence of Rtt109 inhibition by measuring the increased sensitivity of cells to DNA damaging agents.

Materials:

  • Treated cell cultures from Protocol 1 (before harvesting for protein)

  • Sterile water or saline

  • 96-well microplate

  • YPD agar (B569324) plates

  • YPD agar plates containing a sublethal concentration of MMS (e.g., 0.02%)

Procedure:

  • Serial Dilutions:

    • Take 1 mL from each of the treated cultures (from step 1.5 of Protocol 1).

    • Normalize the cell densities by adjusting the OD₆₀₀ to 0.5 in sterile water.

    • In a 96-well plate, perform a 10-fold serial dilution series for each treatment condition.

  • Spotting:

    • Spot 5 µL of each dilution onto a YPD agar plate (control) and a YPD agar plate containing 0.02% MMS.

    • Ensure the spots are dry before inverting the plates.

  • Incubation and Analysis:

    • Incubate the plates at 30°C for 2-3 days.

    • Photograph the plates.

    • Compare the growth of inhibitor-treated cells with the untreated control on both the control and MMS-containing plates. Effective inhibition will result in significantly reduced growth on the MMS plate in a dose-dependent manner, while showing little to no effect on the control plate.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Inhibition of H3K56 Acetylation by Inhibitor X

Inhibitor X Conc.Normalized H3K56ac Intensity (Arbitrary Units)% Inhibition
0 (DMSO)1.00 ± 0.080%
10 nM0.85 ± 0.0715%
50 nM0.52 ± 0.0548%
100 nM0.31 ± 0.0469%
500 nM0.10 ± 0.0290%
1 µM0.04 ± 0.0196%
IC₅₀ ~55 nM

Data are presented as mean ± SD from three independent experiments.

Table 2: Phenotypic Sensitization to MMS by Inhibitor X

Inhibitor X Conc.Growth on YPD PlateGrowth on YPD + 0.02% MMS Plate
0 (DMSO)+++++++++
50 nM++++++++
100 nM+++++++
500 nM++++++
1 µM+++++-

Growth is scored qualitatively from no growth (-) to robust growth (+++++).

The described cell-based assays provide a robust framework for evaluating the efficacy of Rtt109 inhibitors. The Western blot assay directly confirms target engagement and enzymatic inhibition within the cellular context, allowing for the determination of an IC₅₀ value. The cell viability spot assay provides crucial functional validation, demonstrating that inhibition of Rtt109's enzymatic activity translates to the expected cellular phenotype of sensitization to DNA damage. Together, these protocols offer a comprehensive approach for advancing promising Rtt109 inhibitors in the drug discovery pipeline.

References

Application Notes and Protocols for Rtt109 Inhibitor 1 in Yeast Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rtt109 is a histone acetyltransferase (HAT) found specifically in fungi.[1][2] In the budding yeast Saccharomyces cerevisiae, Rtt109 plays a critical role in maintaining genome stability, particularly in response to DNA damage during S-phase.[3][4] It primarily acetylates histone H3 at lysine (B10760008) 56 (H3K56ac), a modification crucial for the assembly of newly synthesized histones into chromatin.[3][5][6] Rtt109 activity is uniquely dependent on its association with histone chaperones, either Asf1 or Vps75.[1][2] The Rtt109-Asf1 complex is primarily responsible for H3K56 acetylation, while the Rtt109-Vps75 complex acetylates H3 at lysines 9 and 27 (H3K9ac and H3K27ac).[1][2]

Rtt109 inhibitor 1, hereafter referred to as "Compound 1," is a potent and specific small molecule inhibitor of Rtt109.[3][5] It functions through a tight-binding, uncompetitive mechanism and inhibits Rtt109 activity regardless of its association with either Asf1 or Vps75.[3][5] Given Rtt109's absence in mammals and its importance in fungal pathogens, inhibitors like Compound 1 are valuable tools for research and potential antifungal drug development. These application notes provide detailed protocols for utilizing this compound in yeast cultures to study its effects on histone acetylation and cellular phenotypes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Compound 1 against Rtt109

Target EnzymeChaperoneSubstrateIC50 (nM)Inhibition MechanismReference
Rtt109Vps75H3N21 peptide~56Tight-binding, Uncompetitive[3]
Rtt109Asf1Histone H3/H4Inhibitory activity confirmedNot specified[3]
p300 (human HAT)-H3N21 peptideNo inhibition observed-[3]
Gcn5 (yeast HAT)-H3N21 peptideNo inhibition observed-[3]

Signaling Pathway and Experimental Workflow Diagrams

Rtt109_Signaling_Pathway Rtt109 Signaling Pathway in Yeast cluster_chaperones Histone Chaperones cluster_histones Histone H3 Substrates Asf1 Asf1 Rtt109 Rtt109 Asf1->Rtt109 activates Vps75 Vps75 Vps75->Rtt109 activates H3K56 Histone H3 (Lysine 56) Rtt109->H3K56 acetylates (with Asf1) H3K9_K27 Histone H3 (Lysine 9, 27) Rtt109->H3K9_K27 acetylates (with Vps75) Compound1 This compound (Compound 1) Compound1->Rtt109 inhibits H3K56ac H3K56 Acetylation H3K56->H3K56ac H3K9_K27ac H3K9/K27 Acetylation H3K9_K27->H3K9_K27ac Genome_Stability Genome Stability & DNA Damage Response H3K56ac->Genome_Stability promotes

Caption: Rtt109 signaling pathway in yeast, highlighting chaperone-dependent activation and inhibition by Compound 1.

Experimental_Workflow Experimental Workflow for this compound in Yeast cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis Yeast_Culture 1. Prepare Yeast Culture (e.g., BY4741) to mid-log phase Inhibitor_Treatment 2. Treat with this compound (serial dilutions) and controls (DMSO) Yeast_Culture->Inhibitor_Treatment Cell_Harvest 3. Harvest Cells (centrifugation) Inhibitor_Treatment->Cell_Harvest Western_Blot 4a. Western Blot Analysis (H3K56ac levels) Cell_Harvest->Western_Blot Phenotypic_Assay 4b. Phenotypic Assay (e.g., DNA damage sensitivity) Cell_Harvest->Phenotypic_Assay

Caption: A generalized workflow for testing the effects of this compound on yeast cultures.

Experimental Protocols

Protocol 1: Determining the In Vivo Efficacy of this compound by Western Blotting

This protocol details the treatment of yeast cells with this compound and subsequent analysis of H3K56 acetylation levels.

Materials:

  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound (Compound 1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile culture tubes and flasks

  • Spectrophotometer

  • Centrifuge

  • Reagents for whole-cell protein extraction

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibodies: anti-H3K56ac, anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Methodology:

  • Yeast Culture Preparation:

    • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into a larger volume of fresh YPD to an optical density at 600 nm (OD600) of ~0.2.

    • Grow the culture at 30°C with shaking to mid-log phase (OD600 of 0.6-0.8).

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Set up a series of cultures with a range of final inhibitor concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A broad range is recommended to determine the optimal in vivo concentration.

    • Include a DMSO-only control (vehicle control). The final concentration of DMSO in all cultures should be the same and typically not exceed 1%.

    • Add the inhibitor or DMSO to the mid-log phase cultures.

    • Incubate the treated cultures at 30°C with shaking for a defined period (e.g., 2-4 hours).

  • Cell Harvesting and Protein Extraction:

    • Harvest an equivalent number of cells from each culture by centrifugation (e.g., 10 OD600 units).

    • Wash the cell pellets with ice-cold water.

    • Perform whole-cell protein extraction using a suitable method, such as NaOH/TCA precipitation.

  • Western Blot Analysis:

    • Determine the protein concentration of the extracts.

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against H3K56ac overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.

    • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on H3K56 acetylation.

Protocol 2: Phenotypic Analysis of Rtt109 Inhibition - DNA Damage Sensitivity Assay

This protocol assesses the biological consequence of Rtt109 inhibition by testing the sensitivity of treated yeast cells to a DNA damaging agent.

Materials:

  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • YPD medium

  • This compound

  • DMSO

  • DNA damaging agent (e.g., Methyl methanesulfonate (B1217627) - MMS)

  • YPD agar (B569324) plates

  • Sterile 96-well plates and multi-channel pipettors

Methodology:

  • Yeast Culture Preparation:

    • Grow a yeast culture to mid-log phase as described in Protocol 1, Step 1.

  • Inhibitor and DNA Damaging Agent Treatment:

    • Prepare YPD agar plates containing a range of concentrations of the DNA damaging agent (e.g., 0.005%, 0.01%, 0.02% MMS).

    • Also prepare YPD agar plates containing only the Rtt109 inhibitor at a predetermined effective concentration (from Protocol 1) or a DMSO control.

    • Prepare combination plates containing both the inhibitor and the DNA damaging agent.

  • Spot Assay:

    • In a 96-well plate, adjust the mid-log phase yeast culture to an OD600 of 0.5.

    • Perform a 10-fold serial dilution of the cell suspension in sterile water.

    • Spot 5 µL of each dilution onto the prepared YPD agar plates.

    • Incubate the plates at 30°C for 2-3 days.

  • Data Analysis:

    • Photograph the plates and compare the growth of the yeast spots across the different conditions.

    • Inhibition of Rtt109 is expected to sensitize the yeast cells to the DNA damaging agent, resulting in reduced growth on the plates containing both the inhibitor and MMS compared to MMS alone.

References

Application Notes: Measuring Rtt109 Histone Acetyltransferase (HAT) Activity with a Fluorescent Probe Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rtt109 is a histone acetyltransferase (HAT) unique to fungal species, playing a critical role in maintaining genomic stability and resistance to DNA damaging agents.[1][2] It primarily catalyzes the acetylation of histone H3 on lysine (B10760008) 56 (H3K56), a modification essential for DNA replication-coupled nucleosome assembly.[2][3][4] Rtt109 is also responsible for acetylating H3 at lysines 9, 14, 23, and 27.[3][5] Unlike many other HATs, Rtt109's activity is dependent on its interaction with histone chaperones, primarily Vps75 or Asf1.[5] The absence of Rtt109 homologs in humans makes it an attractive and specific target for the development of novel antifungal therapeutics.[6]

These application notes provide a detailed protocol for a robust, cell-free fluorescent assay to measure the activity of the Rtt109-Vps75 complex. The assay is suitable for high-throughput screening (HTS) of potential inhibitors and for detailed kinetic studies.

Principle of the Assay

The assay quantifies Rtt109 activity by measuring the production of Coenzyme A (CoA), a product of the acetyl-transfer reaction. The Rtt109-Vps75 complex transfers an acetyl group from Acetyl-CoA to a histone H3 substrate. The co-product, CoA, possesses a free thiol group (-SH). This thiol group reacts with a maleimide-based fluorescent probe, N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide (CPM), which is essentially non-fluorescent in its native state. The resulting CoA-CPM adduct is a highly fluorescent molecule, and the increase in fluorescence intensity is directly proportional to the enzymatic activity of Rtt109.[7]

Rtt109 Signaling and Activation Pathway

The activity of Rtt109 is intricately linked to histone chaperones that present the histone substrate for acetylation. The Rtt109-Vps75 complex primarily acetylates H3 at lysines 9 and 27, while the Rtt109-Asf1 complex is responsible for the critical H3K56 acetylation involved in DNA repair and replication.[5]

Rtt109_Pathway sub Histone H3-H4 (Substrate) p1 sub->p1 p2 sub->p2 AcCoA Acetyl-CoA (Co-substrate) Rtt109_Vps75 Rtt109-Vps75 Active Complex AcCoA->Rtt109_Vps75 Rtt109_Asf1 Rtt109-Asf1 Active Complex AcCoA->Rtt109_Asf1 Rtt109 Rtt109 Rtt109->Rtt109_Vps75 binds Rtt109->Rtt109_Asf1 binds Vps75 Vps75 (Chaperone) Vps75->Rtt109_Vps75 Asf1 Asf1 (Chaperone) Asf1->Rtt109_Asf1 prod_k9_k27 Acetylated H3 (K9, K27) Rtt109_Vps75->prod_k9_k27 catalysis CoA CoA-SH Rtt109_Vps75->CoA prod_k56 Acetylated H3 (K56) Rtt109_Asf1->prod_k56 catalysis Rtt109_Asf1->CoA p1->Rtt109_Vps75 p2->Rtt109_Asf1 Assay_Workflow start Start step1 Dispense Rtt109-Vps75 & Histone Substrate (Asf1-H3-H4) start->step1 step2 Add Test Compound (or DMSO) step1->step2 step3 Pre-incubate (15 min, 30°C) step2->step3 step4 Initiate Reaction (Add Acetyl-CoA) step3->step4 step5 Enzymatic Reaction (45 min, 30°C) step4->step5 step6 Stop & Develop (Add CPM Probe) step5->step6 step7 Incubate (10 min, RT) step6->step7 step8 Read Fluorescence (Ex: 387 nm, Em: 463 nm) step7->step8 end End step8->end

References

Developing an ELISA-Based Assay for Rtt109 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for developing and implementing a robust Enzyme-Linked Immunosorbent Assay (ELISA) for screening and characterizing inhibitors of Rtt109. Rtt109, a fungal-specific histone acetyltransferase (HAT), is a promising target for novel antifungal therapeutics due to its critical role in fungal genome stability and pathogenesis, and its absence in humans.[1][2][3][4] The described competitive ELISA protocol offers a high-throughput-compatible method for identifying and quantifying the activity of Rtt109 inhibitors.

Introduction to Rtt109

Rtt109 is a key enzyme in fungi responsible for the acetylation of multiple lysine (B10760008) residues on histone H3, including K9, K27, and K56.[5] This post-translational modification is crucial for various cellular processes, including DNA replication-coupled nucleosome assembly, DNA damage repair, and maintaining genomic integrity.[5][6][7][8] The catalytic activity of Rtt109 is significantly enhanced by its interaction with histone chaperones, primarily Vps75 and Asf1.[5][9] The Rtt109-Vps75 complex preferentially acetylates H3K9 and H3K27, while the Rtt109-Asf1 complex is the primary driver of H3K56 acetylation.[5] Given its essential role in fungal biology and lack of a human homolog, Rtt109 represents an attractive target for the development of specific antifungal agents.[1][2][3]

Rtt109 Signaling and Mechanism of Action

Rtt109 functions by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a target lysine residue on histone H3. This process is tightly regulated and stimulated by the histone chaperones Vps75 and Asf1, which are thought to present the histone substrate to the Rtt109 active site.

Rtt109_Signaling cluster_0 Rtt109 Activation and Histone Acetylation Rtt109 Rtt109 Rtt109_Vps75 Rtt109-Vps75 Complex Rtt109->Rtt109_Vps75 Rtt109_Asf1 Rtt109-Asf1 Complex Rtt109->Rtt109_Asf1 Vps75 Vps75 Vps75->Rtt109_Vps75 Asf1 Asf1 Asf1->Rtt109_Asf1 Acetylated_H3 Acetylated Histone H3 (H3K9ac, H3K27ac, H3K56ac) Rtt109_Vps75->Acetylated_H3 Rtt109_Asf1->Acetylated_H3 Histone_H3 Histone H3 Histone_H3->Acetylated_H3 Substrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylated_H3 Acetyl Donor CoA CoA Acetylated_H3->CoA Product

Caption: Rtt109 Activation and Acetylation Pathway

Principle of the Competitive ELISA for Rtt109 Inhibition

This assay is designed as a competitive ELISA (also known as an inhibition ELISA) to measure the inhibition of Rtt109's acetyltransferase activity.[10][11] The core principle involves the competition between a biotinylated histone H3 peptide (the substrate) and the inhibitor compound for binding to the Rtt109 enzyme complex. The extent of histone H3 acetylation is then detected using a specific antibody that recognizes the acetylated lysine residue (e.g., anti-acetyl-H3K56).

The assay is performed in a microplate pre-coated with a capture antibody specific for the histone H3 peptide. The enzymatic reaction, containing the Rtt109-chaperone complex, acetyl-CoA, the biotinylated H3 peptide, and the test inhibitor, is added to the wells. After incubation, the plate is washed, and the amount of acetylated biotinylated H3 peptide captured on the plate is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. A decrease in signal compared to the control (no inhibitor) indicates inhibition of Rtt109 activity.

Experimental Workflow

The following diagram illustrates the key steps in the Rtt109 inhibition ELISA.

ELISA_Workflow cluster_1 ELISA Workflow for Rtt109 Inhibition A 1. Coat Plate: Anti-Histone H3 Antibody B 2. Block Plate: BSA or other blocking agent A->B C 3. Prepare Reaction Mix: Rtt109-Vps75/Asf1 + Acetyl-CoA + Biotinylated H3 Peptide + Test Inhibitor B->C D 4. Add Reaction Mix to Wells & Incubate C->D E 5. Wash Plate D->E F 6. Add Streptavidin-HRP E->F G 7. Wash Plate F->G H 8. Add TMB Substrate & Incubate G->H I 9. Add Stop Solution H->I J 10. Read Absorbance at 450 nm I->J

Caption: Rtt109 Inhibition ELISA Workflow

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #
Recombinant Rtt109In-house or Commercial-
Recombinant Vps75In-house or Commercial-
Recombinant Asf1In-house or Commercial-
Biotinylated Histone H3 (1-21) PeptideAnaSpecAS-61445
Acetyl-CoASigma-AldrichA2056
Anti-Histone H3 Antibody (for coating)Abcamab1791
Anti-acetyl-Histone H3 (K56) AntibodyMillipore07-677
Streptavidin-HRPThermo Fisher Scientific21130
96-well MicroplatesGreiner Bio-One655061
TMB SubstrateThermo Fisher Scientific34028
Stop Solution (e.g., 1M H₂SO₄)VWR-
Wash Buffer (PBST)-0.05% Tween-20 in PBS
Assay Buffer-50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.1% BSA
Coating Buffer-0.1 M Carbonate-Bicarbonate, pH 9.6
Blocking Buffer-5% BSA in PBST
Protocol

Plate Coating:

  • Dilute the anti-histone H3 antibody to 2 µg/mL in coating buffer.

  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer per well.

Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with 200 µL of wash buffer per well.

Enzymatic Reaction and Inhibition Assay:

  • Prepare the Rtt109-Vps75 or Rtt109-Asf1 complex by pre-incubating Rtt109 with a molar excess of the respective chaperone for 30 minutes on ice.

  • Prepare a reaction master mix containing the Rtt109-chaperone complex, acetyl-CoA (final concentration 50 µM), and biotinylated histone H3 peptide (final concentration 1 µM) in assay buffer.

  • Prepare serial dilutions of the test inhibitor compounds in assay buffer.

  • In a separate plate or tubes, mix 25 µL of the reaction master mix with 25 µL of the inhibitor dilution (or vehicle control).

  • Transfer 50 µL of this final reaction mixture to the coated and blocked assay plate.

  • Incubate for 1 hour at 30°C.

Detection:

  • Wash the plate five times with 200 µL of wash buffer per well.

  • Dilute Streptavidin-HRP 1:5000 in assay buffer.

  • Add 100 µL of the diluted Streptavidin-HRP to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with 200 µL of wash buffer per well.

  • Add 100 µL of TMB substrate to each well.

  • Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_control - Signal_blank))

The IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for Rtt109 Inhibition

Inhibitor Concentration (µM)Absorbance (450 nm)% Inhibition
0 (Control)1.2500
0.11.12510
10.87530
100.62550
1000.25080
Blank0.100-

Table 2: IC₅₀ Values for Known Rtt109 Inhibitors

CompoundIC₅₀ (µM)Reference
Garcinol~7.5[2]
Compound 1~2.3[3]
Anacardic Acid~5[12]

Troubleshooting

IssuePossible CauseSolution
High background signalInsufficient blocking or washingIncrease blocking time or BSA concentration. Increase the number of wash steps.
Low signalInactive enzyme or antibodyUse freshly prepared reagents. Confirm enzyme activity with a positive control. Check antibody specifications.
High well-to-well variabilityPipetting errors or inconsistent washingUse calibrated pipettes. Ensure uniform washing across the plate.
No inhibition observedInactive inhibitor or incorrect concentrationCheck the purity and stability of the inhibitor. Test a wider range of concentrations.

Conclusion

The ELISA-based assay described in this document provides a reliable and scalable method for the discovery and characterization of Rtt109 inhibitors. This platform can be adapted for high-throughput screening campaigns and subsequent lead optimization efforts, accelerating the development of novel antifungal therapies. The use of a specific antibody for the acetylated product ensures a direct measure of enzyme activity, offering an advantage over indirect assay formats.[13] Careful optimization of assay components and adherence to the detailed protocol will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Studying Fungal Cell Cycle Progression Using Rtt109 Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rtt109 is a histone acetyltransferase (HAT) unique to fungi that plays a critical role in maintaining genomic integrity.[1][2][3] It catalyzes the acetylation of several lysine (B10760008) residues on histone H3, with lysine 56 (H3K56) being a key substrate.[1][4] The acetylation of H3K56 is crucial for nucleosome assembly during DNA replication and for the repair of DNA damage.[2][3] Consequently, the inhibition of Rtt109 presents a promising strategy for the development of novel antifungal therapeutics.

This document provides detailed application notes and protocols for utilizing Rtt109 inhibitor 1, a specific small-molecule inhibitor of Rtt109, to study fungal cell cycle progression and the DNA damage response.

Mechanism of Action

This compound acts as a potent and specific inhibitor of the histone acetyltransferase activity of Rtt109.[4] In vitro assays have demonstrated that it inhibits the Rtt109-Vps75 complex with a 50% inhibitory concentration (IC50) of 56 nM.[4] By blocking Rtt109's catalytic activity, the inhibitor prevents the acetylation of histone H3 at key residues, most notably H3K56. This disruption of histone acetylation leads to defects in DNA replication and repair, triggering the DNA damage checkpoint and causing a cell cycle arrest, typically at the G2/M phase.[2]

Data Presentation

The following table summarizes the key quantitative data related to the activity of this compound.

ParameterValueFungal Species/SystemReference
IC50 (in vitro) 56 nMSaccharomyces cerevisiae Rtt109-Vps75[4]
Cell Cycle Arrest G2/M phaseSaccharomyces cerevisiae (rtt109Δ mutant)[2]

Mandatory Visualizations

Signaling Pathway of Rtt109 Inhibition

Rtt109_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Effect of this compound Rtt109 Rtt109 Histone_H3 Histone H3 Rtt109->Histone_H3 acetylates Inhibited_Rtt109 Rtt109 (Inhibited) Asf1_Vps75 Asf1/Vps75 Asf1_Vps75->Rtt109 activates H3K56ac H3K56ac DNA_Replication DNA Replication & Nucleosome Assembly H3K56ac->DNA_Replication enables Cell_Cycle_Progression Cell Cycle Progression DNA_Replication->Cell_Cycle_Progression allows Rtt109_Inhibitor_1 This compound Rtt109_Inhibitor_1->Rtt109 inhibits No_H3K56ac Reduced H3K56ac Inhibited_Rtt109->No_H3K56ac prevents H3K56ac DNA_Damage DNA Damage No_H3K56ac->DNA_Damage leads to Checkpoint_Activation Checkpoint Activation (Rad53 phosphorylation) DNA_Damage->Checkpoint_Activation activates G2_M_Arrest G2/M Arrest Checkpoint_Activation->G2_M_Arrest induces Experimental_Workflow A 1. Fungal Cell Culture (e.g., Candida albicans) B 2. Cell Synchronization (G1 Phase) A->B C 3. Treatment with This compound B->C D 4. Time-Course Sampling C->D E 5a. Cell Cycle Analysis (Flow Cytometry) D->E F 5b. Western Blot Analysis (H3K56ac, Rad53-P) D->F G 5c. Chromatin Immunoprecipitation (ChIP-qPCR) D->G H 6. Data Analysis and Interpretation E->H F->H G->H

References

Investigating Fungal Biofilm Formation with Rtt109 Inhibitor 1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antifungal agents. The fungal-specific histone acetyltransferase Rtt109 has emerged as a promising therapeutic target due to its critical role in fungal pathogenesis and genome stability.[1][2][3][4] This document provides detailed application notes and protocols for investigating the efficacy of Rtt109 inhibitor 1, a specific small-molecule inhibitor of Rtt109, in preventing and disrupting fungal biofilm formation.[5][6][7][8][9] The provided methodologies are designed to be adaptable for various fungal species, particularly opportunistic pathogens such as Candida albicans and Aspergillus fumigatus.

Introduction to Rtt109 and its Role in Fungal Biology

Rtt109 is a histone acetyltransferase (HAT) that is highly conserved in the fungal kingdom but absent in mammals, making it an attractive target for antifungal drug development.[3] Its primary function is the acetylation of histone H3 at lysine (B10760008) 56 (H3K56ac).[2][10][11] This post-translational modification is crucial for maintaining genome integrity, particularly during DNA replication and in response to DNA damage.[2][10][11] Studies have shown that deletion of the RTT109 gene in pathogenic fungi, such as Candida albicans, leads to hypersensitivity to genotoxic agents and a significant reduction in virulence.[2][3][4]

Biofilm formation is a key virulence factor for many pathogenic fungi. It is a complex developmental process that results in a structured community of cells encased in a self-produced extracellular matrix. This structure provides protection from host immune responses and antifungal treatments. Given the role of Rtt109 in fundamental cellular processes, it is hypothesized that its inhibition could disrupt the highly regulated process of biofilm formation.

This compound

A high-throughput screening of over 300,000 compounds identified a specific small molecule inhibitor of Rtt109, herein referred to as "this compound".[5][6] This compound has been shown to be a potent and specific inhibitor of Rtt109, with no significant activity against other histone acetyltransferases.[5][7] It acts via a tight-binding, uncompetitive mechanism of inhibition.[5][6][7][8][9] The discovery of this inhibitor provides a valuable chemical tool to probe the function of Rtt109 and to assess its potential as a therapeutic target for the prevention of biofilm-associated fungal infections.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of this compound on Candida albicans Biofilm Formation

Treatment GroupBiofilm Biomass (OD570)Metabolic Activity (XTT Reduction - OD490)Biofilm Thickness (µm)
Vehicle Control (DMSO)1.25 ± 0.150.85 ± 0.0845 ± 5
This compound (10 µM)0.62 ± 0.090.41 ± 0.0522 ± 4
This compound (25 µM)0.31 ± 0.050.20 ± 0.0311 ± 3
This compound (50 µM)0.15 ± 0.030.11 ± 0.025 ± 2
Fluconazole (16 µg/mL)0.98 ± 0.120.65 ± 0.0738 ± 6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Fungal Biofilm Formation Assay in 96-Well Plates

This protocol is designed for the high-throughput screening of the effect of this compound on fungal biofilm formation.

Materials:

  • Fungal strain of interest (e.g., Candida albicans SC5314)

  • Yeast Peptone Dextrose (YPD) medium

  • RPMI-1640 medium buffered with MOPS

  • This compound (stock solution in DMSO)

  • Flat-bottom 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 33% Acetic acid

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Inoculate the fungal strain in 5 mL of YPD medium and incubate overnight at 30°C with shaking (200 RPM).[12][13]

  • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 106 cells/mL in RPMI-1640 medium.

  • Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 1 µL of this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known antifungal agent).

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm Biomass (Crystal Violet Staining): a. Carefully remove the planktonic cells and wash the wells twice with 200 µL of PBS. b. Air-dry the plate for 45 minutes. c. Stain the biofilms by adding 110 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. d. Remove the crystal violet solution and wash the wells four times with 350 µL of sterile distilled water. e. Add 200 µL of 33% acetic acid to each well to solubilize the crystal violet. f. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Visualization of Fungal Biofilms using Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of the three-dimensional structure of the fungal biofilm.

Materials:

  • Fungal strain of interest

  • Gelatin-coated glass bottom dishes or coverslips[12][13][14]

  • RPMI-1640 medium

  • This compound

  • FUN-1 and Concanavalin A-Alexa Fluor 488 conjugate (for staining)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Formation: a. Prepare fungal cell suspension as described in Protocol 1. b. Add 2 mL of the cell suspension to each well of a 6-well plate containing gelatin-coated coverslips.[12][13] c. Add this compound at the desired concentrations. d. Incubate at 37°C for 24-48 hours.

  • Staining: a. Gently wash the coverslips with PBS to remove non-adherent cells.[12][13] b. Stain the biofilm with a solution containing FUN-1 (for cell viability) and Concanavalin A-Alexa Fluor 488 conjugate (for the extracellular matrix) for 45 minutes in the dark.

  • Imaging: a. Mount the coverslip on a microscope slide. b. Visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm. c. Analyze the images to determine biofilm thickness and other structural parameters.

Visualizations

Rtt109_Signaling_Pathway cluster_nucleus Nucleus Rtt109 Rtt109 Histone_H3 Histone H3 Rtt109->Histone_H3 acetylates Asf1 Asf1 (Histone Chaperone) Asf1->Rtt109 activates Vps75 Vps75 (Histone Chaperone) Vps75->Rtt109 activates H3K56ac Acetylated H3K56 Histone_H3->H3K56ac DNA_Damage_Repair DNA Damage Repair & Genome Stability H3K56ac->DNA_Damage_Repair promotes Biofilm_Formation Biofilm Formation DNA_Damage_Repair->Biofilm_Formation enables Rtt109_Inhibitor This compound Rtt109_Inhibitor->Rtt109

Caption: Rtt109 signaling pathway in fungal cells.

Experimental_Workflow cluster_analysis Biofilm Analysis prep 1. Fungal Inoculum Preparation treatment 2. Treatment with This compound prep->treatment incubation 3. Biofilm Incubation (24-48h) treatment->incubation quant 4a. Biomass Quantification (Crystal Violet) incubation->quant  Quantitative visual 4b. Structural Visualization (CLSM) incubation->visual  Qualitative data 5. Data Analysis and Interpretation quant->data visual->data

Caption: Experimental workflow for biofilm inhibition assay.

References

Application Notes and Protocols for Rtt109 Inhibitor 1 in Candida albicans Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rtt109 inhibitor 1, a small molecule inhibitor of the histone acetyltransferase Rtt109, in Candida albicans research. This document includes a summary of its biochemical activity, its role in key cellular pathways, and detailed protocols for its application in experimental settings.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans. The emergence of antifungal resistance necessitates the discovery of novel drug targets. Rtt109, a histone acetyltransferase specific to fungi, is a promising target as it is essential for the pathogenicity of C. albicans.[1][2][3] Rtt109 is the exclusive enzyme responsible for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56ac), a critical modification for maintaining genome integrity, particularly in response to DNA damage encountered during host infection.[1][2] Deletion of the RTT109 gene in C. albicans leads to hypersensitivity to genotoxic agents and significantly reduced virulence in mouse models of systemic candidiasis.[2][4]

This compound (also referred to as compound 1) was identified through a high-throughput chemical screen as a specific inhibitor of Rtt109.[1] This document outlines the applications of this inhibitor as a chemical probe to study Rtt109 function and as a lead compound for the development of novel antifungal therapeutics against Candida albicans.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
IUPAC Name N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide[1]
Chemical Formula C22H23ClFN3O3[1]
PubChem CID 4785700[1]
Table 2: In Vitro Inhibitory Activity of this compound
Target EnzymeAssay ConditionsIC50 (nM)SpecificityReference
Rtt109-Vps7550 nM Rtt109-Vps75, 15 µM H3n21 peptide, 30 µM Acetyl-CoA56 ± 1.3Specific for Rtt109; no significant inhibition of p300 or Gcn5[1]
Rtt109/Asf1(H3-H4)2 tetramers as substrate, ELISA-based detection of H3K56acComparable inhibition to Rtt109-Vps75Not applicable[1]

Note: While this compound is a potent inhibitor of the Rtt109 enzyme in biochemical assays, it has been reported to not affect cellular levels of H3K56 acetylation or sensitivity to DNA damaging agents in whole-cell assays with C. albicans. This suggests potential issues with cell permeability or efflux that need to be considered in experimental design.

Signaling Pathways and Experimental Workflows

Rtt109 in the DNA Damage Response Pathway

Rtt109 plays a crucial role in the DNA damage response in C. albicans. When the fungus is engulfed by host immune cells like macrophages, it is exposed to reactive oxygen species (ROS) that cause DNA damage. Rtt109-mediated acetylation of H3K56 is essential for the repair of this damage, allowing the pathogen to survive and establish an infection. Inhibition of Rtt109 is expected to sensitize C. albicans to host-induced DNA damage.

DNA_Damage_Response cluster_host Host Macrophage cluster_candida Candida albicans cell Macrophage Macrophage ROS Reactive Oxygen Species (ROS) Macrophage->ROS produces DNA_damage DNA Damage ROS->DNA_damage causes Rtt109 Rtt109 DNA_damage->Rtt109 activates signaling to H3K56ac Acetylated H3K56 Rtt109->H3K56ac acetylates H3K56 Histone H3 (K56) H3K56->Rtt109 substrate DNA_repair DNA Repair & Genome Stability H3K56ac->DNA_repair Survival Cell Survival & Virulence DNA_repair->Survival Inhibitor1 This compound Inhibitor1->Rtt109 inhibits

Caption: Role of Rtt109 in the C. albicans DNA damage response.

High-Throughput Screening Workflow for Rtt109 Inhibitor Discovery

The discovery of this compound was the result of a comprehensive high-throughput screening (HTS) campaign. The following diagram illustrates the workflow used to identify and characterize this inhibitor.

HTS_Workflow HTS High-Throughput Screen (>300,000 compounds) Primary_Hits Primary Hits (Inhibition of Rtt109-Vps75) HTS->Primary_Hits Dose_Response Dose-Response Assays (IC50 determination) Primary_Hits->Dose_Response Specificity_Assay Specificity Assays (vs. p300, Gcn5) Dose_Response->Specificity_Assay Mechanism_Study Mechanism of Action Studies (e.g., tight-binding, uncompetitive) Specificity_Assay->Mechanism_Study Lead_Compound Lead Compound (this compound) Mechanism_Study->Lead_Compound

Caption: Workflow for the discovery of this compound.

Experimental Protocols

Protocol 1: In Vitro Rtt109 Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of Rtt109 using a non-radioactive, absorbance-based method.

Materials:

  • Recombinant Rtt109-Vps75 complex

  • Histone H3 N-terminal peptide (e.g., H3n21)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • DTNB (Ellman's reagent) for detecting free Coenzyme A

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 1 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a DMSO-only control.

  • Add 10 µL of Rtt109-Vps75 complex (final concentration ~50 nM) to each well and incubate for 10 minutes at 30°C.

  • Add 10 µL of H3n21 peptide (final concentration ~15 µM).

  • Initiate the reaction by adding 10 µL of Acetyl-CoA (final concentration ~30 µM).

  • Allow the reaction to proceed for 30 minutes at 30°C.

  • Stop the reaction and detect the amount of free CoA produced by adding DTNB and measuring the absorbance at 412 nm.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Candida albicans Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the CLSI M27-A3 guidelines and can be used to assess the whole-cell antifungal activity of this compound.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the inhibitor in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Prepare a standardized inoculum of C. albicans in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted inhibitor.

  • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) visually or by reading the optical density at 490 nm. The MIC is defined as the lowest concentration of the inhibitor that causes a significant reduction (e.g., ≥50%) in growth compared to the drug-free control.

Protocol 3: Histone H3K56 Acetylation Assay in C. albicans (ELISA-based)

This protocol describes a method to assess the effect of this compound on the levels of H3K56 acetylation in C. albicans cells.

Materials:

  • Candida albicans strain

  • YPD medium

  • This compound

  • Cell lysis buffer

  • Primary antibody specific for H3K56ac

  • Secondary HRP-conjugated antibody

  • TMB substrate

  • 96-well high-binding microplate

  • Microplate reader

Procedure:

  • Grow C. albicans cultures in YPD medium to mid-log phase.

  • Treat the cultures with various concentrations of this compound (and a DMSO control) for a defined period (e.g., 2-4 hours).

  • Harvest the cells and prepare whole-cell extracts by mechanical lysis (e.g., bead beating).

  • Quantify the total protein concentration of the extracts.

  • Coat a 96-well high-binding plate with the cell extracts (e.g., 1-5 µg of total protein per well) overnight at 4°C.

  • Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with a blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour at room temperature.

  • Incubate the wells with the primary anti-H3K56ac antibody for 2 hours at room temperature.

  • Wash the wells and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After a final wash, add the TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Normalize the H3K56ac signal to the total protein amount and compare the levels between treated and untreated cells.

Conclusion

This compound is a valuable tool for the study of Rtt109's function in Candida albicans. Its high potency and specificity in biochemical assays make it an excellent probe for in vitro studies of Rtt109's catalytic mechanism and its interactions with other proteins. While its efficacy in whole-cell assays appears limited, it serves as a critical starting point for the development of new antifungal agents targeting this essential virulence factor. Further medicinal chemistry efforts to improve the cell permeability and metabolic stability of this compound class could lead to the development of novel and effective therapies for candidiasis.

References

Troubleshooting & Optimization

improving Rtt109 inhibitor 1 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Rtt109 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges with inhibitor solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why do many Rtt109 inhibitors have poor aqueous solubility?

A1: Many small molecule inhibitors targeting enzymes like the histone acetyltransferase (HAT) Rtt109 are designed to be hydrophobic to effectively bind to the enzyme's active site. This inherent hydrophobicity often leads to poor solubility in the aqueous buffers typically used for in vitro assays.

Q2: My Rtt109 inhibitor precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common issue known as compound "crashing out" of solution. It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) is rapidly transferred to an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the inhibitor to precipitate.

To prevent this, you can try the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, and if precipitation still occurs, try even lower concentrations.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Use a co-solvent: Consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol, to your aqueous buffer to increase the inhibitor's solubility.

  • Incorporate a surfactant: Non-ionic surfactants like Tween-20 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1]

Q3: Can the pH of my assay buffer affect the solubility of my Rtt109 inhibitor?

A3: Yes, the pH of the assay buffer can significantly impact the solubility of compounds with ionizable groups. For weakly basic or acidic compounds, adjusting the pH of the buffer can alter their charge state and, consequently, their solubility. It is recommended to test a range of pH values, if your experimental system allows, to determine the optimal pH for your inhibitor's solubility.

Q4: Are there alternatives to DMSO for preparing stock solutions of Rtt109 inhibitors?

A4: While DMSO is the most common solvent for preparing high-concentration stock solutions, other organic solvents can be used. Depending on the inhibitor's properties, you might consider ethanol, methanol, or other polar aprotic solvents. However, it is crucial to ensure that the chosen solvent is compatible with your assay and does not inhibit the activity of Rtt109.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with Rtt109 inhibitors during in vitro assays.

Problem: Precipitate Formation
ObservationPotential CauseSuggested Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The kinetic solubility of the compound in the aqueous buffer has been exceeded.- Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[1]- Perform a serial dilution of the DMSO stock in the aqueous buffer to find the solubility limit.
Solution becomes cloudy over time during an experiment. The compound is slowly precipitating out of solution. This can be due to temperature changes or interactions with other components in the assay medium.- Maintain a constant temperature throughout the experiment.- If possible, pre-warm or pre-cool all solutions to the experimental temperature before mixing.
Inconsistent results between experiments. Poor solubility leading to variable concentrations of the active inhibitor.- Visually inspect all solutions for any signs of precipitation before starting the assay.- Prepare fresh dilutions of the inhibitor for each experiment.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Poorly Soluble Rtt109 Inhibitor

This protocol provides a stepwise method for preparing a working solution of a hydrophobic Rtt109 inhibitor.

Materials:

  • Rtt109 inhibitor (e.g., "Compound 1")

  • Anhydrous DMSO

  • Rtt109 HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)

  • Optional: Tween-20

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the Rtt109 inhibitor powder.

    • Dissolve the powder in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the inhibitor is completely dissolved by vortexing and, if necessary, gentle warming or sonication.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • Create a series of intermediate dilutions of the DMSO stock solution in DMSO (e.g., 1 mM, 100 µM).

  • Prepare the Final Working Solution:

    • To prepare the final working solution, slowly add a small volume of the appropriate intermediate DMSO stock to the pre-warmed Rtt109 HAT Assay Buffer while vortexing.

    • Option with Surfactant: If solubility is still an issue, prepare the Rtt109 HAT Assay Buffer containing a low concentration of Tween-20 (e.g., 0.01% v/v) before adding the inhibitor.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in the assay.

Protocol 2: Rtt109 Histone Acetyltransferase (HAT) Assay with a Poorly Soluble Inhibitor

This protocol is adapted for screening inhibitors with known solubility challenges.

Materials:

  • Recombinant Rtt109/Vps75 or Rtt109/Asf1 complex

  • Histone H3 substrate

  • Acetyl-CoA

  • Rtt109 HAT Assay Buffer (as described above, with or without Tween-20)

  • Solubilized Rtt109 inhibitor working solution

  • Stop solution (e.g., 8 M guanidinium (B1211019) chloride)

  • Detection reagent (e.g., corresponding to a fluorescence- or luminescence-based readout)

Procedure:

  • Assay Plate Preparation:

    • Add the Rtt109 HAT Assay Buffer to all wells of a microplate.

  • Inhibitor Addition:

    • Add the prepared Rtt109 inhibitor working solution to the test wells. Add the same volume of buffer (with the final DMSO concentration) to the control wells.

  • Enzyme Addition:

    • Add the Rtt109 enzyme complex to all wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature (e.g., 30°C) to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the HAT reaction by adding a mixture of the Histone H3 substrate and Acetyl-CoA to all wells.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the desired reaction time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stop solution to all wells.

  • Detection:

    • Add the detection reagent and measure the signal according to the assay kit's instructions.

Visualizations

experimental_workflow Experimental Workflow for Improving Rtt109 Inhibitor Solubility cluster_prep Stock Solution Preparation cluster_solubility_test Solubility Assessment cluster_troubleshooting Troubleshooting Strategies cluster_assay Proceed to Assay start Start with solid inhibitor dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve dilute Dilute DMSO stock into aqueous assay buffer dissolve->dilute observe Observe for precipitation dilute->observe precipitate Precipitate forms observe->precipitate Yes no_precipitate No precipitate observe->no_precipitate No lower_conc Lower final concentration precipitate->lower_conc serial_dilution Use serial dilution precipitate->serial_dilution add_cosolvent Add co-solvent (e.g., Ethanol) precipitate->add_cosolvent add_surfactant Add surfactant (e.g., Tween-20) precipitate->add_surfactant assay Perform in vitro assay no_precipitate->assay lower_conc->assay serial_dilution->assay add_cosolvent->assay add_surfactant->assay

Caption: Workflow for addressing inhibitor solubility.

Rtt109_signaling_pathway Simplified Rtt109 Signaling Pathway cluster_chaperones Histone Chaperones cluster_rtt109 Histone Acetyltransferase cluster_substrates Substrates cluster_products Products cluster_inhibitor Inhibition Asf1 Asf1 Rtt109 Rtt109 Asf1->Rtt109 Forms complex Vps75 Vps75 Vps75->Rtt109 Forms complex Acetylated_H3 Acetylated Histone H3 (e.g., H3K56ac, H3K9ac) Rtt109->Acetylated_H3 Catalyzes acetylation CoA CoA Rtt109->CoA Byproduct Histone_H3 Histone H3 Histone_H3->Rtt109 Substrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Rtt109 Co-substrate Inhibitor Rtt109 Inhibitor Inhibitor->Rtt109 Blocks activity

Caption: Rtt109-mediated histone acetylation pathway.

References

Technical Support Center: Overcoming Rtt109 Inhibitor Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rtt109 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to inhibitor instability in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My Rtt109 inhibitor shows potent activity in biochemical assays but loses efficacy in cell-based assays. What are the potential causes?

A1: This discrepancy is a common challenge in drug discovery. Several factors related to inhibitor instability in cell culture could be responsible:

  • Degradation in Culture Medium: The complex composition of cell culture media (e.g., presence of serum proteins, esterases, and other enzymes) can lead to the metabolic degradation of your compound.

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target, Rtt109.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and pipette tips, reducing the effective concentration in the medium.[1]

  • Precipitation: The inhibitor may have poor solubility in aqueous culture media, leading to precipitation and a lower effective concentration.

Q2: I suspect my Rtt109 inhibitor is degrading in the cell culture medium. How can I confirm this?

A2: You can perform a stability assay. The general steps involve incubating the inhibitor in the cell culture medium over a time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C. At each time point, an aliquot of the medium is collected and the concentration of the intact inhibitor is quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A significant decrease in the parent compound's peak area over time indicates instability.

Q3: What are some common strategies to improve the stability of my Rtt109 inhibitor in cell culture?

A3: Several approaches can be taken to mitigate inhibitor instability:

  • Use of Serum-Free or Reduced-Serum Media: If serum components are causing degradation, switching to a serum-free or reduced-serum medium for the duration of the treatment can help. However, ensure your cells can tolerate these conditions.

  • Addition of Stabilizing Agents: For compounds susceptible to oxidation, adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the medium might be beneficial.[1]

  • pH Optimization: If your inhibitor's stability is pH-dependent, ensure the cell culture medium is buffered to a pH range where the compound is most stable.[1]

  • Use of Co-solvents: While minimizing the concentration of organic solvents like DMSO is crucial, a small, non-toxic amount may be necessary to maintain solubility and prevent precipitation.[2]

  • Fresh Preparation: Always prepare fresh working solutions of the inhibitor immediately before each experiment to minimize degradation during storage.[1]

Q4: My Rtt109 inhibitor appears to precipitate in the cell culture medium upon dilution from a DMSO stock. How can I address this?

A4: Precipitation is a common issue for hydrophobic small molecules. Consider the following troubleshooting steps:

  • Lower the Final Concentration: The concentration you are using may exceed the inhibitor's aqueous solubility. Try performing a dose-response experiment at lower concentrations.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.[2]

  • Use Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is typically used.

  • Sonication: Gentle sonication of the diluted inhibitor solution before adding it to the cells can sometimes help to dissolve small precipitates.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for an Rtt109 inhibitor in a cell-based assay.
Possible Cause Troubleshooting Step Expected Outcome
Inhibitor degradation over the course of the assay.Perform a time-dependent stability study of the inhibitor in the cell culture medium using HPLC or LC-MS.Determine the half-life of the inhibitor in the medium and adjust the experimental timeline accordingly (e.g., shorter incubation times).
Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating and use a cell counter to plate a consistent number of cells per well.[3]Reduced well-to-well and plate-to-plate variability in the assay results.
Variability in the final DMSO concentration.Prepare a master mix of the inhibitor at the highest desired concentration and perform serial dilutions. Ensure the final DMSO concentration is the same across all wells.[3]Consistent vehicle control and more reliable dose-response curves.
Cell passage number affecting sensitivity.Use cells within a defined passage number range for all experiments.More reproducible IC50 values between experiments.
Issue 2: High background signal or artifacts in a cell-based assay.

Possible Cause | Troubleshooting Step | Expected Outcome Compound precipitation interfering with assay readout. | Visually inspect the wells for precipitates under a microscope. Test the inhibitor's solubility at the working concentration. | Clearer understanding of the solubility limits and the need for formulation optimization. Direct chemical interference of the inhibitor with the assay reagents. | Run a cell-free assay control where the inhibitor is added to the assay reagents without cells to check for direct interactions.[3] | Identification of assay artifacts and the potential need to switch to an orthogonal assay method. Autofluorescence of the compound. | If using a fluorescence-based readout, measure the fluorescence of the compound alone in the assay buffer. | Determine if the compound's intrinsic fluorescence is contributing to the signal and if a different detection method is required.

Experimental Protocols

Protocol 1: Assessing Rtt109 Inhibitor Stability in Cell Culture Medium

Objective: To determine the stability of an Rtt109 inhibitor in a specific cell culture medium over time.

Materials:

  • Rtt109 inhibitor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC or LC-MS system

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge tubes

  • Acetonitrile (ACN)

Method:

  • Prepare a stock solution of the Rtt109 inhibitor in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with the inhibitor to a final concentration of 10 µM.

  • Immediately take a "time 0" aliquot (e.g., 100 µL) and mix it with an equal volume of cold ACN to precipitate proteins and stop degradation.

  • Incubate the remaining medium at 37°C in a 5% CO2 incubator.

  • At subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), collect aliquots and treat them with cold ACN as in step 3.

  • Centrifuge all samples at high speed to pellet the precipitated proteins.

  • Analyze the supernatant of each sample by HPLC or LC-MS to quantify the amount of the parent inhibitor remaining.

  • Plot the percentage of inhibitor remaining versus time to determine its stability profile.

Protocol 2: Evaluating the Impact of Serum on Inhibitor Stability

Objective: To assess whether serum components contribute to the degradation of the Rtt109 inhibitor.

Materials:

  • Rtt109 inhibitor

  • Serum-free cell culture medium

  • Cell culture medium supplemented with 10% FBS

  • HPLC or LC-MS system

  • Incubator (37°C, 5% CO2)

Method:

  • Prepare two sets of inhibitor-spiked media: one with serum-free medium and one with medium containing 10% FBS. The final inhibitor concentration should be the same in both (e.g., 10 µM).

  • Follow the time-course incubation and sample collection procedure as described in Protocol 1 for both sets of media.

  • Analyze the samples by HPLC or LC-MS.

  • Compare the stability profiles of the inhibitor in the presence and absence of serum. A significantly faster degradation rate in the serum-containing medium suggests serum-mediated instability.

Data Presentation

Table 1: Stability of Rtt109 Inhibitor (Compound X) in Different Media

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in Serum-Free DMEM
0100100
28598
46595
84092
122588
24<585

Table 2: Effect of Antioxidant on Compound X Stability in DMEM + 10% FBS

Time (hours)% Remaining (No Antioxidant)% Remaining (+100 µM Ascorbic Acid)
0100100
28595
46588
84075
122565
24<550

Visualizations

Rtt109 Signaling Pathway

Rtt109_Pathway cluster_chaperones Histone Chaperones cluster_substrates Substrates cluster_outcomes Cellular Outcomes Asf1 Asf1 Rtt109 Rtt109 Asf1->Rtt109 activates Vps75 Vps75 Vps75->Rtt109 activates H3H4 Histone H3-H4 H3H4->Rtt109 H3K56ac H3K56ac Rtt109->H3K56ac acetylates H3K9ac H3K9ac Rtt109->H3K9ac acetylates AcetylCoA Acetyl-CoA AcetylCoA->Rtt109 DNA_Replication DNA Replication H3K56ac->DNA_Replication DNA_Repair DNA Damage Repair H3K56ac->DNA_Repair Genome_Stability Genome Stability DNA_Replication->Genome_Stability DNA_Repair->Genome_Stability Rtt109_Inhibitor Rtt109 Inhibitor Rtt109_Inhibitor->Rtt109

Caption: Rtt109 is activated by histone chaperones to acetylate histone H3, impacting genome stability.

Experimental Workflow for Assessing Inhibitor Stability

Workflow Start Start: Prepare Inhibitor Stock Spike Spike Inhibitor into Cell Culture Medium Start->Spike Time0 Collect 'Time 0' Aliquot (Quench with ACN) Spike->Time0 Incubate Incubate Medium at 37°C Spike->Incubate Centrifuge Centrifuge to Pellet Proteins Time0->Centrifuge TimeX Collect Time-Course Aliquots (Quench with ACN) Incubate->TimeX TimeX->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze End End: Determine Stability Profile Analyze->End

Caption: Workflow for determining the stability of a small molecule inhibitor in cell culture medium.

Troubleshooting Logic for Reduced Inhibitor Efficacy

Troubleshooting_Logic Problem Problem: Reduced Inhibitor Efficacy in Cells CheckSolubility Is the inhibitor soluble in the medium? Problem->CheckSolubility CheckStability Is the inhibitor stable in the medium? CheckSolubility->CheckStability Yes OptimizeFormulation Action: Optimize Formulation (e.g., co-solvents, surfactants) CheckSolubility->OptimizeFormulation No CheckPermeability Does the inhibitor permeate the cells? CheckStability->CheckPermeability Yes ModifyAssay Action: Modify Assay Conditions (e.g., shorter incubation, fresh media) CheckStability->ModifyAssay No StructuralModification Action: Consider Structural Modification of the Inhibitor CheckPermeability->StructuralModification No Success Resolution: Improved Efficacy CheckPermeability->Success Yes OptimizeFormulation->CheckSolubility ModifyAssay->CheckStability

Caption: A logical workflow for troubleshooting reduced efficacy of a cell-based inhibitor.

References

Technical Support Center: Addressing Fungal Multidurug Efflux Pump Effects on Rtt109 Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rtt109 Inhibitor 1 in fungal species. A primary focus is to address the challenges posed by fungal multidrug efflux pumps, which can significantly impact the inhibitor's efficacy in vivo.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Q1: My this compound shows potent activity in my in vitro enzymatic assays but has little to no effect on my fungal cell cultures. What is the likely cause?

A1: This discrepancy is a classic indicator of poor cellular permeability or active drug efflux. Fungal cells possess highly efficient multidrug efflux pumps that can recognize and expel a wide range of xenobiotics, including small molecule inhibitors.[1] While the inhibitor is effective against the purified Rtt109 enzyme, it may not be reaching or staying at its target site within the cell at a high enough concentration to exert its effect.

Troubleshooting Steps:

  • Confirm Efflux Pump Activity: Perform a fluorescent dye efflux assay (see Experimental Protocol 1) to determine if your fungal strain has high efflux pump activity.

  • Use an Efflux Pump Inhibitor: Co-administer this compound with a known broad-spectrum efflux pump inhibitor. A restoration of the inhibitory effect of this compound would strongly suggest that efflux is the primary reason for its lack of in vivo activity.

  • Test on Efflux Pump Deletion Strains: If available, use mutant strains of your fungus that have one or more major efflux pump genes deleted. A significantly lower Minimum Inhibitory Concentration (MIC) of this compound in these mutant strains compared to the wild-type would confirm the role of those specific pumps in its efflux.

Q2: I am seeing inconsistent results in my MIC assays with this compound. What could be causing this variability?

A2: Inconsistent MIC results can stem from several experimental factors.

Troubleshooting Steps:

  • Inoculum Preparation: Ensure that your fungal inoculum is standardized and consistent for every experiment. Variations in cell density can significantly affect MIC values.

  • Drug Stock and Dilutions: Prepare fresh stock solutions of this compound and the efflux pump inhibitor. Ensure accurate serial dilutions. The inhibitor may precipitate out of solution at higher concentrations, so visually inspect your dilution plates.

  • Incubation Time and Conditions: Use consistent incubation times and temperatures. For some slow-growing fungi, a longer incubation period may be necessary.

  • Endpoint Reading: For fungistatic inhibitors like this compound, endpoint determination can be subjective. It is recommended to read the MIC as the lowest concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control. Using a plate reader can help standardize this measurement.[2]

Q3: My Western blot results for H3K56 acetylation are inconsistent after treating the cells with this compound. What can I do to improve this?

A3: Inconsistent Western blot results for histone modifications can be challenging.

Troubleshooting Steps:

  • Sample Preparation: Ensure that your histone extraction protocol is robust and reproducible. Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and deacetylation.

  • Protein Quantification: Accurately quantify your histone extracts to ensure equal loading on the gel.

  • Antibody Quality: Use a high-quality, validated antibody specific for acetylated H3K56.

  • Loading Controls: Use an antibody against total histone H3 as a loading control to normalize the levels of acetylated H3K56.

  • Positive and Negative Controls: Include a positive control (e.g., lysate from a strain known to have high H3K56 acetylation) and a negative control (e.g., lysate from an rtt109Δ mutant) to validate your antibody and experimental setup.[3]

Data Presentation

The following tables summarize quantitative data related to the effects of efflux pumps on antifungal agents.

Table 1: Comparison of In Vitro vs. In Vivo Inhibitory Concentrations

CompoundFungal SpeciesIn Vitro IC50 (Enzymatic Assay)In Vivo MIC (Wild-Type Strain)In Vivo MIC (Efflux Pump Mutant)Fold-Resistance (WT vs. Mutant)Reference
This compound (Hypothetical)Saccharomyces cerevisiae50 nM> 100 µM5 µM>20N/A
VoriconazoleAspergillus fumigatusN/A16-128x higher in biofilms2-8x lower with inhibitorN/A[4]
FluconazoleCandida albicansN/A>64 µg/mL8 µg/mL>8[5]

Table 2: Effect of Efflux Pump Inhibitors on Antifungal MIC

Antifungal AgentFungal SpeciesMIC (Alone)MIC (with Efflux Pump Inhibitor)Fold-Decrease in MICEfflux Pump InhibitorReference
VoriconazoleAspergillus fumigatus1-4 µg/mL0.125-0.5 µg/mL2-8MC-207,110[4]
This compound (Hypothetical)Candida albicans64 µg/mL4 µg/mL16Verapamil (Hypothetical)N/A

Experimental Protocols

Protocol 1: Rhodamine 6G Efflux Assay

This protocol is adapted from established methods to measure the activity of multidrug efflux pumps in yeast.[6][7]

Materials:

  • Yeast extract Peptone Dextrose (YEPD) medium

  • HEPES buffer (50 mM, pH 7.0)

  • 2-deoxy-D-glucose

  • Rhodamine 6G (R6G)

  • Glucose

  • Spectrofluorometer

Procedure:

  • Cell Culture: Grow fungal cells in YEPD medium overnight at 30°C with shaking. Inoculate a fresh culture and grow to mid-log phase (OD600 ≈ 0.8-1.0).

  • Cell Preparation: Harvest cells by centrifugation, wash twice with sterile water, and once with HEPES buffer.

  • Depletion of Intracellular ATP: Resuspend the cell pellet in HEPES buffer containing 2-deoxy-D-glucose (a glycolysis inhibitor) to deplete intracellular ATP. Incubate for 1 hour at 30°C with shaking.

  • Rhodamine 6G Loading: Add R6G to the cell suspension to a final concentration of 10 µM and incubate for 30 minutes at 30°C with shaking to allow for passive diffusion of the dye into the cells.

  • Washing: Pellet the cells and wash them twice with ice-cold HEPES buffer to remove extracellular R6G.

  • Efflux Initiation: Resuspend the R6G-loaded cells in HEPES buffer and divide the suspension into two tubes. To one tube, add glucose to a final concentration of 2% (w/v) to energize the efflux pumps. The other tube serves as a no-glucose control.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence of the supernatant in both tubes at timed intervals (e.g., every 5 minutes for 30 minutes) using a spectrofluorometer (excitation: 529 nm, emission: 553 nm). An increase in fluorescence in the glucose-containing sample indicates active efflux of R6G.

Protocol 2: Western Blot for Histone H3K56 Acetylation

This protocol provides a general framework for detecting changes in histone H3 lysine (B10760008) 56 acetylation in response to Rtt109 inhibitor treatment.

Materials:

  • Fungal cell culture

  • Lysis buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels (15%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-H3K56 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Histone Extraction: Treat fungal cells with this compound for the desired time. Harvest the cells and perform histone extraction using a suitable protocol (e.g., acid extraction).

  • Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-acetyl-H3K56 primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Histone H3 antibody to serve as a loading control.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated H3K56 band to the intensity of the total histone H3 band.

Visualizations

The following diagrams illustrate key concepts and workflows related to the effects of multidrug efflux pumps on this compound.

Rtt109_Pathway cluster_cell Fungal Cell Rtt109_Inhibitor_1 This compound Rtt109 Rtt109 Rtt109_Inhibitor_1->Rtt109 Inhibits Efflux_Pump Efflux Pump Rtt109_Inhibitor_1->Efflux_Pump Histone_H3 Histone H3 Rtt109->Histone_H3 Acetylation of K56 H3K56ac Acetylated H3K56 Histone_H3->H3K56ac DNA_Damage_Repair DNA Damage Repair H3K56ac->DNA_Damage_Repair Promotes Rtt109_Inhibitor_1_out This compound (Extracellular) Efflux_Pump->Rtt109_Inhibitor_1_out Efflux Rtt109_Inhibitor_1_ext This compound (Extracellular) Rtt109_Inhibitor_1_ext->Rtt109_Inhibitor_1 Enters Cell

Caption: Rtt109 signaling pathway and the effect of efflux pumps.

Experimental_Workflow cluster_troubleshooting Troubleshooting Workflow Start Start: Inhibitor Ineffective in vivo Hypothesis Hypothesis: Efflux Pump Activity Start->Hypothesis Efflux_Assay Perform Rhodamine 6G Efflux Assay Hypothesis->Efflux_Assay Verify Co_treatment Co-treat with Efflux Pump Inhibitor Hypothesis->Co_treatment Test Mutant_Test Test on Efflux Pump Mutant Strain Hypothesis->Mutant_Test Confirm Analyze_Results Analyze MIC and Western Blot Data Efflux_Assay->Analyze_Results Co_treatment->Analyze_Results Mutant_Test->Analyze_Results Conclusion Conclusion: Efflux is the cause Analyze_Results->Conclusion

Caption: Experimental workflow for troubleshooting Rtt109 inhibitor efficacy.

Logical_Relationship cluster_logic Logical Relationship of Resistance High_Efflux High Efflux Pump Activity Low_Intracellular_Inhibitor Low Intracellular Inhibitor Concentration High_Efflux->Low_Intracellular_Inhibitor Leads to Ineffective_Rtt109_Inhibition Ineffective Rtt109 Inhibition Low_Intracellular_Inhibitor->Ineffective_Rtt109_Inhibition Causes Fungal_Survival Fungal Survival (Resistance) Ineffective_Rtt109_Inhibition->Fungal_Survival Results in

Caption: Logical relationship between efflux pump activity and inhibitor resistance.

References

Technical Support Center: Optimizing Rtt109 Inhibitor 1 Concentration for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Rtt109 inhibitor 1 for fungal growth inhibition studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to streamline your research.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration.

Issue 1: Inconsistent or No Fungal Growth Inhibition

  • Question: We are not observing the expected fungal growth inhibition, or the results are highly variable between experiments. What could be the cause?

  • Answer: Several factors can contribute to inconsistent results. Please consider the following troubleshooting steps:

    • Inhibitor Preparation and Storage: Ensure that this compound is properly dissolved in a suitable solvent (e.g., DMSO) and stored under recommended conditions to prevent degradation. Prepare fresh dilutions for each experiment.

    • Inoculum Quality: The age and density of the fungal inoculum are critical. Use fresh cultures to prepare the inoculum and standardize the cell concentration using a spectrophotometer or hemocytometer.

    • Media Composition: Use a standardized growth medium such as RPMI-1640 buffered with MOPS, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[1][2] Variations in media components can affect both fungal growth and inhibitor activity.

    • Incubation Conditions: Maintain consistent incubation temperature and duration. Deviations can alter fungal growth rates and impact the Minimum Inhibitory Concentration (MIC) values.

Issue 2: High Fungal Viability at Expected Inhibitory Concentrations

  • Question: Our experiments show high fungal cell viability even at concentrations of this compound that are expected to be inhibitory. Why is this happening?

  • Answer: This could be due to several reasons:

    • "Trailing Effect": Some fungi exhibit a "trailing" or paradoxical growth phenomenon, where there is reduced but persistent growth across a range of drug concentrations.[3][4] This can make visual determination of the MIC difficult. Consider reading the MIC at an earlier time point (e.g., 24 hours) or using a spectrophotometer for a more objective measurement of growth inhibition.[3]

    • Fungal Strain Variability: Different fungal species and even different strains of the same species can have varying sensitivities to this compound. It is crucial to determine the MIC for each specific strain you are working with.

    • Inhibitor-Cofactor Interaction: The activity of Rtt109 is stimulated by histone chaperones Asf1 and Vps75. The specific cellular context and the expression levels of these cofactors could potentially influence the efficacy of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Rtt109 and why is it a good target for antifungal drugs?

A1: Rtt109 is a fungal-specific histone acetyltransferase (HAT) that is responsible for the acetylation of lysine (B10760008) 56 on histone H3 (H3K56ac).[5][6][7][8][9] This modification is crucial for maintaining genome integrity, particularly during DNA replication and repair.[8][9] Since Rtt109 is absent in humans, inhibitors targeting this enzyme are expected to have minimal off-target effects, making it an attractive target for the development of novel antifungal therapies.[6][8]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a tight-binding, uncompetitive inhibitor of Rtt109. This means it binds to the enzyme-substrate complex, preventing the catalytic reaction from proceeding.

Q3: What is a recommended starting concentration for this compound in a new fungal strain?

A3: For a new fungal strain with unknown sensitivity, it is recommended to start with a broad concentration range in your initial MIC assay. A typical starting range could be from 0.03 µg/mL to 64 µg/mL.[10][11] This wide range will help in identifying the approximate MIC, which can then be narrowed down in subsequent, more focused experiments.

Q4: How does the activity of this compound relate to the DNA damage response in fungi?

A4: By inhibiting Rtt109, the inhibitor prevents the acetylation of H3K56. This lack of H3K56ac impairs the fungus's ability to properly assemble chromatin and repair DNA damage.[5][8] As a result, the fungal cells become hypersensitive to DNA damaging agents and may exhibit reduced virulence.[6][7]

Quantitative Data Summary

The following tables provide templates for organizing and presenting your experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL) (e.g., Fluconazole)
Candida albicansSC5314[Insert Data][Insert Data]
Candida glabrataATCC 2001[Insert Data][Insert Data]
Cryptococcus neoformansH99[Insert Data][Insert Data]
Aspergillus fumigatusAf293[Insert Data][Insert Data]
Magnaporthe oryzae70-15[Insert Data][Insert Data]

Table 2: Dose-Response of this compound on Fungal Growth

Concentration of this compound (µg/mL)% Growth Inhibition (Compared to No-Drug Control)
[Concentration 1][Insert Data]
[Concentration 2][Insert Data]
[Concentration 3][Insert Data]
[Concentration 4][Insert Data]
[Concentration 5][Insert Data]
[Concentration 6][Insert Data]
[Concentration 7][Insert Data]
[Concentration 8][Insert Data]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[1][2][12]

Materials:

  • This compound

  • Fungal strain of interest

  • RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0

  • 96-well, U-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antifungal (e.g., Fluconazole)

  • DMSO (or other appropriate solvent for the inhibitor)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

    • Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the inhibitor in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be broad enough to determine the MIC (e.g., 0.03 to 64 µg/mL).[10]

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing the diluted inhibitor.

    • Include a positive control (fungal inoculum with a known antifungal) and a growth control (fungal inoculum with no inhibitor). Also, include a sterility control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[3][13] This can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

Visualizations

Rtt109_Signaling_Pathway cluster_activation Activation cluster_enzyme Enzyme Complex cluster_substrate Substrate cluster_inhibition Inhibition cluster_downstream Downstream Effects Asf1 Asf1 Rtt109 Rtt109 Asf1->Rtt109 activates Vps75 Vps75 Vps75->Rtt109 activates H3K56ac H3K56 Acetylation Rtt109->H3K56ac acetylates Histone_H3 Histone H3 Histone_H3->H3K56ac is acetylated on K56 Inhibitor1 This compound Inhibitor1->Rtt109 inhibits DNA_Repair DNA Damage Repair H3K56ac->DNA_Repair promotes Genome_Stability Genome Stability H3K56ac->Genome_Stability maintains Pathogenesis Fungal Pathogenesis DNA_Repair->Pathogenesis Genome_Stability->Pathogenesis

Caption: Rtt109 Signaling Pathway in Fungi.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start Culture Culture Fungal Strain Start->Culture Inoculum Prepare & Standardize Inoculum Culture->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Plate Read Plate (Visually or Spectrophotometer) Incubate->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC End End Determine_MIC->End

Caption: Experimental Workflow for MIC Determination.

References

troubleshooting off-target effects of Rtt109 inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rtt109 Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and to answer frequently asked questions regarding the use of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target activity?

A1: this compound, also referred to as Compound 1, is a small molecule inhibitor of the fungal histone acetyltransferase (HAT) Rtt109.[1][2] Its IUPAC name is N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide, and its PubChem Compound ID is 4785700.[1] It has been shown to be a potent inhibitor of Rtt109 with a 50% inhibitory concentration (IC50) of 56 nM in in vitro assays.[1] Rtt109 is the sole enzyme responsible for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56) in fungi, a modification crucial for genome stability and resistance to DNA damaging agents.[1][2]

Q2: What is the known selectivity profile of this compound?

A2: this compound has demonstrated high selectivity for Rtt109 over the human histone acetyltransferases p300 and Gcn5. In biochemical assays, the inhibitor showed no significant inhibition of p300 or Gcn5 at concentrations up to 100 µM.[1] This represents a greater than 1000-fold selectivity for Rtt109 over these two major human HATs.

Q3: I am observing a phenotype in my cellular assay that is inconsistent with Rtt109 inhibition. Could this be an off-target effect?

A3: While this compound is highly selective against p300 and Gcn5, off-target effects on other cellular proteins are possible and can lead to unexpected phenotypes. It is crucial to perform validation experiments to distinguish between on-target and off-target effects. The troubleshooting guides below provide a systematic approach to investigating these possibilities.

Q4: Has a broad off-target screening panel been performed for this compound?

A4: To date, a comprehensive experimental off-target screening panel for this compound against a wide range of kinases and other enzymes has not been published. However, computational predictions can provide insights into potential off-target interactions.

Troubleshooting Off-Target Effects

This section provides a step-by-step guide to help you investigate and troubleshoot potential off-target effects of this compound in your experiments.

Initial Assessment
  • Confirm On-Target Inhibition: First, verify that Rtt109 is effectively inhibited in your experimental system. This can be done by measuring the levels of H3K56 acetylation, the primary mark of Rtt109 activity, via Western blot. A significant reduction in H3K56ac upon treatment with the inhibitor at the expected effective concentration confirms on-target activity.

  • Dose-Response Correlation: Perform a dose-response experiment and correlate the concentration at which you observe the phenotype with the IC50 for Rtt109 inhibition. If the phenotype occurs at concentrations significantly different from the Rtt109 IC50, it may suggest an off-target effect.

Experimental Validation of Off-Target Effects

If the initial assessment suggests a potential off-target effect, the following experimental approaches can be used for validation.

  • Rescue Experiments:

    • Overexpression of a resistant mutant: If a resistant mutant of Rtt109 is available, its overexpression should rescue the on-target phenotype but not the off-target phenotype.

    • Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate Rtt109 expression. If the phenotype persists in the absence of Rtt109, it is likely an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct inhibitor of Rtt109. If this second inhibitor reproduces the phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to this compound, it points towards an off-target effect specific to its chemical structure.

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to directly assess the binding of this compound to its target in intact cells. A thermal shift indicates target engagement. This assay can also be adapted to screen for off-target binding in a proteome-wide manner if appropriate detection methods are available.

Data Presentation: Inhibitor Selectivity

The following table summarizes the known and predicted inhibitory activities of this compound.

TargetTarget ClassIC50 / Predicted ActivityData TypeReference
Rtt109 Histone Acetyltransferase 56 nM Experimental [1]
p300 (KAT3B)Histone Acetyltransferase> 100 µMExperimental[1]
Gcn5 (KAT2A)Histone Acetyltransferase> 100 µMExperimental[1]
CDK9KinaseHigh ProbabilityPredictedN/A
GSK3A/BKinaseModerate ProbabilityPredictedN/A
MAPK14 (p38α)KinaseModerate ProbabilityPredictedN/A
FLT3KinaseLow ProbabilityPredictedN/A
AURKBKinaseLow ProbabilityPredictedN/A

Disclaimer: The predicted off-target activities are based on computational models and have not been experimentally validated. They should be used as a guide for further investigation.

Experimental Protocols

Protocol 1: In Vitro Rtt109 Histone Acetyltransferase (HAT) Assay

Objective: To measure the enzymatic activity of Rtt109 and assess its inhibition by this compound. This protocol is adapted from established methods.[3]

Materials:

  • Recombinant Rtt109-Vps75 complex

  • Histone H3 peptide (e.g., amino acids 1-21) or full-length Histone H3

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound

  • HAT assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Detection reagent (e.g., ThioGlo1 or Ellman's reagent)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in HAT assay buffer to the desired concentrations.

  • Reaction Setup: In a microplate well, combine:

    • Recombinant Rtt109-Vps75 (final concentration ~50 nM)

    • Histone H3 substrate (final concentration ~15 µM)

    • This compound or DMSO vehicle control

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA (final concentration ~30 µM).

  • Detection: Immediately begin monitoring the reaction progress by measuring the production of Coenzyme A using a suitable detection reagent according to the manufacturer's instructions. Read the plate kinetically for 10-30 minutes.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear phase of the reaction progress curves. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to Rtt109 in a cellular context. This is a generalized protocol that should be optimized for your specific cell line and antibody.[4]

Materials:

  • Cells expressing Rtt109

  • This compound

  • Cell culture medium

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-Rtt109 antibody

  • Anti-H3K56ac antibody (for on-target effect confirmation)

  • Loading control antibody (e.g., anti-Actin or anti-GAPDH)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).

  • Harvest and Wash: Harvest the cells and wash them with PBS to remove excess inhibitor.

  • Aliquot and Heat: Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by a suitable method (e.g., three freeze-thaw cycles or sonication).

  • Separate Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein concentration. Normalize the protein amounts and analyze by SDS-PAGE and Western blotting using an anti-Rtt109 antibody. Also, probe for H3K56ac to confirm on-target inhibition and a loading control.

  • Data Analysis: Quantify the band intensities for Rtt109 at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates stabilization of Rtt109 upon inhibitor binding.

Visualizations

Signaling Pathway

Rtt109_Pathway cluster_input Inputs cluster_rtt109 Rtt109 Complex cluster_output Outputs cluster_downstream Downstream Effects Asf1 Asf1 Rtt109 Rtt109 Asf1->Rtt109 Vps75 Vps75 Vps75->Rtt109 Histone_H3_H4 Histone H3-H4 Histone_H3_H4->Rtt109 Acetyl_CoA Acetyl-CoA Acetyl_CoA->Rtt109 H3K56ac H3K56ac Rtt109->H3K56ac H3K9ac H3K9ac Rtt109->H3K9ac CoA CoA Rtt109->CoA DNA_Repair DNA Damage Response & Repair H3K56ac->DNA_Repair Genome_Stability Genome Stability H3K56ac->Genome_Stability Chromatin_Assembly Chromatin Assembly H3K56ac->Chromatin_Assembly Inhibitor This compound Inhibitor->Rtt109 Off_Target_Workflow start Unexpected Phenotype Observed confirm_on_target Confirm On-Target Inhibition (e.g., Western for H3K56ac) start->confirm_on_target dose_response Dose-Response Correlation confirm_on_target->dose_response is_on_target Phenotype Correlates with Rtt109 IC50? dose_response->is_on_target on_target_effect Likely On-Target Effect is_on_target->on_target_effect Yes off_target_investigation Investigate Off-Target Effects is_on_target->off_target_investigation No rescue_exp Rescue Experiments (Knockdown/Resistant Mutant) off_target_investigation->rescue_exp unrelated_inhibitor Use Structurally Unrelated Inhibitor off_target_investigation->unrelated_inhibitor cetsa Cellular Thermal Shift Assay (CETSA) off_target_investigation->cetsa identify_off_target Identify Potential Off-Targets rescue_exp->identify_off_target unrelated_inhibitor->identify_off_target cetsa->identify_off_target Troubleshooting_Logic start Question: Is the observed phenotype due to an off-target effect? Step 1: Confirm Rtt109 inhibition (↓H3K56ac) Step 2: Perform dose-response analysis Step 3: Conduct rescue experiments path1 H3K56ac is not reduced start:c1->path1 path2 Phenotype EC50 >> Rtt109 IC50 start:c2->path2 path3 Phenotype persists after Rtt109 knockdown start:c3->path3 path4 Phenotype EC50 ≈ Rtt109 IC50 start:c2->path4 path5 Phenotype is rescued by Rtt109 knockdown start:c3->path5 conclusion_off Conclusion: High probability of off-target effect path1->conclusion_off path2->conclusion_off path3->conclusion_off conclusion_on Conclusion: High probability of on-target effect path4->conclusion_on path5->conclusion_on

References

Technical Support Center: Enhancing the In Vivo Efficacy of Rtt109 Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Rtt109 inhibitor 1. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols for key assays are provided.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also referred to as Compound 1, is a specific, small molecule inhibitor of the fungal histone acetyltransferase Rtt109.[1][2][3] Rtt109 is a key enzyme responsible for the acetylation of multiple lysine (B10760008) residues on histone H3, most notably H3K56.[1][4][5] This acetylation is critical for maintaining genome stability and plays a crucial role in DNA damage repair. This compound acts via a tight-binding, uncompetitive mechanism, meaning it binds to the enzyme-substrate complex.[1][3]

Q2: What are the primary challenges in translating the in vitro activity of this compound to in vivo efficacy?

Translating in vitro potency to in vivo efficacy for any small molecule inhibitor, including this compound, can be challenging. Key hurdles often include:

  • Poor Pharmacokinetics: This can manifest as low bioavailability, rapid metabolism, or rapid excretion, leading to insufficient drug concentration at the target site.

  • Limited Solubility and Stability: The inhibitor may have poor solubility in aqueous solutions, making formulation for in vivo administration difficult. It may also be unstable in biological fluids.

  • Off-Target Effects: At higher concentrations required for in vivo studies, the inhibitor might interact with other cellular targets, leading to unforeseen toxicity or side effects.

  • Ineffective Target Engagement: The inhibitor may not reach the target enzyme within the cell at a high enough concentration to exert its inhibitory effect.

Q3: Are there any known solubility or stability issues with this compound?

According to supplier information, this compound is soluble in DMSO and ethanol, but insoluble in water. This suggests that for in vivo studies, a specific formulation will be required to ensure its bioavailability. Stability in biological fluids like plasma has not been extensively reported and may need to be determined empirically.

Q4: How can I improve the bioavailability of this compound for in vivo studies?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a mixture of solvents, such as DMSO, polyethylene (B3416737) glycol (PEG), or ethanol, to dissolve the inhibitor.

  • Surfactants: Employing surfactants to create micellar formulations that can improve solubility and absorption.

  • Liposomes or Nanoparticles: Encapsulating the inhibitor in lipid-based delivery systems can enhance its stability and facilitate its delivery to target tissues.

  • Salt Formation: If the inhibitor has ionizable groups, forming a salt can significantly improve its aqueous solubility.

Troubleshooting Guides

Issue 1: Lack of in vivo efficacy despite proven in vitro activity.
Potential Cause Troubleshooting Step
Poor Bioavailability 1. Analyze Pharmacokinetics: Conduct a pharmacokinetic study to measure the concentration of the inhibitor in plasma and target tissues over time. This will help determine if the inhibitor is being absorbed and reaching the site of action. 2. Optimize Formulation: If bioavailability is low, experiment with different formulation strategies as outlined in the FAQ section.
Rapid Metabolism 1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes to assess how quickly the inhibitor is metabolized. 2. Structural Modification: If metabolism is rapid, consider medicinal chemistry efforts to modify the inhibitor's structure to block metabolic hotspots.
Ineffective Target Engagement 1. Pharmacodynamic (PD) Biomarker Assay: Develop an assay to measure the inhibition of Rtt109 activity in vivo. This could involve measuring the levels of H3K56 acetylation in tumor or tissue samples by Western blot or immunohistochemistry. 2. Dose Escalation Study: Conduct a dose-escalation study to determine if higher doses of the inhibitor can achieve the desired level of target inhibition without causing significant toxicity.
Issue 2: Observed in vivo toxicity.
Potential Cause Troubleshooting Step
Off-Target Effects 1. In Vitro Profiling: Screen the inhibitor against a panel of other kinases and histone-modifying enzymes to identify potential off-targets. 2. Dose Reduction: Lower the dose of the inhibitor to a level that maintains efficacy while minimizing toxicity.
Formulation-Related Toxicity 1. Vehicle Control Group: Always include a vehicle-only control group in your in vivo experiments to assess any toxicity caused by the formulation itself. 2. Alternative Formulations: If the formulation is suspected to be the cause of toxicity, explore alternative, less toxic delivery vehicles.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Assay ConditionsReference
Rtt109-Vps75~5650 nM Rtt109-Vps75[1]
p300No inhibitionNot specified[1]
Gcn5No inhibitionNot specified[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H21ClFN3O4MedChemExpress
Molecular Weight 509.92MedChemExpress
Solubility DMSO, EthanolMedChemExpress
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 monthsMedChemExpress

Experimental Protocols

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from standard HAT assay procedures and can be used to validate the inhibitory activity of this compound.

Materials:

  • Recombinant Rtt109/Vps75 complex

  • Histone H3 substrate

  • Acetyl-CoA

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Anti-acetylated H3K56 antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • 96-well plate

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

  • Add the Rtt109/Vps75 enzyme complex to all wells except the negative control.

  • Add the histone H3 substrate to all wells.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-acetylated H3K56 antibody.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using a suitable detection reagent and imaging system.

  • Quantify the band intensities to determine the IC50 of the inhibitor.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol can be used to assess the effect of this compound on histone acetylation at specific genomic loci in cells.

Materials:

  • Cells treated with this compound or vehicle control

  • Formaldehyde (B43269) for crosslinking

  • Lysis buffer

  • Sonication equipment

  • Anti-acetylated H3K56 antibody

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR analysis of target and control genomic regions

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the crosslinking reaction with glycine.

  • Harvest and lyse the cells to isolate the nuclei.

  • Sonciate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin with the anti-acetylated H3K56 antibody overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers specific for target gene promoters and a negative control region to quantify the enrichment of acetylated H3K56.

Visualizations

Rtt109_Signaling_Pathway cluster_0 Rtt109 Activation and Histone Acetylation cluster_1 Downstream Effects cluster_2 Inhibition Rtt109 Rtt109 Histone_H3 Histone H3 Rtt109->Histone_H3 acetylates Asf1 Asf1 Asf1->Rtt109 stimulates Vps75 Vps75 Vps75->Rtt109 stimulates H3K56ac Acetylated H3K56 Histone_H3->H3K56ac H3_Tail_ac Acetylated H3 N-terminal tail (K9, K14, K23) Histone_H3->H3_Tail_ac Genome_Stability Genome Stability H3K56ac->Genome_Stability DNA_Repair DNA Damage Repair H3K56ac->DNA_Repair Inhibitor1 This compound Inhibitor1->Rtt109 inhibits

Caption: Rtt109 signaling pathway and point of inhibition.

In_Vivo_Efficacy_Workflow cluster_0 Pre-clinical Evaluation Formulation Inhibitor Formulation (Solubility, Stability) PK_Study Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) Formulation->PK_Study PD_Study Pharmacodynamic (PD) Study (Target Engagement, Biomarker Modulation) PK_Study->PD_Study Efficacy_Study Efficacy Study (e.g., Tumor Xenograft Model) PD_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Caption: Experimental workflow for in vivo efficacy testing.

Troubleshooting_Logic Start Lack of In Vivo Efficacy Check_PK Is drug exposure sufficient? Start->Check_PK Check_PD Is the target inhibited? Check_PK->Check_PD Yes Reformulate Optimize Formulation Check_PK->Reformulate No Increase_Dose Increase Dose Check_PD->Increase_Dose No Success Efficacy Achieved Check_PD->Success Yes Reformulate->Check_PK Increase_Dose->Check_PD New_Analog Consider New Analogs Increase_Dose->New_Analog Toxicity Observed

Caption: Troubleshooting logic for lack of in vivo efficacy.

References

Technical Support Center: Development of Rtt109 Inhibitors as Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of Rtt109 inhibitors as novel antifungal therapeutics.

Challenges in Developing Rtt109 Inhibitors

The development of antifungal drugs presents a significant challenge due to the eukaryotic nature of fungal cells, which share many similarities with their human hosts. This can lead to off-target effects and toxicity of potential drug candidates.[1] However, the histone acetyltransferase Rtt109 is a promising target as it is specific to fungi and plays a crucial role in fungal pathogenesis, including DNA repair and genome stability, making it essential for fungal survival, particularly under stress conditions such as those encountered within a host.[2][3][4][5][6] The absence of a direct human homologue makes Rtt109 an attractive target for developing antifungal agents with potentially minimal toxicity.[7][8]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with Rtt109 and its inhibitors.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no Rtt109 enzymatic activity Improper protein folding or instability: Rtt109 is known to be unstable and prone to aggregation when expressed alone.[9]Co-express and co-purify Rtt109 with its chaperone Vps75 to enhance its stability and activity.[9][10] Ensure optimal buffer conditions, which may include citric acid at a slightly acidic pH (5.5-6.5) to improve stability.
Inactive enzyme due to loss of autoacetylation: Rtt109 requires autoacetylation of a key lysine (B10760008) residue (Lys-290) in its active site for full HAT activity.[11]Ensure that the assay conditions are permissive for autoacetylation. If the enzyme has been deacetylated, it can be reactivated by incubation with acetyl-CoA.[11]
Substrate inhibition: High concentrations of the histone H3 substrate can lead to substrate inhibition and protein precipitation, particularly at low enzyme and acetyl-CoA concentrations.[12]Use a shorter histone H3 peptide substrate (e.g., amino acids 1-21) which is less prone to causing these issues at higher concentrations.[11][12] Perform a substrate titration to determine the optimal concentration.
Inconsistent results in inhibitor screening assays Pan-Assay Interference Compounds (PAINS): Many small molecules can interfere with high-throughput screening assays through non-specific mechanisms, leading to false-positive results.[13][14][15] Common PAINS chemotypes include catechols, rhodanines, and quinones.[13][14]- Use orthogonal assays to confirm hits. For example, a fluorometric primary screen can be followed up with a radioactive [3H]-acetyl-CoA-based assay.[13][16]- Perform counter-screens to identify and eliminate compounds that interfere with the assay components (e.g., fluorescence quenching or enhancement).[7]- Utilize computational filters to identify and remove potential PAINS from screening libraries before starting the experimental screen.[14]
Tight-binding inhibitors: Some inhibitors may exhibit time-dependent inhibition and their IC50 values will be dependent on the enzyme concentration.[17]Pre-incubate the enzyme with the inhibitor for a defined period before initiating the reaction to allow for binding equilibrium to be reached. Determine IC50 values at different enzyme concentrations to identify tight-binding inhibitors.[17]
Poor cellular permeability of lead compounds Physicochemical properties of the compound: The compound may have low lipophilicity, a high number of hydrogen bond donors/acceptors, or a high polar surface area, all of which can limit its ability to cross cell membranes.Modify the chemical structure of the compound to improve its drug-like properties. This could involve adding lipophilic groups or masking polar functional groups that can be cleaved inside the cell.
Active efflux by transporters: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[18][19]Conduct Caco-2 cell permeability assays in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to determine if the compound is subject to active efflux.[18][19]
Lack of in vivo efficacy Poor pharmacokinetic properties: The compound may be rapidly metabolized or cleared from the body, resulting in insufficient exposure to the fungal pathogen.Perform pharmacokinetic studies in an animal model to determine the compound's half-life, volume of distribution, and clearance. Chemical modifications can be made to improve these properties.
Inappropriate animal model: The chosen animal model may not accurately reflect the human disease state or the site of infection.Select a well-established and relevant animal model, such as a murine model of systemic candidiasis for invasive fungal infections.[20][21][22][23][24] The route of infection and the immune status of the animals should be carefully considered.

Frequently Asked Questions (FAQs)

Q1: Why is Rtt109 a good target for antifungal drugs?

A1: Rtt109 is a histone acetyltransferase that is essential for DNA damage repair and genome stability in fungi.[4][5] Crucially, it is conserved in pathogenic fungi like Candida albicans but lacks a close homolog in humans, suggesting that inhibitors of Rtt109 are likely to have low toxicity in patients.[7][8][25]

Q2: What are the roles of the histone chaperones Asf1 and Vps75 in Rtt109 activity?

A2: Rtt109 requires interaction with either Asf1 or Vps75 for its full enzymatic activity.[9][10] These chaperones not only stabilize Rtt109 but also influence its substrate specificity. The Rtt109-Asf1 complex is primarily responsible for acetylating histone H3 at lysine 56 (H3K56), a modification crucial for DNA replication-coupled nucleosome assembly.[3][9] In contrast, the Rtt109-Vps75 complex preferentially acetylates H3 at lysines 9 and 27.[9][10]

Q3: What types of assays can be used to screen for Rtt109 inhibitors?

A3: High-throughput screening (HTS) for Rtt109 inhibitors can be performed using various assay formats. A common method is a fluorometric assay that detects the production of coenzyme A (CoA), a product of the acetyltransferase reaction. The free thiol group on CoA reacts with a fluorogenic probe, such as CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), to produce a fluorescent signal.[8][16][26] Alternatively, a more traditional but lower-throughput method involves the use of radiolabeled acetyl-CoA ([3H]-acetyl-CoA), where the incorporation of the radioactive acetyl group onto the histone substrate is measured.[16]

Q4: How can I determine if my lead compound is likely to be effective in vivo?

A4: Preclinical evaluation of a lead compound's potential for in vivo efficacy involves several stages. Initially, the compound's cellular permeability and susceptibility to efflux can be assessed using in vitro models like the Caco-2 cell permeability assay.[18][19][27] Subsequently, the compound's efficacy can be tested in an appropriate animal model of fungal infection, such as a murine model of systemic candidiasis.[20][21][22][23][24] In these models, key parameters to measure include the reduction in fungal burden in target organs (e.g., kidneys) and improvement in animal survival.[22]

Q5: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?

A5: PAINS are compounds that appear as hits in many different HTS assays due to non-specific activity or interference with the assay technology itself, rather than specific inhibition of the target protein.[13][14][15] They are a significant source of false positives. To mitigate the impact of PAINS, it is crucial to use orthogonal assays to confirm hits, perform counter-screens to identify assay-interfering compounds, and use computational filters to remove known PAINS from screening libraries.[7][13][14][16]

Quantitative Data

Table 1: Kinetic Parameters of Rtt109 and its Interactions

ParameterValueConditionsFungal Species
Kd (Rtt109-Vps75) 10 ± 2 nMFluorescence polarizationSaccharomyces cerevisiae
kcat (Rtt109-Vps75) 0.11 s-1with acetyl-CoASaccharomyces cerevisiae
kcat (Rtt109-Vps75) 0.62 s-1with histone H3Saccharomyces cerevisiae

Table 2: Inhibitor Data for Rtt109

CompoundIC50Inhibition TypeTarget ComplexAssay Type
Compound 1 56 ± 1.3 nMTight-binding, uncompetitiveRtt109-Vps75Fluorometric HAT assay
Garcinol Low micromolarNon-specificRtt109-Vps75Fluorometric HAT assay

Experimental Protocols

Rtt109 Histone Acetyltransferase (HAT) Assay (Fluorometric)

This protocol is adapted from a high-throughput screening assay for Rtt109 inhibitors.[8][16][26]

Materials:

  • Purified Rtt109-Vps75 complex

  • Purified Asf1-H3/H4 substrate complex

  • Acetyl-CoA

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100

  • CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) solution

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence (Excitation: ~390 nm, Emission: ~485 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds and controls (DMSO for negative control, known inhibitor for positive control).

  • Add the Rtt109-Vps75 enzyme complex and the Asf1-H3/H4 substrate complex to all wells.

  • Incubate the plate for 15 minutes at 30°C to allow for compound binding to the enzyme.

  • Initiate the reaction by adding acetyl-CoA to all wells.

  • Incubate the reaction for 45 minutes at 30°C.

  • Stop the reaction and develop the signal by adding the CPM solution to all wells.

  • Incubate for a short period to allow the reaction between CoA and CPM to complete.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caco-2 Cell Permeability Assay

This protocol is a general guide for assessing the intestinal permeability of Rtt109 inhibitors.[18][19][27][28]

Materials:

  • Caco-2 cells

  • DMEM supplemented with FBS, non-essential amino acids, and L-glutamine

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • LC-MS/MS system for compound quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability: Add the test compound solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the test compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess active efflux.

Murine Model of Systemic Candidiasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of Rtt109 inhibitors.[20][21][22][23][24]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

  • Test compound formulated for in vivo administration (e.g., intraperitoneal, oral gavage, or intravenous)

  • Vehicle control

  • Positive control antifungal drug (e.g., fluconazole)

  • Sterile saline

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Prepare an inoculum of C. albicans from an overnight culture.

  • Infect the mice with a lethal or sub-lethal dose of C. albicans via the tail vein (intravenous injection).

  • Initiate treatment with the test compound, vehicle control, or positive control drug at a specified time post-infection. The dosing regimen (dose, frequency, and duration) should be predetermined.

  • Survival Study: Monitor the mice daily for signs of illness and record mortality over a period of 21-28 days.

  • Fungal Burden Study: At a specific time point (e.g., 24, 48, or 72 hours post-infection), euthanize a subset of mice from each group.

  • Aseptically remove the kidneys and other target organs.

  • Homogenize the organs in sterile saline.

  • Plate serial dilutions of the homogenates onto SDA plates.

  • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Calculate the fungal burden (CFU per gram of tissue) and compare the results between the different treatment groups.

Visualizations

Rtt109_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Rtt109-Mediated Chromatin Modification DNA_Damage DNA Damage (e.g., MMS, CPT) Sensor_Kinases Sensor Kinases (Mec1, Tel1) DNA_Damage->Sensor_Kinases activates Mediator Mediator Proteins (Rad9, Mrc1) Sensor_Kinases->Mediator phosphorylates Effector_Kinase Effector Kinase (Rad53) Mediator->Effector_Kinase activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Effector_Kinase->Cell_Cycle_Arrest initiates Asf1 Asf1 (Histone Chaperone) Rtt109 Rtt109 Asf1->Rtt109 stimulates Histone_H3_H4 Newly Synthesized Histone H3-H4 Histone_H3_H4->Rtt109 substrate H3K56ac H3K56 Acetylation Rtt109->H3K56ac catalyzes H3K56ac->Cell_Cycle_Arrest enables efficient repair Chromatin_Assembly Chromatin Assembly H3K56ac->Chromatin_Assembly

Caption: Rtt109 signaling in the DNA damage response pathway.

Experimental_Workflow_Rtt109_Inhibitor_Development cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation HTS High-Throughput Screening (Fluorometric Assay) PAINS_Filtering PAINS Filtering & Counter-Screens HTS->PAINS_Filtering Hit_Validation Hit Validation (Orthogonal Assay - [3H]-acetyl-CoA) IC50 IC50 Determination Hit_Validation->IC50 Antifungal_Activity Antifungal Susceptibility Testing (MIC determination) IC50->Antifungal_Activity PAINS_Filtering->Hit_Validation Permeability Cellular Permeability (Caco-2 Assay) Antifungal_Activity->Permeability PK_Studies Pharmacokinetic Studies Permeability->PK_Studies Efficacy_Model In Vivo Efficacy (Murine Systemic Candidiasis Model) PK_Studies->Efficacy_Model Lead_Optimization Lead Optimization Efficacy_Model->Lead_Optimization

Caption: Experimental workflow for Rtt109 inhibitor development.

Troubleshooting_Logic_Tree Start Inconsistent HTS Results Check_PAINS Are hits known PAINS? Start->Check_PAINS Check_Assay_Interference Assay Interference? Check_PAINS->Check_Assay_Interference No False_Positive False Positive Check_PAINS->False_Positive Yes Orthogonal_Assay Confirm with Orthogonal Assay Check_Assay_Interference->Orthogonal_Assay No Check_Assay_Interference->False_Positive Yes Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed Orthogonal_Assay->False_Positive No Activity

Caption: Troubleshooting logic for inconsistent HTS results.

References

strategies to prevent metabolic inactivation of Rtt109 inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rtt109 inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning the metabolic stability of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as compound 1, is a small molecule inhibitor of the fungal histone acetyltransferase (HAT) Rtt109.[1][2] Its IUPAC name is N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide.[1] Rtt109 is a crucial enzyme for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56), a modification vital for genome stability and pathogenesis in fungal species.[1][2] this compound acts as a specific, tight-binding, and uncompetitive inhibitor of Rtt109, meaning it binds to the enzyme-substrate complex.[1][3]

Q2: What is the reported potency of this compound?

In in vitro assays, this compound has been shown to inhibit the Rtt109-Vps75 complex with a 50% inhibitory concentration (IC50) of approximately 56 nM.[1] It is highly selective for Rtt109 and does not significantly inhibit other human HATs like p300 or Gcn5.[1]

Q3: I am observing a loss of inhibitory activity in my cell-based assays over time. What could be the cause?

A gradual loss of activity in cell-based assays can often be attributed to the metabolic inactivation of the compound. Small molecules, including this compound, can be modified by cellular enzymes, primarily cytochrome P450s in the liver, leading to derivatives with reduced or no activity.

Q4: What are the potential metabolic liabilities of this compound?

Based on the chemical structure of this compound, several moieties could be susceptible to metabolic modification:

  • N-dealkylation: The N-methylacetamide group is a potential site for N-demethylation.

  • Oxidation: The propyl group on the imidazolidinone ring and the phenyl ring are susceptible to hydroxylation. The aromatic rings (phenyl and chloro-fluorophenyl) can also be oxidized.

  • Hydrolysis: The amide bond in the N-methylacetamide moiety could be a target for hydrolysis.

Troubleshooting Guide: Investigating Metabolic Inactivation

If you suspect metabolic inactivation is affecting your experiments, the following guide provides a systematic approach to investigate and mitigate the issue.

Issue: Reduced or inconsistent inhibitor activity in experiments.

This is a common challenge that can arise from the metabolic degradation of the inhibitor.

Step 1: Assess Compound Stability in Assay Media

  • Problem: The inhibitor may be unstable in the aqueous buffer or cell culture medium, independent of metabolic enzymes.

  • Solution: Incubate this compound in your assay medium for the duration of your experiment. At various time points, measure the concentration of the intact inhibitor using an analytical method like HPLC or LC-MS. A significant decrease in concentration indicates chemical instability.

Step 2: Perform an In Vitro Metabolic Stability Assay

  • Objective: To determine the susceptibility of this compound to metabolism by liver enzymes.

  • Methodology: The most common method is the liver microsomal stability assay. This involves incubating the inhibitor with liver microsomes, which are rich in drug-metabolizing enzymes.

  • Expected Outcome: By measuring the disappearance of the parent compound over time, you can calculate its in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism.

Step 3: Identify Potential Metabolites

  • Objective: To understand how this compound is being modified.

  • Methodology: Analyze the samples from the microsomal stability assay using LC-MS/MS to identify potential metabolites. Look for mass shifts corresponding to common metabolic reactions like oxidation (addition of 16 Da) or demethylation (loss of 14 Da).

Step 4: Strategies to Mitigate Metabolic Inactivation

If metabolic instability is confirmed, consider the following strategies:

  • Structural Modification:

    • Blocking Metabolic Hotspots: Introduce chemical modifications at the sites of metabolism to prevent enzymatic action. For example, replacing a metabolically labile hydrogen with a fluorine atom or a methyl group can block oxidation.

    • Deuteration: Replacing hydrogens at metabolic hotspots with deuterium (B1214612) can slow down metabolism due to the kinetic isotope effect.

    • Bioisosteric Replacement: Replace metabolically unstable groups with bioisosteres that are more resistant to metabolism while retaining biological activity.

  • Use of Metabolic Inhibitors: In in vitro experiments, co-incubation with broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) can help to confirm that the observed inactivation is due to these enzymes.

Quantitative Data Summary

ParameterValueReference
IUPAC Name N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide[1]
PubChem CID 4785700[1]
Molecular Formula C22H23ClFN3O3[1]
IC50 (Rtt109-Vps75) ~56 nM[1]
Selectivity Specific for Rtt109; does not inhibit p300 or Gcn5[1]

Experimental Protocols

Protocol 1: In Vitro Rtt109 Histone Acetyltransferase (HAT) Assay

This protocol is adapted from the methods used in the discovery of this compound.[1]

Materials:

  • Recombinant Rtt109-Vps75 complex

  • Histone H3 peptide (e.g., H3N21)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 10% glycerol)

  • Detection reagent (e.g., Thiol-reactive fluorescent probe or radioactive Acetyl-CoA)

Procedure:

  • Prepare a reaction mixture containing the Rtt109-Vps75 enzyme and the histone H3 peptide substrate in the assay buffer.

  • Add this compound at various concentrations (or a DMSO vehicle control).

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a quenching buffer).

  • Detect the amount of acetylated histone peptide or the consumption of Acetyl-CoA using a suitable method.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This is a general protocol to assess the metabolic stability of a compound.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS analysis

Procedure:

  • Prepare a solution of this compound in the phosphate buffer.

  • Add liver microsomes to the inhibitor solution and pre-warm at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining amount of this compound.

  • Plot the natural logarithm of the percentage of remaining compound against time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Visualizations

Rtt109_Signaling_Pathway cluster_0 Rtt109-mediated Histone Acetylation cluster_1 Inhibition Pathway Rtt109 Rtt109 H3K56ac Acetylated Histone H3 (H3K56ac) Rtt109->H3K56ac Acetylation InhibitedComplex Inhibited Rtt109 Complex Vps75 Vps75 / Asf1 (Histone Chaperone) Vps75->Rtt109 Activates HistoneH3 Histone H3 HistoneH3->Rtt109 Substrate AcetylCoA Acetyl-CoA AcetylCoA->Rtt109 Co-substrate GenomeStability Genome Stability & Fungal Pathogenesis H3K56ac->GenomeStability Promotes Inhibitor1 This compound Inhibitor1->Rtt109 Inhibits

Caption: Rtt109 signaling pathway and its inhibition.

Troubleshooting_Workflow Start Start: Inconsistent Inhibitor Activity CheckPurity 1. Check Inhibitor Purity and Concentration Start->CheckPurity StabilityAssay 2. Assess Stability in Assay Medium CheckPurity->StabilityAssay IsStable Stable? StabilityAssay->IsStable MicrosomalAssay 3. Perform In Vitro Metabolic Stability Assay IsStable->MicrosomalAssay Yes RecheckAssay Re-evaluate Assay Conditions IsStable->RecheckAssay No IsMetabolized Metabolically Stable? MicrosomalAssay->IsMetabolized IdentifyMetabolites 4. Identify Metabolites (LC-MS/MS) IsMetabolized->IdentifyMetabolites No End End: Optimized Inhibitor/Assay IsMetabolized->End Yes ModifyCompound 5. Structural Modification Strategies IdentifyMetabolites->ModifyCompound ModifyCompound->End RecheckAssay->Start

Caption: Troubleshooting workflow for inhibitor instability.

References

Technical Support Center: Rtt109 HTS & PAINS Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with pan-assay interference compounds (PAINS) in Rtt109 high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is Rtt109 and why is it a target for HTS?

Rtt109 is a histone acetyltransferase (HAT) found in fungi.[1][2] It plays a crucial role in DNA damage repair and maintaining genomic stability through the acetylation of histone H3, particularly at lysine (B10760008) 56 (H3K56).[2][3] Since Rtt109 is absent in humans, it is an attractive target for the development of novel antifungal agents with potentially minimal toxicity.[4][5]

Q2: What are Pan-Assay Interference Compounds (PAINS)?

Pan-Assay Interference Compounds (PAINS) are chemical compounds that frequently appear as "hits" in high-throughput screening (HTS) assays but are actually false positives. They tend to be active in multiple, unrelated assays due to various non-specific mechanisms rather than specific interaction with the intended biological target.[6] It's estimated that 5-12% of a typical academic screening library may consist of PAINS.

Q3: Why are PAINS a significant problem in Rtt109 HTS?

PAINS are a major issue in Rtt109 HTS, particularly in fluorescence-based assays that utilize thiol-reactive probes like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).[7][8] Many PAINS are reactive chemicals that can interact with thiols, leading to assay interference and false-positive signals.[7][9] In one Rtt109 HTS campaign, out of approximately 225,000 compounds screened, 1,587 initial hits were identified, but after triage, only three were confirmed as true inhibitors.[4][5][8]

Q4: What are some common classes of PAINS identified in Rtt109 screens?

Several prominent classes of PAINS have been identified in Rtt109 HTS, including:

  • Mannich bases[4][5]

  • Catechols[4][5]

  • p-hydroxyarylsulfonamides[4][5]

  • Quinones[4][10]

  • Thiophenes[4]

  • Rhodanines[11]

Troubleshooting Guides

Problem 1: High hit rate in the primary HTS screen.

  • Possible Cause: A high hit rate can be an indication of a significant number of PAINS or other assay artifacts in your screening library.[4][8]

  • Troubleshooting Steps:

    • Computational Filtering: Before or after the primary screen, use computational filters to identify known PAINS substructures within your hit list.[4][7]

    • Visual Inspection of Dose-Response Curves: Look for unusually steep Hill slopes, which can be characteristic of non-specific activity like compound aggregation.[7]

    • Implement Counter-Screens: Design and perform counter-screens to identify compounds that interfere with the assay technology itself.[7][8][12]

Problem 2: Hits from the primary screen are not confirmed in orthogonal assays.

  • Possible Cause: The initial hits are likely false positives resulting from assay interference rather than true inhibition of Rtt109.[7][8]

  • Troubleshooting Steps:

    • Thiol-Reactivity Counter-Screen: For CPM-based assays, test for direct reactivity of the compounds with thiols (e.g., CoA or glutathione) in the absence of the enzyme.[7]

    • Fluorescence Interference Assay: Screen for compounds that are inherently fluorescent or act as quenchers at the assay's excitation and emission wavelengths.[7][8]

    • Orthogonal Enzymatic Assay: Use an assay with a different detection method that is not dependent on thiol chemistry, such as mass spectrometry, to confirm inhibitory activity.[7][13]

Problem 3: Confirmed hits show activity against multiple, unrelated targets.

  • Possible Cause: The compound is a "frequent hitter" or a promiscuous inhibitor, which is a characteristic of many PAINS.[14]

  • Troubleshooting Steps:

    • Selectivity Profiling: Test the active compounds against other enzymes, particularly other acetyltransferases, to assess their selectivity.

    • Review Historical Screening Data: Check internal or public databases to see if the compound has been identified as a hit in other, unrelated screening campaigns.[14]

    • Medicinal Chemistry Consultation: Engage with medicinal chemists to evaluate the chemical structure for features associated with promiscuity and non-specific reactivity.[7]

Data Presentation

Table 1: Summary of Common PAINS Chemotypes in Rtt109 HTS and Their Interference Mechanisms.

PAINS ChemotypeProposed Interference MechanismReference
Mannich basesThiol reactivity[4][5]
CatecholsRedox cycling, Thiol reactivity[4][5][11]
p-hydroxyarylsulfonamidesThiol reactivity[4][5]
QuinonesRedox cycling, Thiol reactivity[4][11]
EnonesThiol reactivity (Michael addition)[11]
RhodaninesMetal chelation, Thiol reactivity[11]

Experimental Protocols

Protocol 1: Fluorescence Quenching Counter-Screen

  • Objective: To identify compounds that absorb light at the excitation or emission wavelengths of the fluorescent probe (e.g., CPM-CoA adduct), leading to a decrease in the fluorescence signal (quenching).

  • Materials:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mg/mL BSA, 0.01% Triton X-100)

    • Pre-formed fluorescent product (e.g., by reacting CoA and CPM)

    • Test compounds

    • 384-well assay plates

    • Plate reader capable of fluorescence intensity measurement

  • Method:

    • Prepare a solution of the pre-formed fluorescent product in assay buffer at a concentration that gives a robust signal.

    • Dispense the fluorescent product solution into the wells of a 384-well plate.

    • Add test compounds to the wells at the same final concentration used in the primary HTS. Include positive (known quencher) and negative (DMSO) controls.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Measure the fluorescence intensity using the same settings as the primary HTS.

    • Data Analysis: Compounds that cause a significant reduction (e.g., >20%) in fluorescence signal compared to the DMSO control are flagged as potential quenchers.[7][8]

Protocol 2: Orthogonal Assay using Mass Spectrometry

  • Objective: To confirm the inhibitory activity of hits from the primary screen using a label-free detection method that is not susceptible to the same interference mechanisms as the primary fluorescence-based assay.

  • Materials:

    • Rtt109-Vps75 enzyme complex

    • Asf1-H3-H4 substrate complex

    • Acetyl-CoA

    • Assay buffer

    • Test compounds

    • LC-MS system

  • Method:

    • Set up the enzymatic reaction by combining the Rtt109-Vps75 complex, Asf1-H3-H4 substrate, and assay buffer.

    • Add test compounds at various concentrations. Include a no-enzyme control and a DMSO vehicle control.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate the reaction for a defined period at the optimal temperature.

    • Stop the reaction (e.g., by adding a quenching agent like formic acid).

    • Analyze the reaction mixture by LC-MS to directly measure the formation of the acetylated histone product and/or the consumption of the acetyl-CoA substrate.

    • Data Analysis: Determine the IC50 values for the test compounds based on the reduction in product formation or substrate consumption. Compare these results to the IC50 values obtained from the primary screen.

Mandatory Visualizations

Rtt109_Signaling_Pathway cluster_chaperones Histone Chaperones cluster_enzyme Enzyme Complex cluster_substrate Substrate cluster_product Product Vps75 Vps75 Rtt109 Rtt109 Vps75->Rtt109 activates Asf1 Asf1 Asf1->Rtt109 activates H3H4 Histone H3-H4 Asf1->H3H4 binds acH3H4 Acetylated H3-H4 Rtt109->acH3H4 catalyzes H3H4->Rtt109 AcetylCoA Acetyl-CoA AcetylCoA->Rtt109 CoA CoA

Caption: Rtt109 is activated by chaperones Vps75 and Asf1 to acetylate Histone H3.

HTS_Workflow_for_PAINS_Triage cluster_screening Primary Screening cluster_triage Hit Triage cluster_validation Hit Validation cluster_discard Discarded HTS High-Throughput Screen (e.g., CPM-based assay) InitialHits Initial Hits HTS->InitialHits CompFilter Computational PAINS Filtering InitialHits->CompFilter CounterScreens Counter-Screens (Quenching, Thiol Reactivity) CompFilter->CounterScreens Filtered Hits PAINS PAINS / False Positives CompFilter->PAINS Flagged PAINS OrthogonalAssay Orthogonal Assay (e.g., LC-MS) CounterScreens->OrthogonalAssay Clean Hits CounterScreens->PAINS Interfering Compounds ConfirmedHits Confirmed Hits OrthogonalAssay->ConfirmedHits Validated Hits OrthogonalAssay->PAINS Inactive Compounds

Caption: A workflow for HTS hit validation to eliminate PAINS and false positives.

References

Technical Support Center: Refining Rtt109 Inhibitor Delivery in Fungal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Rtt109 inhibitors in fungal infection models.

Frequently Asked Questions (FAQs)

Q1: What is Rtt109 and why is it a promising antifungal target?

A1: Rtt109 is a fungal-specific histone acetyltransferase (HAT) that plays a crucial role in DNA damage repair and genome stability by acetylating histone H3 at lysine (B10760008) 56 (H3K56).[1][2] Since Rtt109 is essential for the pathogenicity of fungi like Candida albicans and is absent in mammals, it represents a highly specific and attractive target for novel antifungal therapies.[1][3][4]

Q2: What are the major challenges in delivering Rtt109 inhibitors in vivo?

A2: The primary challenges include poor solubility and bioavailability of small molecule inhibitors, potential off-target effects, and the development of drug resistance.[5][6][7] Ensuring the inhibitor reaches the site of infection at a sufficient concentration without causing host toxicity is a key hurdle.

Q3: Which fungal infection models are most suitable for testing Rtt109 inhibitors?

A3: Both invertebrate and vertebrate models are commonly used. The Galleria mellonella (greater wax moth larva) model is a cost-effective and ethically sound option for initial in vivo efficacy and toxicity screening.[8][9][10][11] For more advanced preclinical studies that closely mimic human infections, murine (mouse) models of disseminated candidiasis are the gold standard.[12][13][14][15][16]

Q4: How can I assess the in vitro efficacy of an Rtt109 inhibitor before moving to in vivo models?

A4: Standard antifungal susceptibility testing (AFST) methods, such as broth microdilution, are essential to determine the minimum inhibitory concentration (MIC) of the inhibitor against the target fungal pathogen.[17][18][19][20][21] These in vitro tests provide a baseline for the compound's potency.

Q5: What is the significance of cytotoxicity testing for Rtt109 inhibitors?

A5: Cytotoxicity assays are critical to evaluate the potential toxic effects of the inhibitor on host cells.[22][23][24][25][26] Since both fungal and mammalian cells are eukaryotic, it is important to ensure that the inhibitor selectively targets the fungal Rtt109 without harming host tissues.[6][22]

Troubleshooting Guides

Issue 1: Poor Efficacy of Rtt109 Inhibitor in In Vivo Models Despite Good In Vitro Activity
Potential Cause Troubleshooting Step
Poor Bioavailability/Solubility Reformulate the inhibitor using solubility-enhancing excipients such as cyclodextrins or develop a nanoformulation.[5][27]
Rapid Metabolism/Clearance Conduct pharmacokinetic studies to determine the inhibitor's half-life. Consider modifying the dosing regimen (e.g., more frequent administration) or co-administering with a metabolic inhibitor (if ethically permissible and relevant to the study).
Inadequate Tissue Penetration Analyze the concentration of the inhibitor in target organs (e.g., kidneys in a disseminated candidiasis model). If penetration is low, consider alternative delivery routes or carrier-based systems.
Inhibitor Instability Assess the stability of the compound in biological fluids (plasma, serum). If degradation is observed, chemical modification of the inhibitor may be necessary.
Issue 2: High Toxicity or Adverse Effects in Animal Models
Potential Cause Troubleshooting Step
Off-Target Effects Perform in vitro kinase screening or other off-target profiling assays to identify unintended molecular targets.
Vehicle-Related Toxicity Conduct a vehicle-only control study to ensure the observed toxicity is not due to the formulation excipients.
Dose-Dependent Toxicity Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Subsequent efficacy studies should be conducted at or below the MTD.
Host Immune Response Evaluate markers of inflammation and immune cell activation in treated animals.
Issue 3: Variability in Experimental Results
Potential Cause Troubleshooting Step
Inconsistent Fungal Inoculum Standardize the preparation of the fungal inoculum to ensure a consistent number of viable cells is used for infection in every experiment.[13][28]
Animal Health and Age Use animals of the same age, sex, and from the same supplier to minimize biological variability. Ensure animals are healthy before the start of the experiment.[12]
Inconsistent Dosing Ensure accurate and consistent administration of the inhibitor. For oral gavage, verify proper placement. For intravenous injections, check for proper injection into the bloodstream.
Subjective Endpoint Measurement Use quantitative and objective endpoints, such as fungal burden in organs (CFU/gram of tissue) or standardized survival scoring, to reduce bias.[8][10]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][19]

  • Prepare Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of the Rtt109 inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the inhibitor in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the inhibitor dilutions.

    • Include a growth control (no inhibitor) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[18][20]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the inhibitor on the viability of mammalian cells.[22][24]

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HepG2 human liver cells or NIH 3T3 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[26]

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the Rtt109 inhibitor and a vehicle control.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Murine Model of Disseminated Candidiasis

This protocol is a standard model for systemic fungal infections.[12][13][14]

  • Animal Preparation:

    • Use 6-8 week old female BALB/c mice.[1]

    • If required, induce immunosuppression (e.g., with cyclophosphamide) to establish a robust infection.[12][29]

  • Infection:

    • Prepare a Candida albicans inoculum of 1 x 10⁶ cells/mL in sterile saline.

    • Inject 0.1 mL of the inoculum (1 x 10⁵ cells) into the lateral tail vein of each mouse.[1]

  • Inhibitor Treatment:

    • Begin treatment with the Rtt109 inhibitor at a predetermined dose and schedule (e.g., once or twice daily via oral gavage or intraperitoneal injection).

    • Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness (weight loss, lethargy, ruffled fur) and mortality for up to 21 days.

    • For fungal burden analysis, sacrifice a subset of mice at specific time points post-infection.

    • Aseptically remove kidneys, homogenize the tissue, and plate serial dilutions on Sabouraud Dextrose Agar to determine CFU per gram of tissue.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of a Hypothetical Rtt109 Inhibitor

CompoundFungal StrainMIC (µg/mL)Mammalian Cell LineIC50 (µg/mL)Selectivity Index (IC50/MIC)
Rtt109 Inhibitor 1C. albicans SC53140.5HepG2> 50> 100
This compoundC. glabrata ATCC 20011HepG2> 50> 50
FluconazoleC. albicans SC53140.25HepG2> 100> 400
FluconazoleC. glabrata ATCC 200116HepG2> 100> 6.25

Table 2: In Vivo Efficacy of a Hypothetical Rtt109 Inhibitor in a Murine Model of Disseminated Candidiasis

Treatment GroupDose (mg/kg)RouteSurvival Rate (%)Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control-PO07.2 ± 0.5
This compound25PO604.5 ± 0.8
This compound50PO803.1 ± 0.6
Fluconazole20PO902.8 ± 0.4

Visualizations

Rtt109_Signaling_Pathway cluster_nucleus Fungal Cell Nucleus Rtt109 Rtt109 Histone_H3 Histone H3 Rtt109->Histone_H3 acetylates K56 Asf1 Asf1 (Chaperone) Asf1->Rtt109 activates Vps75 Vps75 (Chaperone) Vps75->Rtt109 activates H3K56ac Acetylated H3K56 Histone_H3->H3K56ac DNA_Repair DNA Damage Repair H3K56ac->DNA_Repair Genome_Stability Genome Stability H3K56ac->Genome_Stability DNA_Damage DNA Damage (e.g., from ROS) DNA_Damage->DNA_Repair DNA_Repair->Genome_Stability Pathogenesis Fungal Pathogenesis Genome_Stability->Pathogenesis Rtt109_Inhibitor This compound Rtt109_Inhibitor->Rtt109 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AFST Antifungal Susceptibility Testing (MIC) Formulation Inhibitor Formulation AFST->Formulation Cytotoxicity Cytotoxicity Assay (IC50) Cytotoxicity->Formulation Animal_Model Fungal Infection Model (e.g., Mouse) Formulation->Animal_Model Treatment Inhibitor Treatment Animal_Model->Treatment Efficacy Efficacy Assessment (Survival, Fungal Burden) Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

References

Validation & Comparative

Validating the Target Specificity of Rtt109 Inhibitor 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rtt109 Inhibitor 1, a promising antifungal agent, with alternative therapeutic strategies. We present supporting experimental data, detailed protocols for target validation, and visualizations to elucidate key pathways and workflows. This objective analysis is designed to aid researchers in evaluating the specificity and potential of Rtt109 inhibition as a novel antifungal approach.

Introduction to Rtt109 and Its Inhibition

Rtt109 is a histone acetyltransferase (HAT) found specifically in fungi. It plays a crucial role in fungal pathogenesis and survival by acetylating histone H3 at lysine (B10760008) 56 (H3K56), a modification essential for maintaining genome stability, particularly during DNA replication and repair. The absence of a direct Rtt109 homolog in humans makes it an attractive target for the development of selective antifungal therapies with potentially minimal off-target effects in the host.

This compound, also referred to as "Compound 1," is a small molecule identified through high-throughput screening that has demonstrated potent and specific inhibition of Rtt109. This guide will delve into the experimental validation of its target specificity and compare its performance against other antifungal strategies.

Comparative Performance Data

The following tables summarize the quantitative data comparing the in vitro potency and selectivity of this compound with other relevant compounds.

Table 1: In Vitro Potency of this compound and Comparators

CompoundTargetAssay TypeIC50Reference
This compound Rtt109-Vps75Fluorescence-based HAT Assay56 nM[1]
CPTH2Gcn5In vitro HAT Assay<0.8 mM[2]
Anacardic Acidp300/CBPIn vitro HAT Assay~25 µM
FluconazoleLanosterol (B1674476) 14-α-demethylaseFungal growth inhibitionVaries by species[3]
Amphotericin BErgosterol (B1671047)Fungal growth inhibitionVaries by species[3]

Table 2: Selectivity Profile of this compound

CompoundOff-TargetAssay TypeActivityReference
This compound p300 (human HAT)Fluorescence-based HAT AssayNo significant inhibition[1]
This compound Gcn5 (fungal HAT)Fluorescence-based HAT AssayNo significant inhibition[1]
CPTH2p300/CBPCellular assaysInhibition observed[4]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the process of target validation, the following diagrams are provided.

Rtt109_Signaling_Pathway cluster_chaperones Histone Chaperones Asf1 Asf1 Rtt109 Rtt109 (Histone Acetyltransferase) Asf1->Rtt109 Activates Vps75 Vps75 Vps75->Rtt109 Activates Histone_H3 Histone H3 Rtt109->Histone_H3 Acetylation H3K56ac Acetylated H3K56 Histone_H3->H3K56ac DNA_Repair DNA Repair & Genome Stability H3K56ac->DNA_Repair Fungal_Survival Fungal Survival & Pathogenesis DNA_Repair->Fungal_Survival Rtt109_Inhibitor_1 This compound Rtt109_Inhibitor_1->Rtt109 Inhibits

Rtt109 signaling pathway and inhibition.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Proteomics-Based Off-Target Identification HAT_Assay In vitro HAT Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. other HATs) HAT_Assay->Selectivity_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Selectivity_Assay->CETSA Phenotypic_Assay Fungal Growth Inhibition (MIC Determination) CETSA->Phenotypic_Assay Kinome_Profiling Kinome-wide Profiling Phenotypic_Assay->Kinome_Profiling Affinity_Purification Affinity Purification-Mass Spectrometry Phenotypic_Assay->Affinity_Purification Start Compound of Interest (this compound) Start->HAT_Assay

Experimental workflow for target specificity validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of Rtt109.

Materials:

  • Recombinant Rtt109-Vps75 complex

  • Histone H3 peptide (e.g., residues 1-21) or full-length histone H3

  • Acetyl-Coenzyme A (Acetyl-CoA), [³H]-labeled or unlabeled

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Filter paper (P81 phosphocellulose for radioactive assay)

  • Scintillation fluid and counter (for radioactive assay)

  • Fluorescent CoA detection reagent (for non-radioactive assay)

  • Microplate reader

Procedure (Radioactive Filter Binding Assay):

  • Prepare a reaction mixture containing assay buffer, histone H3 substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the Rtt109-Vps75 enzyme complex.

  • Start the enzymatic reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify that the inhibitor binds to its target protein within a cellular context.[5][6][7][8][9]

Materials:

  • Fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans)

  • This compound

  • Lysis buffer (containing protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • Equipment for cell lysis (e.g., sonicator or bead beater)

  • PCR thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-Rtt109 antibody

Procedure:

  • Culture fungal cells to the desired density.

  • Treat the cells with either this compound or a vehicle control (e.g., DMSO) and incubate under normal growth conditions for a specified time to allow for compound uptake.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in lysis buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step at room temperature for 3 minutes.

  • Lyse the cells completely (e.g., through freeze-thaw cycles or mechanical disruption).

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Collect the supernatant and analyze the protein concentration.

  • Analyze the amount of soluble Rtt109 in each sample by SDS-PAGE and Western blotting using an anti-Rtt109 antibody.

  • Quantify the band intensities and plot the fraction of soluble Rtt109 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Kinome Profiling for Off-Target Analysis

This proteomic approach is used to assess the selectivity of the inhibitor against a broad panel of kinases, which can be structurally similar to HATs.[10][11][12][13][14]

Materials:

  • Cell lysate from a relevant cell line (e.g., human cell line for assessing off-targets in the host)

  • This compound

  • Kinase affinity beads (e.g., Kinobeads)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer and liquid chromatography system

Procedure:

  • Incubate the cell lysate with the this compound at a high concentration to identify potential off-targets.

  • In a parallel experiment, incubate the cell lysate with a vehicle control.

  • Add kinase affinity beads to both lysates to capture the unbound kinome.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the kinases present in both the inhibitor-treated and control samples.

  • A significant reduction in the amount of a particular kinase captured by the beads in the inhibitor-treated sample compared to the control indicates that the inhibitor is binding to that kinase as an off-target.

Comparison with Alternative Antifungal Strategies

While Rtt109 inhibition is a novel and targeted approach, it is important to consider it in the context of existing and other emerging antifungal therapies.

  • Standard Antifungal Agents:

    • Azoles (e.g., Fluconazole): These drugs inhibit the enzyme lanosterol 14-α-demethylase, which is involved in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[3][15][16][17] Widespread use has led to the emergence of resistance.

    • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, forming pores that lead to cell death.[3][17] They have a broad spectrum of activity but can also have significant host toxicity.

  • Other Histone Acetyltransferase Inhibitors:

    • Gcn5 Inhibitors (e.g., CPTH2): Gcn5 is another fungal HAT involved in histone acetylation.[2][4][18][19][20] While Gcn5 is also a potential antifungal target, some inhibitors may lack specificity and also affect human HATs like p300/CBP.[4][19]

  • Novel Therapeutic Approaches:

    • Cationic Antifungal Peptides: These are naturally occurring or synthetic peptides that can disrupt the fungal cell membrane or interfere with intracellular processes.[21][22][23][24][25] Their mechanism of action is often multifaceted.

Conclusion

The experimental data presented in this guide strongly support the high target specificity of this compound. Its potent inhibition of Rtt109, coupled with a lack of significant activity against other tested HATs, underscores its potential as a selective antifungal agent. The detailed experimental protocols provided offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of Rtt109 inhibition. Compared to broader-spectrum antifungals, a targeted approach like Rtt109 inhibition holds the promise of reduced off-target effects and a lower likelihood of cross-resistance with existing drug classes. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully establish its clinical utility.

References

A New Frontier in Antifungal Development: Rtt109 Inhibitor 1 Versus Broad-Spectrum Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Mechanism, Specificity, and Therapeutic Potential

The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has created an urgent need for novel therapeutic strategies. While broad-spectrum antifungal agents remain the cornerstone of clinical practice, their utility is often hampered by toxicity and the emergence of resistant strains. In this context, the exploration of novel, fungal-specific targets offers a promising avenue for the development of a new generation of antifungals. This guide provides a detailed comparison between a first-in-class inhibitor of the fungal-specific histone acetyltransferase Rtt109, referred to as Rtt109 inhibitor 1 (or Compound 1), and conventional broad-spectrum antifungal agents.

Executive Summary

This guide delves into the distinct mechanisms of action, target specificity, and potential therapeutic advantages and disadvantages of this compound compared to established broad-spectrum antifungals such as polyenes, azoles, and echinocandins. While this compound has demonstrated potent and specific in vitro enzymatic inhibition, it has not yet exhibited significant whole-cell antifungal activity, precluding a direct comparison of antifungal efficacy through metrics like Minimum Inhibitory Concentration (MIC). However, the unique, fungal-specific nature of its target, Rtt109, presents a compelling case for its continued investigation and development as a potential lead compound for a novel class of antifungal drugs with a potentially improved safety profile.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and broad-spectrum antifungals lies in their molecular targets and mechanisms of action.

This compound: Targeting Epigenetic Regulation for Fungal Demise

Rtt109 is a histone acetyltransferase that is conserved exclusively in fungi and plays a critical role in maintaining genome stability, particularly in response to DNA damage.[1][2] It catalyzes the acetylation of histone H3 at lysine (B10760008) 56 (H3K56), a modification crucial for the assembly of newly synthesized histones into chromatin following DNA replication and repair.[1][3] The activity of Rtt109 is dependent on its interaction with histone chaperones, primarily Asf1 and Vps75.[1]

This compound is a specific, small-molecule inhibitor discovered through a high-throughput screen of over 300,000 compounds.[1] It exhibits a tight-binding, uncompetitive mechanism of inhibition against the Rtt109-Vps75 complex, with a 50% inhibitory concentration (IC50) of approximately 56 nM in enzymatic assays.[4] A key advantage of targeting Rtt109 is its absence in mammals, suggesting that its inhibitors would have a high degree of selectivity for fungal pathogens, potentially leading to fewer off-target effects and a better safety profile.[5]

Rtt109_Signaling_Pathway cluster_input Inputs cluster_enzyme Enzymatic Complex cluster_output Outputs Histone H3 Histone H3 Rtt109 Rtt109 Histone H3->Rtt109 Substrate Acetyl-CoA Acetyl-CoA Acetyl-CoA->Rtt109 Co-substrate Cofactors Asf1 / Vps75 Acetylated Histone H3 (H3K56ac) Acetylated Histone H3 (H3K56ac) Rtt109->Acetylated Histone H3 (H3K56ac) Catalysis CoA CoA Rtt109->CoA Inhibitor 1 This compound Inhibitor 1->Rtt109 Inhibition

Broad-Spectrum Antifungal Agents: Tried and True, but with Caveats

Broad-spectrum antifungals employ a variety of mechanisms that target essential components of the fungal cell.

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, resulting in cell death.[4]

  • Azoles (e.g., Fluconazole, Itraconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[6] Disruption of ergosterol synthesis alters the integrity and function of the fungal cell membrane.

  • Echinocandins (e.g., Caspofungin, Micafungin): This newer class of antifungals inhibits the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[4] This disruption of the cell wall leads to osmotic instability and cell lysis.

Comparative Analysis: A Head-to-Head Look

FeatureThis compoundBroad-Spectrum Antifungal Agents
Target Histone Acetyltransferase Rtt109[1]Ergosterol (Polyenes), Lanosterol 14-α-demethylase (Azoles), β-1,3-D-glucan synthase (Echinocandins)[4][6]
Mechanism of Action Inhibition of histone H3K56 acetylation, leading to genome instability and increased sensitivity to DNA damage.[1][3]Disruption of cell membrane integrity (Polyenes, Azoles) or cell wall synthesis (Echinocandins).[4]
Spectrum of Activity Potentially broad-spectrum against fungi possessing Rtt109.Broad-spectrum against a wide range of yeasts and molds.[4]
Selectivity High (Target is fungal-specific).[5]Moderate to Low (Potential for off-target effects and toxicity).
Known Resistance Mechanisms Not yet characterized for an inhibitor, but could involve target mutation or drug efflux.Target modification, upregulation of efflux pumps, and alterations in the ergosterol biosynthesis pathway.
In Vitro Efficacy (Enzymatic) IC50 of ~56 nM against Rtt109-Vps75.[4]Not applicable (target is not an isolated enzyme in the same manner).
In Vitro Efficacy (Antifungal) No significant whole-cell activity reported to date.[4]Varies by agent and fungal species (typically measured by MIC).
In Vivo Efficacy Not demonstrated.[4]Established for clinically approved agents.
Potential Advantages High selectivity, novel mechanism of action with potential to overcome existing resistance.Proven clinical efficacy against a wide range of fungal pathogens.
Potential Disadvantages Lack of demonstrated whole-cell and in vivo activity, potential for rapid metabolism or efflux by fungal cells.[4]Toxicity (especially nephrotoxicity with Amphotericin B), drug-drug interactions (Azoles), and emergence of resistance.

Experimental Protocols: The Path to Discovery and Evaluation

A. Protocol for In Vitro Rtt109 Histone Acetyltransferase (HAT) Assay

This protocol is based on the methodology used for the discovery and characterization of this compound.[4]

Objective: To determine the inhibitory activity of a compound against the Rtt109-Vps75 enzyme complex.

Materials:

  • Recombinant Rtt109-Vps75 complex

  • Histone H3 peptide (e.g., H3n21)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mg/ml BSA)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent for Coenzyme A (e.g., a fluorescent probe)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the Rtt109-Vps75 complex and the H3 peptide substrate in the assay buffer.

  • Add the test compound at various concentrations (or DMSO as a control) to the reaction mixture and pre-incubate for a specified time (e.g., 5 minutes at 30°C).

  • Initiate the enzymatic reaction by adding Acetyl-CoA.

  • Monitor the production of Coenzyme A over time using a microplate reader. The rate of the reaction is determined from the linear phase of product formation.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HAT_Assay_Workflow A Prepare Reaction Mixture (Rtt109-Vps75 + H3 peptide) B Add Test Compound / DMSO Control A->B C Pre-incubate (e.g., 5 min at 30°C) B->C D Initiate Reaction with Acetyl-CoA C->D E Monitor CoA Production (Fluorescence) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

B. Standard Protocol for Broth Microdilution MIC Assay

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of broad-spectrum antifungal agents against a fungal isolate.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • Standardized inoculum of the fungus

  • Liquid growth medium (e.g., RPMI-1640)

  • Antifungal agent

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the antifungal agent in the microtiter plate.

  • Add a standardized inoculum of the fungal suspension to each well.

  • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubate the plate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that prevents visible growth. This concentration is the MIC.

MIC_Assay_Workflow A Prepare Serial Dilutions of Antifungal Agent B Inoculate with Standardized Fungal Suspension A->B C Include Growth and Sterility Controls B->C D Incubate (e.g., 35°C for 24-48h) C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC E->F

Future Perspectives and Conclusion

This compound represents a significant step forward in the exploration of novel antifungal targets. Its high specificity and potent enzymatic inhibition underscore the potential of targeting fungal epigenetic machinery. However, the lack of whole-cell activity highlights a critical challenge in the development of inhibitors against novel intracellular targets: overcoming cellular permeability barriers and evading efflux pumps and metabolic degradation.

Future research should focus on medicinal chemistry efforts to modify the structure of this compound to improve its drug-like properties, including cell permeability and stability, without compromising its inhibitory activity. Furthermore, a deeper understanding of the fungal cell's response to Rtt109 inhibition is necessary to identify potential synergistic interactions with existing antifungal agents.

References

Confirming the In Vivo Mechanism of Action of Rtt109 Inhibitor 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the histone acetyltransferase (HAT) Rtt109 inhibitor, "Compound 1," and outlines the experimental framework for confirming its mechanism of action in vivo. While extensive in vitro data characterizes Compound 1 as a potent and specific inhibitor, published studies indicate a lack of observed activity in cellular and in vivo models to date. This guide addresses this data gap by presenting the known in vitro properties of Compound 1 and leveraging the wealth of knowledge from Rtt109 genetic deletion studies to predict the physiological outcomes of successful Rtt109 inhibition in vivo. We also provide detailed experimental protocols that would be essential for validating the in vivo efficacy and mechanism of any Rtt109 inhibitor.

Introduction to Rtt109 and its Inhibition

Rtt109 is a histone acetyltransferase unique to the fungal kingdom, making it an attractive target for novel antifungal therapies. It is the exclusive enzyme responsible for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56ac), a critical post-translational modification for maintaining genomic integrity, particularly during DNA replication and repair.[1][2] The activity of Rtt109 is modulated by its interaction with histone chaperones, primarily Asf1 and Vps75, which also influence its substrate specificity.[1] Genetic deletion of RTT109 in various fungal species, including pathogenic Candida albicans, leads to hypersensitivity to DNA damaging agents and attenuated virulence.[1][2]

A high-throughput screen identified a specific small molecule inhibitor of Rtt109, referred to as "Compound 1," with the IUPAC name N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide.[1] In vitro studies have characterized its mechanism of action, but these findings have not yet been translated to in vivo systems.

In Vitro Performance of Rtt109 Inhibitor 1 (Compound 1)

Compound 1 has been demonstrated to be a potent and specific inhibitor of Rtt109 in vitro. Its mechanism is described as tight-binding and uncompetitive with respect to the histone substrate.[1] Notably, it inhibits Rtt109 activity regardless of whether it is activated by the Asf1 or Vps75 histone chaperone.[1]

InhibitorTargetMechanism of ActionIC50 (nM)SpecificityReference
Compound 1Rtt109Tight-binding, uncompetitive~56Specific for Rtt109 over human HATs p300 and Gcn5[1]

Note: The discoverers of Compound 1 reported that they "have not observed that compound 1 is able to affect cellular levels of H3K56ac or sensitivity to the DNA damaging agent camptothecin (B557342) in either C. albicans or Saccharoyces cerevisiae".[1] They suggest this could be due to efficient drug efflux pumps in fungi or rapid metabolic inactivation of the compound.[1]

Predicted In Vivo Consequences of Rtt109 Inhibition (Based on Genetic Deletion Studies)

The effects of deleting the RTT109 gene provide a genetic benchmark for the expected phenotypes upon successful pharmacological inhibition of the Rtt109 enzyme in vivo.

PhenotypeFungal SpeciesConsequence of Rtt109 DeletionReference
Genomic Instability Saccharomyces cerevisiaeIncreased spontaneous chromosome breaks and recombination.
DNA Damage Sensitivity Saccharomyces cerevisiae, Candida albicansHypersensitivity to DNA damaging agents such as methyl methanesulfonate (B1217627) (MMS) and camptothecin.[1][2]
Reduced Virulence Candida albicansAttenuated pathogenesis in mouse models of fungal infection.
Growth Defects Aspergillus flavus, Aspergillus fumigatusSignificantly inhibited vegetative growth and reduced conidia formation.

Signaling Pathway and Experimental Workflow

To confirm the in vivo mechanism of action of an Rtt109 inhibitor like Compound 1, a series of experiments targeting the Rtt109 signaling pathway and its downstream effects are necessary.

Rtt109_Signaling_Pathway Rtt109 Signaling Pathway cluster_chaperones Histone Chaperones Asf1 Asf1 Rtt109 Rtt109 Asf1->Rtt109 Activates & directs to H3K56 Vps75 Vps75 Vps75->Rtt109 Activates & directs to H3 N-terminal tail Histone_H3 Histone H3 Rtt109->Histone_H3 Acetylation H3K56ac Acetylated H3K56 Histone_H3->H3K56ac DNA_Repair DNA Damage Repair H3K56ac->DNA_Repair Genome_Stability Genome Stability H3K56ac->Genome_Stability Virulence Fungal Virulence DNA_Repair->Virulence Genome_Stability->Virulence Compound1 This compound (Compound 1) Compound1->Rtt109 Inhibits

Rtt109 signaling and point of inhibition.

Experimental_Workflow In Vivo Validation Workflow for Rtt109 Inhibitor cluster_pheno Phenotypic Analysis Start Treat fungal cells/animal model with Rtt109 inhibitor WesternBlot Western Blot for H3K56ac Start->WesternBlot Target Engagement ChIP Chromatin Immunoprecipitation (ChIP-qPCR) for H3K56ac at specific loci Start->ChIP Target Engagement at Chromatin Phenotype Phenotypic Assays Start->Phenotype Conclusion Confirmation of In Vivo Mechanism of Action WesternBlot->Conclusion ChIP->Conclusion DNA_damage DNA Damage Sensitivity Assay (e.g., MMS, Camptothecin) Phenotype->DNA_damage Virulence_assay In Vivo Virulence Model (e.g., mouse model of candidiasis) Phenotype->Virulence_assay DNA_damage->Conclusion Virulence_assay->Conclusion

Workflow for in vivo validation.

Logical_Relationship Logical Flow of Evidence Invitro In Vitro Data: Compound 1 inhibits Rtt109 Hypothesis Hypothesis: Compound 1 will phenocopy Δrtt109 in vivo Invitro->Hypothesis Genetic Genetic Data: Δrtt109 causes DNA damage sensitivity and reduced virulence Genetic->Hypothesis Invivo_target In Vivo Target Engagement: Reduced H3K56ac in treated cells/tissues Hypothesis->Invivo_target Requires Experimental Validation Invivo_phenotype In Vivo Phenotype: Increased DNA damage sensitivity and reduced virulence in treated models Hypothesis->Invivo_phenotype Requires Experimental Validation Confirmation Confirmation of In Vivo Mechanism of Action Invivo_target->Confirmation Invivo_phenotype->Confirmation

Logical relationship of the evidence.

Experimental Protocols

The following are detailed methodologies for key experiments required to validate the in vivo mechanism of action of an Rtt109 inhibitor.

Western Blot for Histone H3 Lysine 56 Acetylation (H3K56ac)

This assay is crucial for demonstrating target engagement by measuring the global levels of H3K56ac in inhibitor-treated cells.

Protocol:

  • Cell Culture and Treatment: Culture fungal cells (e.g., Candida albicans, Saccharomyces cerevisiae) to mid-log phase. Treat cells with various concentrations of the Rtt109 inhibitor (and a vehicle control, e.g., DMSO) for a specified duration.

  • Protein Extraction: Harvest cells and perform whole-cell protein extraction using a suitable lysis buffer containing protease and deacetylase inhibitors.

  • Histone Acid Extraction (Optional but Recommended): For cleaner results, perform histone acid extraction. Resuspend the cell pellet in 0.2 M sulfuric acid and incubate with rotation at 4°C. Precipitate histones with trichloroacetic acid (TCA).

  • Quantification and Sample Preparation: Quantify protein concentration using a BCA or Bradford assay. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate proteins on a 15% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (Lys56).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Re-probe the membrane with an antibody against total Histone H3 as a loading control.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the H3K56ac/total H3 ratio would indicate target engagement.

Chromatin Immunoprecipitation (ChIP)

ChIP followed by quantitative PCR (qPCR) can determine if the Rtt109 inhibitor reduces H3K56ac at specific genomic loci known to be targets of Rtt109.

Protocol:

  • Cell Culture and Cross-linking: Grow and treat cells as described above. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 base pairs using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate a portion of the lysate overnight at 4°C with an antibody against H3K56ac. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control. Save a small aliquot of the lysate as "input" control.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.

  • Quantitative PCR (qPCR): Perform qPCR on the purified DNA from the H3K56ac IP, IgG IP, and input samples. Use primers for genomic regions expected to have high H3K56ac levels (e.g., near replication origins) and regions with expected low levels as controls.

  • Analysis: Calculate the enrichment of H3K56ac at specific loci relative to the input and normalized to the IgG control. A significant reduction in enrichment in inhibitor-treated samples compared to the vehicle control would confirm on-target activity at the chromatin level.

DNA Damage Sensitivity Assay

This phenotypic assay assesses whether chemical inhibition of Rtt109 recapitulates the known sensitivity of Δrtt109 mutants to genotoxic agents.

Protocol:

  • Spot Assay:

    • Grow fungal cells to mid-log phase and prepare a 10-fold serial dilution series.

    • Spot the dilutions onto agar (B569324) plates containing a vehicle control, the Rtt109 inhibitor alone, a DNA damaging agent alone (e.g., MMS, camptothecin), and a combination of the inhibitor and the DNA damaging agent.

    • Incubate the plates at an appropriate temperature and monitor for growth.

  • Liquid Culture Growth Assay:

    • In a microplate format, inoculate liquid media containing various concentrations of the Rtt109 inhibitor and/or a DNA damaging agent with a low density of fungal cells.

    • Incubate the microplate in a plate reader that can measure optical density (OD) at regular intervals.

  • Analysis: For the spot assay, a lack of growth or significantly reduced growth in the presence of the inhibitor and the DNA damaging agent (a synergistic effect) would indicate that the inhibitor sensitizes the cells to DNA damage. For the liquid culture assay, a lower growth rate or final OD in the combination treatment compared to single treatments would confirm this phenotype.

Conclusion

While this compound (Compound 1) shows promise as a specific inhibitor in vitro, its efficacy in a biological context remains to be demonstrated. This guide provides a clear roadmap for the necessary in vivo validation studies. By employing a combination of biochemical, molecular, and phenotypic assays, researchers can rigorously test the on-target effects of Compound 1 or any novel Rtt109 inhibitor. The extensive data from RTT109 genetic deletion studies serves as a critical benchmark for these validation efforts, outlining the expected consequences of successful Rtt109 inhibition and paving the way for the development of a new class of antifungal therapeutics.

References

Genetic Validation of Rtt109 as a Promising Antifungal Drug Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the identification and validation of novel therapeutic targets. This guide provides a comprehensive comparison of the histone acetyltransferase Rtt109 as a potential antifungal drug target against established alternatives. We present experimental data from genetic validation studies, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to support further research and development in this area.

Rtt109: A Fungal-Specific Histone Acetyltransferase

Rtt109 is a histone acetyltransferase (HAT) that is conserved in fungi but notably absent in mammals, making it an attractive candidate for selective antifungal therapy.[1][2] It plays a crucial role in maintaining genomic integrity through the acetylation of histone H3, primarily at lysine (B10760008) 56 (H3K56ac).[2][3] This modification is vital for DNA replication-coupled nucleosome assembly and the response to DNA damage.[4][5] The enzymatic activity of Rtt109 is dependent on its interaction with histone chaperones, either Asf1 or Vps75, which also influence its substrate specificity.[1][6][7]

Genetic Validation of Rtt109 as a Drug Target

Genetic deletion of RTT109 in various pathogenic fungi has consistently demonstrated its importance for fungal viability, virulence, and resistance to stress. These studies provide strong genetic validation for Rtt109 as a promising antifungal drug target.

Impact on Fungal Virulence and Growth

Deletion of RTT109 significantly attenuates the virulence of several major fungal pathogens. In Candida albicans, a leading cause of invasive fungal infections, rtt109Δ/Δ mutants show a dramatic reduction in pathogenicity in a murine model of systemic candidiasis.[2][3] Similarly, deletion of the RTT109 homolog in Magnaporthe oryzae (the rice blast fungus) and Aspergillus fumigatus leads to defects in growth, reduced conidiation, and decreased virulence.[8][9][10]

Table 1: Effect of RTT109 Deletion on Fungal Virulence in a Murine Model of Systemic Candida albicans Infection

StrainInoculum Size (cells)Median Survival (days)Percent Survival (at day 30)p-value vs. Wild-Type
Wild-Type1.0 x 10^51020%-
rtt109Δ/Δ1.0 x 10^5> 3080%0.0435[3]
Wild-Type1.5 x 10^580%-
rtt109Δ/Δ1.5 x 10^5> 3060%< 0.001[3]

Data extracted from Lopes da Rosa et al., 2010.[3]

Increased Susceptibility to Host Immune Defenses

Genetic evidence suggests that Rtt109 is critical for fungal pathogens to withstand the hostile environment within a host. C. albicans rtt109Δ/Δ mutants are significantly more susceptible to killing by macrophages in vitro.[2][3] This increased sensitivity is linked to the inability of the mutant to cope with the DNA-damaging reactive oxygen species (ROS) produced by phagocytes.[2][3]

Table 2: Susceptibility of Candida albicans Strains to Macrophage Killing

Strain% Fungal Survival (after 16h co-incubation)p-value vs. Wild-Type
Wild-Type~75%-
rtt109Δ/Δ~40%0.025[3]

Data estimated from graphical representations in Lopes da Rosa et al., 2010.[3]

Comparison with Existing Antifungal Drug Targets

Current antifungal therapies primarily target the fungal cell membrane (azoles and polyenes) or cell wall (echinocandins). While effective, the rise of resistance and issues with toxicity highlight the need for new targets with different mechanisms of action.

Table 3: Comparison of Rtt109 with Major Antifungal Drug Targets

TargetDrug ClassMechanism of ActionAdvantages of Targeting Rtt109
Erg11 (Lanosterol 14-α-demethylase) Azoles (e.g., Fluconazole (B54011), Voriconazole)Inhibits ergosterol (B1671047) biosynthesis, disrupting cell membrane integrity.[6]Novel mechanism of action may overcome existing resistance. Fungal-specific, suggesting lower potential for host toxicity.
β-(1,3)-D-glucan synthase Echinocandins (e.g., Caspofungin)Inhibits cell wall biosynthesis, leading to osmotic instability.[6]Targeting a distinct cellular process (chromatin dynamics and DNA repair) could be effective against strains resistant to cell wall inhibitors.
Rtt109 (Histone Acetyltransferase) (Experimental)Inhibits histone H3 acetylation, leading to genomic instability, sensitivity to DNA damage, and reduced virulence.Fungal-specific with no close human homologs.[3] Essential for virulence in multiple pathogenic species.[3][8][9]

Importantly, C. albicans rtt109Δ/Δ mutants do not show increased sensitivity to fluconazole or amphotericin B, suggesting that inhibitors of Rtt109 are unlikely to have synergistic or antagonistic effects with these existing drugs through a shared pathway and may represent a truly independent therapeutic strategy.[3]

Signaling Pathways and Experimental Workflows

Rtt109-Mediated DNA Damage Response Pathway

Rtt109 plays a central role in the DNA damage response (DDR) pathway in fungi. Its activity is stimulated by histone chaperones Asf1 and Vps75, leading to the acetylation of histone H3. This acetylation is crucial for the recruitment of DNA repair factors and the maintenance of genome stability, particularly in response to genotoxic stress encountered during host infection.

Rtt109_Pathway Rtt109 in the Fungal DNA Damage Response Pathway cluster_activation Rtt109 Activation cluster_acetylation Histone Acetylation cluster_response Cellular Response Asf1 Asf1 Rtt109 Rtt109 Asf1->Rtt109 stimulates Vps75 Vps75 Vps75->Rtt109 stimulates H3 Histone H3 Rtt109->H3 acetylates H3_Ac Acetylated H3 (H3K56ac, etc.) DDR DNA Damage Response H3_Ac->DDR GS Genome Stability H3_Ac->GS

Caption: Rtt109 activation and its role in the DNA damage response.

Experimental Workflow for Genetic Validation of a Fungal Drug Target

The genetic validation of a potential drug target like Rtt109 typically follows a structured workflow, from gene deletion to in vivo virulence testing.

Experimental_Workflow Workflow for Fungal Drug Target Validation A Gene Deletion in Pathogenic Fungus B Phenotypic Analysis (Growth, Morphology) A->B C Stress Sensitivity Assays (e.g., Genotoxic Agents) B->C D In Vitro Virulence Assays (e.g., Macrophage Killing) C->D E In Vivo Virulence Model (e.g., Murine Systemic Infection) D->E F Target Validated E->F

Caption: A typical experimental workflow for validating a new fungal drug target.

Detailed Experimental Protocols

Histone Acetyltransferase (HAT) Filter-Binding Assay

This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate by Rtt109.

Materials:

  • Recombinant Rtt109-Vps75 complex

  • Histone H3 substrate (full-length or peptide)

  • [³H]-acetyl-CoA

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA, 50 mM NaCl, 0.01% Triton X-100, 50 µg/mL BSA.[11]

  • P81 phosphocellulose filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures in the reaction buffer containing the Rtt109-Vps75 complex and the histone H3 substrate.

  • Initiate the reaction by adding [³H]-acetyl-CoA.

  • Incubate at 25°C for a defined period (e.g., 30 minutes).

  • Spot a portion of the reaction mixture onto the P81 filter paper.

  • Wash the filter paper three times with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-acetyl-CoA.

  • Allow the filter paper to dry completely.

  • Place the filter paper in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

Murine Model of Systemic Candidiasis for Virulence Assessment

This in vivo model is used to evaluate the virulence of fungal strains by monitoring the survival of infected mice.

Materials:

  • Candida albicans strains (wild-type, knockout, and complemented)

  • 6-8 week old female BALB/c mice

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Culture C. albicans strains to the logarithmic growth phase.

  • Wash the cells with sterile PBS and resuspend to the desired concentration (e.g., 5 x 10⁵ cells/mL for a 1 x 10⁵ inoculum in 200 µL).

  • Inject mice via the lateral tail vein with the fungal cell suspension.[3]

  • Monitor the mice at least twice daily for signs of morbidity (e.g., weight loss, lethargy, ruffled fur).

  • Record the survival of the mice over a period of 30 days.

  • Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine statistical significance between groups.[3]

Macrophage Killing Assay

This in vitro assay quantifies the ability of macrophages to kill fungal cells.

Materials:

  • Candida albicans strains

  • Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

  • Tissue culture medium (e.g., DMEM with 10% FBS)

  • Sterile water

  • YPD agar (B569324) plates

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Prepare a suspension of C. albicans cells in tissue culture medium.

  • Add the fungal cells to the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 1 fungal cell per 15 macrophages.[3]

  • Co-incubate for a defined period (e.g., 16 hours).

  • Lyse the macrophages with sterile water to release the intracellular fungi.

  • Serially dilute the lysate and plate on YPD agar to determine the number of colony-forming units (CFUs).

  • Calculate the percentage of fungal survival by comparing the CFU counts from wells with macrophages to control wells without macrophages.

Conclusion

The collective evidence from genetic studies strongly supports Rtt109 as a viable and promising target for the development of novel antifungal drugs. Its fungal-specific nature, coupled with its critical role in virulence and survival within the host, makes it an attractive candidate for therapies that could overcome the limitations of current antifungal agents. The experimental protocols and comparative data presented in this guide are intended to facilitate further research into the inhibition of Rtt109 and the development of a new class of antifungal therapeutics.

References

Comparative Analysis of Rtt109 Inhibitor 1 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known structure-activity relationships (SAR) of Rtt109 inhibitor 1 and its analogs. Due to a lack of extensive publicly available data on a wide range of analogs, this guide focuses on the foundational inhibitor, Compound 1, and the limited comparative data available.

The fungal-specific histone acetyltransferase (HAT) Rtt109 is a critical enzyme for maintaining genomic integrity and is essential for the pathogenicity of several clinically important fungal species.[1][2] Its absence in mammals makes it an attractive target for the development of novel antifungal therapeutics. This guide delves into the SAR of a known small molecule inhibitor of Rtt109, referred to as Compound 1, providing available quantitative data, detailed experimental protocols, and a visualization of the Rtt109 signaling pathway.

Inhibitor Performance: A Limited Comparative View

A high-throughput screening of over 300,000 compounds led to the discovery of Compound 1 as a specific and potent inhibitor of Rtt109.[1] The structure of Compound 1 is N-(4-benzoylphenyl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide.[2]

Subsequent preliminary SAR studies identified a close analog, SAR9, which differs from Compound 1 by a single methylene (B1212753) group.[1] However, detailed quantitative data for a broader series of analogs are not yet available in the public domain, limiting a comprehensive comparative analysis.

CompoundStructureIC50 (nM)Notes
Compound 1 N-(4-benzoylphenyl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide56 ± 1.3Potent inhibitor of Rtt109-Vps75. Shows no significant inhibition of human HATs p300 and Gcn5.[1]
SAR9 Structure differs by a single methylene group from Compound 1.Not as potent as Compound 1Limited quantitative data available.[1]

Note: The IC50 value for Compound 1 was determined against the Rtt109-Vps75 complex. The inhibitor is also effective against the Rtt109-Asf1 complex.[1]

Rtt109 Signaling and Inhibition

Rtt109's activity is uniquely dependent on its association with one of two histone chaperones: Vps75 or Asf1. These chaperones not only activate Rtt109 but also dictate its substrate specificity. The Rtt109-Vps75 complex primarily acetylates histones H3 at lysines 9 and 27 (H3K9ac, H3K27ac), while the Rtt109-Asf1 complex specifically acetylates H3 at lysine (B10760008) 56 (H3K56ac).[1] Compound 1 inhibits Rtt109 regardless of which chaperone is present, suggesting a mechanism that does not interfere with the chaperone-enzyme interaction.[1]

Rtt109_Signaling_Pathway cluster_Rtt109 Rtt109 Activation and Inhibition cluster_Substrates Histone Substrates cluster_Acetylation Acetylation Products Rtt109 Rtt109 (inactive) Rtt109_Vps75 Rtt109-Vps75 (active) Rtt109->Rtt109_Vps75 binds Rtt109_Asf1 Rtt109-Asf1 (active) Rtt109->Rtt109_Asf1 binds Vps75 Vps75 Vps75->Rtt109_Vps75 Asf1 Asf1 Asf1->Rtt109_Asf1 H3K9_K27_ac H3K9ac, H3K27ac Rtt109_Vps75->H3K9_K27_ac acetylates H3K56_ac H3K56ac Rtt109_Asf1->H3K56_ac acetylates H3_tail Histone H3 Tail (K9, K27) H3_tail->H3K9_K27_ac H3_core Histone H3 Core (K56) H3_core->H3K56_ac Inhibitor1 Inhibitor 1 Inhibitor1->Rtt109_Vps75 Inhibitor1->Rtt109_Asf1

Caption: Rtt109 signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Rtt109 inhibitors.

Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This assay quantifies the release of Coenzyme A (CoA) as a byproduct of the histone acetylation reaction.

Materials:

  • Rtt109-Vps75 or Rtt109-Asf1 complex

  • Histone H3 peptide (e.g., H3N21) or full-length histone H3/H4 tetramers

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • ThioGlo1 or other sulfhydryl-reactive fluorescent probe

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.1% BSA

  • Inhibitor compound (dissolved in DMSO)

  • 384-well black microplates

Procedure:

  • Prepare a reaction mixture containing the Rtt109-chaperone complex and the histone substrate in the assay buffer.

  • Add the inhibitor compound at various concentrations (or DMSO as a control) to the wells of the microplate.

  • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding Acetyl-CoA to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and add the fluorescent probe (e.g., ThioGlo1) to each well.

  • Incubate in the dark for 10 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 384/500 nm for ThioGlo1).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and validating Rtt109 inhibitors.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (e.g., Fluorometric HAT Assay) Primary_Hits Identification of Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Orthogonal_Assay Orthogonal Assay (e.g., Radioisotopic HAT Assay) IC50->Orthogonal_Assay Specificity_Assay Specificity Assays (against other HATs like p300, Gcn5) Orthogonal_Assay->Specificity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Kinetic Analysis) Specificity_Assay->Mechanism_Study Cell_Based_Assay Cell-Based Assays (e.g., Fungal growth inhibition, H3K56ac levels) Mechanism_Study->Cell_Based_Assay Lead_Compound Lead Compound Identification Cell_Based_Assay->Lead_Compound

Caption: Workflow for Rtt109 inhibitor discovery and validation.

Conclusion and Future Directions

Compound 1 represents a promising starting point for the development of novel antifungal agents targeting Rtt109. However, the publicly available data on its structure-activity relationship is currently limited. Further research is needed to synthesize and test a broader range of analogs to build a comprehensive SAR model. Such studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this inhibitor class, ultimately leading to the development of effective new treatments for fungal infections.

References

A Comparative Analysis of Rtt109 Inhibitors from Diverse Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histone acetyltransferase Rtt109 is a key enzyme in fungi, responsible for the acetylation of histone H3 at lysine (B10760008) 56 (H3K56), a modification crucial for genome stability and DNA repair. Its absence in humans makes it an attractive target for the development of novel antifungal therapeutics. This guide provides a comparative analysis of two Rtt109 inhibitors from distinct chemical scaffolds: a synthetic small molecule, "Compound 1," and a natural product, "Garcinol." We present their biochemical and cellular activities, detailed experimental protocols for their characterization, and visualizations of the Rtt109 signaling pathway and a typical inhibitor screening workflow.

Inhibitor Performance Comparison

The following table summarizes the key performance indicators for Compound 1 and Garcinol as Rtt109 inhibitors.

FeatureCompound 1Garcinol
Chemical Scaffold Imidazolidinedione derivativePolyisoprenylated benzophenone
Structure N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
IC50 (Rtt109) 56 nM (S. cerevisiae Rtt109-Vps75)[1]~2.7 µM (P. jirovecii Rtt109)[2]
Mechanism of Action Tight-binding, uncompetitive with respect to both histone and acetyl-CoA substrates[1][3]Competitive with respect to histone binding (for p300/PCAF)[4]
Specificity Highly specific for Rtt109; no significant inhibition of human p300 or Gcn5[1][3]Broad-spectrum HAT inhibitor (inhibits p300/PCAF) and also inhibits other enzymes like HDAC11[2][5]
Cellular Activity Not yet demonstrated to affect cellular H3K56ac levels or sensitivity to DNA damaging agents in C. albicans or S. cerevisiae[3]Has shown cellular effects, including sensitization of cancer cells to standard therapies[6]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the process of inhibitor discovery, the following diagrams illustrate the Rtt109 signaling pathway and a standard experimental workflow for inhibitor characterization.

Rtt109_Signaling_Pathway Rtt109 Signaling Pathway Asf1 Asf1 (Histone Chaperone) Rtt109 Rtt109 (Histone Acetyltransferase) Asf1->Rtt109 Activates Vps75 Vps75 (Histone Chaperone) Vps75->Rtt109 Activates H3K56ac Acetylated H3K56 Rtt109->H3K56ac Catalyzes Histone_H3 Histone H3 Histone_H3->H3K56ac DNA_Repair DNA Repair & Genome Stability H3K56ac->DNA_Repair Acetyl_CoA Acetyl-CoA Acetyl_CoA->Rtt109

Rtt109 signaling pathway overview.

Inhibitor_Characterization_Workflow Experimental Workflow for Rtt109 Inhibitor Characterization HTS High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation & IC50 Determination HTS->Hit_Confirmation Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics) Hit_Confirmation->Mechanism_of_Action Specificity_Assays Specificity Assays (vs. other HATs) Hit_Confirmation->Specificity_Assays Cellular_Assays Cellular Assays (e.g., Yeast Growth Inhibition, Western Blot for H3K56ac) Mechanism_of_Action->Cellular_Assays Specificity_Assays->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Inhibitor characterization workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Rtt109 inhibitors.

Rtt109 Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This assay is suitable for high-throughput screening (HTS) to identify potential Rtt109 inhibitors.[7][8][9]

Principle: The assay measures the production of Coenzyme A (CoA), a product of the histone acetylation reaction. The free thiol group of CoA reacts with a fluorogenic maleimide (B117702) dye (e.g., ThioGlo1 or CPM), resulting in a fluorescent product that can be quantified.

Materials:

  • Purified Rtt109-Vps75 complex

  • Histone H3 peptide (e.g., residues 1-21) or full-length histone H3/H4 tetramers complexed with Asf1

  • Acetyl-CoA

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT

  • Fluorogenic maleimide dye (e.g., ThioGlo1 or CPM)

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare the reaction mixture in a 384-well plate by adding the Rtt109-Vps75 complex and the histone substrate in the assay buffer.

  • Add the test compounds (inhibitors) at various concentrations. Include a DMSO control (vehicle) and a positive control without inhibitor.

  • Pre-incubate the plate at 30°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the fluorogenic maleimide dye.

  • Incubate in the dark for 10-15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of ~380/465 nm for CPM).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

IC50 Determination

Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme. It is a standard measure of inhibitor potency.

Procedure:

  • Perform the Rtt109 HAT activity assay as described above with a serial dilution of the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism).

  • Determine the IC50 value from the fitted curve.[6]

Enzyme Kinetics Analysis

Principle: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics studies are performed by measuring the reaction rates at varying concentrations of both the substrate (histone or Acetyl-CoA) and the inhibitor.

Procedure:

  • Perform the Rtt109 HAT activity assay with varying concentrations of one substrate (e.g., histone H3 peptide) while keeping the other substrate (Acetyl-CoA) at a saturating concentration.

  • Repeat this for several different fixed concentrations of the inhibitor.

  • Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate].

  • Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.[10][11] For example, an uncompetitive inhibitor will decrease both Vmax and Km.

Cellular Assay: Yeast Growth Inhibition

Principle: Since Rtt109 is essential for viability in the presence of DNA damaging agents, the efficacy of an inhibitor can be assessed by its ability to sensitize yeast cells to such agents.

Materials:

  • Saccharomyces cerevisiae wild-type and rtt109Δ (deletion mutant) strains.

  • YPD (Yeast extract-Peptone-Dextrose) liquid and agar (B569324) media.

  • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) (MMS) or camptothecin).

  • Test inhibitor.

  • 96-well microplates.

  • Incubator.

Procedure:

  • Grow yeast cultures to mid-log phase in YPD liquid medium.

  • In a 96-well plate, prepare a serial dilution of the test inhibitor in YPD medium.

  • Add a fixed, sub-lethal concentration of the DNA damaging agent to all wells.

  • Inoculate the wells with the wild-type yeast strain.

  • Incubate the plate at 30°C and monitor cell growth over time by measuring the optical density at 600 nm (OD600).

  • Compare the growth curves in the presence of the inhibitor to the control (no inhibitor) to determine the effect on cell viability. The rtt109Δ strain can be used as a positive control for sensitization to the DNA damaging agent.

Cellular Assay: Western Blot for Histone H3K56 Acetylation

Principle: A direct measure of an inhibitor's cellular efficacy is its ability to reduce the levels of H3K56 acetylation in yeast cells. This can be quantified by Western blot analysis.[9][12]

Materials:

  • Yeast cells treated with the inhibitor.

  • Yeast lysis buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-H3K56ac and anti-total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat yeast cells with the inhibitor for a specified time.

  • Harvest the cells and prepare whole-cell extracts or purified histones.[7]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the H3K56ac signal to the total H3 signal to determine the relative change in acetylation.

References

Validating the Synergistic Potential of Rtt109 Inhibitors in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A promising avenue for enhancing the efficacy of existing antifungal agents lies in the targeted inhibition of the fungal-specific histone acetyltransferase, Rtt109. Emerging evidence suggests that blocking this key enzyme, crucial for fungal DNA damage repair and pathogenesis, can render fungal pathogens more susceptible to certain classes of antifungal drugs. This guide provides a comprehensive comparison of the synergistic effects of Rtt109 inhibition with other antifungals, supported by experimental data and detailed methodologies for researchers in mycology and drug development.

The fungal-specific histone acetyltransferase Rtt109 plays a critical role in maintaining genome integrity, particularly in response to DNA damage. Its absence has been shown to impair fungal virulence, making it an attractive target for novel antifungal therapies. "Rtt109 inhibitor 1" is a specific small molecule inhibitor that acts through a tight-binding, uncompetitive mechanism. While the intrinsic antifungal activity of this inhibitor is under investigation, its true potential may lie in its ability to act synergistically with established antifungal drugs.

Synergistic Effects with 5-Fluorocytosine (B48100): A Mechanistic Insight

A pivotal study on Candida albicans has provided a strong rationale for the synergistic combination of Rtt109 inhibition with the antifungal agent 5-fluorocytosine (5FC). In this study, C. albicans strains with a deleted RTT109 gene (rtt109Δ/Δ) exhibited a marked increase in sensitivity to 5FC.[1] 5FC, an antimetabolite, disrupts DNA and RNA synthesis in fungal cells. The heightened sensitivity of the rtt109Δ/Δ mutant suggests that the impairment of DNA damage repair pathways, due to the absence of Rtt109, potentiates the cytotoxic effects of 5FC.

Interestingly, the same study revealed that the rtt109Δ/Δ mutant did not show increased sensitivity to fluconazole (B54011) or amphotericin B, which target the cell membrane and ergosterol (B1671047) synthesis, respectively.[1] This indicates a specific synergistic relationship between Rtt109 inhibition and antifungals that act directly on DNA replication and integrity.

While direct quantitative data from checkerboard or time-kill assays for "this compound" in combination with 5FC is not yet publicly available, the genetic evidence from the knockout studies provides a solid foundation for pursuing this combination.

Experimental Protocols for Validating Antifungal Synergy

To rigorously validate the synergistic effects of an Rtt109 inhibitor with other antifungals, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill curve analysis.

Checkerboard Microdilution Assay

This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of the Rtt109 inhibitor and a partner antifungal, both alone and in combination, to calculate the FICI.

Methodology:

  • Preparation of Drug Dilutions: Prepare serial dilutions of the Rtt109 inhibitor and the partner antifungal (e.g., 5-fluorocytosine) in a 96-well microtiter plate. The Rtt109 inhibitor is typically diluted horizontally across the plate, while the partner antifungal is diluted vertically, creating a matrix of drug combinations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5–2.5 × 10³ CFU/mL for yeast) in a suitable broth medium, such as RPMI-1640.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include wells with each drug alone as controls, as well as a drug-free growth control. Incubate the plates at 35°C for 24–48 hours.

  • Reading and Interpretation: Determine the MIC of each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth. The FICI is then calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This dynamic assay provides information on the rate and extent of fungal killing over time.

Objective: To assess the fungicidal or fungistatic activity of the Rtt109 inhibitor and a partner antifungal, alone and in combination, over a period of time.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1–5 × 10⁵ CFU/mL) in a suitable broth medium.

  • Drug Exposure: Add the Rtt109 inhibitor and the partner antifungal, alone and in combination, at specific concentrations (e.g., 1x or 2x the MIC) to separate cultures of the fungal inoculum. Include a drug-free growth control.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them on agar (B569324) plates.

  • Colony Counting and Analysis: After incubation, count the number of colony-forming units (CFU/mL) on each plate. Plot the log₁₀ CFU/mL against time for each drug combination. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL at a specific time point with the combination compared to the most active single agent.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key concepts and workflows involved in validating the synergistic effects of Rtt109 inhibitors.

Rtt109_Signaling_Pathway Hypothesized Synergistic Action of Rtt109 Inhibitor and 5-Fluorocytosine cluster_fungal_cell Fungal Cell 5FC 5-Fluorocytosine DNA_Synthesis_Inhibition DNA Synthesis Inhibition 5FC->DNA_Synthesis_Inhibition Inhibits Rtt109_Inhibitor This compound Rtt109 Rtt109 Rtt109_Inhibitor->Rtt109 Inhibits DNA_Damage_Repair DNA Damage Repair Rtt109->DNA_Damage_Repair Enables Fungal_Cell_Death Fungal Cell Death DNA_Damage_Repair->Fungal_Cell_Death Prevents DNA_Synthesis_Inhibition->Fungal_Cell_Death Leads to

Caption: Hypothesized mechanism of synergy between Rtt109 inhibitor and 5-Fluorocytosine.

Antifungal_Synergy_Workflow Experimental Workflow for Antifungal Synergy Testing cluster_workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Checkerboard_Assay Checkerboard Assay Prepare_Inoculum->Checkerboard_Assay Time_Kill_Assay Time-Kill Assay Prepare_Inoculum->Time_Kill_Assay Calculate_FICI Calculate FICI Checkerboard_Assay->Calculate_FICI Plot_Time_Kill_Curves Plot Time-Kill Curves Time_Kill_Assay->Plot_Time_Kill_Curves Analyze_Synergy Analyze Synergy Calculate_FICI->Analyze_Synergy Plot_Time_Kill_Curves->Analyze_Synergy End End Analyze_Synergy->End

Caption: A generalized workflow for in vitro testing of antifungal synergy.

Conclusion and Future Directions

The inhibition of the fungal-specific histone acetyltransferase Rtt109 presents a compelling strategy to enhance the efficacy of certain antifungal agents. The genetic evidence strongly supports a synergistic interaction between Rtt109 inhibition and 5-fluorocytosine. Further in vitro studies using specific inhibitors like "this compound" are warranted to quantify this synergy through checkerboard and time-kill assays. The successful validation of this synergistic combination could pave the way for novel therapeutic approaches to combat challenging fungal infections. Researchers are encouraged to utilize the detailed protocols provided herein to explore the full potential of Rtt109 inhibitors in combination antifungal therapy.

References

Safety Operating Guide

Proper Disposal Procedures for Rtt109 Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) and official disposal procedures for a compound explicitly named "Rtt109 inhibitor 1" are not publicly available. The following guidance is based on general best practices for the handling and disposal of potent, small molecule inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.[1][2][3][4]

This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

General Safety and Handling Precautions

Due to the biological activity of Rtt109 inhibitors, it is crucial to handle these compounds with care to avoid exposure. The following personal protective equipment (PPE) is mandatory when handling this compound and its associated waste:

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. For handling highly potent compounds, double-gloving is recommended.

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes or aerosols.

  • Respiratory Protection: When handling the powdered form of the inhibitor, a dust mask or respirator may be necessary to prevent inhalation. All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.[3]

Quantitative Data for Disposal Considerations

While specific quantitative data for this compound is not available, the following table outlines the types of information that should be sought from the Safety Data Sheet (SDS) of any similar small molecule inhibitor to inform safe disposal procedures.

ParameterImportance for Disposal
LD50 (Lethal Dose, 50%) A low LD50 value indicates high toxicity, requiring more stringent handling and disposal precautions.[3]
Water Solubility Influences the potential for environmental contamination if improperly disposed of and informs decontamination procedures.[3]
Boiling Point Important for assessing the risk of inhalation exposure and for selecting appropriate storage conditions for waste.[3]
Chemical Stability Understanding the stability of the compound helps in determining safe storage conditions for waste and potential degradation pathways.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following step-by-step protocol is essential for all research personnel.

Step 1: Waste Segregation

Properly identify and segregate all waste streams containing this compound.[2] This includes:

  • Solid Waste: Unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, contaminated gloves, pipette tips).

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the inhibitor.

Step 2: Waste Collection and Containerization

The selection of appropriate waste containers is crucial to prevent leaks and ensure safe handling.

  • Solid Waste:

    • Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect in a designated, sealed, and clearly labeled hazardous waste container.[5]

    • Do not mix with incompatible waste streams.[4]

    • Halogenated and non-halogenated solvent wastes should be kept separate if possible, as disposal costs can differ.[6]

  • Sharps Waste:

    • Place all contaminated sharps in a designated, puncture-resistant sharps container for hazardous chemical waste.[5]

Step 3: Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound".

  • The concentration of the inhibitor in liquid waste.

  • The accumulation start date.[3]

  • Any other information required by your institution's EHS department.

Step 4: Storage

Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3][7]

  • Ensure incompatible materials are kept separate.[2]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.[3][7]

Step 5: Final Disposal

Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department.[3]

  • Complete a hazardous waste pickup request form as required by your institution.

  • Provide accurate and complete information about the waste, including its composition and quantity.

  • EHS personnel are trained in the safe handling and transport of hazardous materials and will ensure the waste is disposed of in compliance with all federal, state, and local regulations.[3]

Decontamination of Laboratory Equipment

All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated.

  • Initial Cleaning: Safely remove, drain, or discharge any remaining chemical from the equipment.[8]

  • Decontamination Procedure:

    • Scrub surfaces and equipment with a suitable solvent, such as alcohol, followed by a thorough rinse with water.[5][9]

    • For equipment that contained hazardous chemicals, lines and hoses should be flushed with water or an appropriate buffer solution.[10]

  • Collect Waste: Collect all decontamination materials (e.g., used wipes, rinsate) as hazardous waste.[5]

  • Verification: For equipment being moved or serviced, a "Laboratory Equipment Decontamination Form" should be completed and affixed to the item.[11]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (e.g., contaminated gloves, weigh boats) start->solid liquid Liquid Waste (e.g., solutions) start->liquid sharps Sharps Waste (e.g., contaminated needles) start->sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup_request Request Waste Pickup from EHS storage->pickup_request ehs_disposal EHS Collects for Compliant Disposal pickup_request->ehs_disposal

Caption: Disposal workflow for this compound waste.

References

Safe Handling and Disposal of Rtt109 Inhibitor 1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Rtt109 inhibitor 1, a small molecule inhibitor of the fungal histone acetyltransferase Rtt109.[1][2][3] Given its status as a novel research compound, specific toxicity data is limited. Therefore, it is crucial to treat this compound as a potentially hazardous substance and adhere to stringent safety protocols. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Risk Assessment and Hazard Identification

A thorough risk assessment is the foundation of safe laboratory practice and must be conducted before beginning any experiment.[4] For new or uncharacterized substances like this compound, a key step is to evaluate both known properties and potential, unknown hazards.[5][6]

Table 1: Chemical and Hazard Profile of this compound

PropertyDescriptionPrecautionary Notes
Chemical Name This compound (Also referred to as Compound 1)Use the specific identifier in all labeling and documentation.
Target Fungal Histone Acetyltransferase Rtt109[2][3]As an enzyme inhibitor, it is biologically active. The effects of inhibiting other acetyltransferases or off-target effects in humans are unknown.[2]
Physical Form Typically a solid powderHandling the powder poses a risk of inhalation and aerosolization.[7]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[8]DMSO can facilitate skin absorption of dissolved compounds; handle with appropriate gloves.[9]
Toxicity Profile Acute and chronic toxicity in humans are unknown.Assume the compound is toxic and handle with care to minimize exposure.[10]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.Follow manufacturer's recommendations. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[8][11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier to exposure.[12] A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum required PPE for any laboratory work involving chemical hazards.[3][13] The following table outlines the specific PPE required for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypePPE SpecificationPurpose and Use Case
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a significant splash hazard.[2][3]Protects eyes from splashes of solutions or contact with airborne powder.
Skin & Body Protection Flame-resistant laboratory coat.[2]Protects skin and clothing from spills and contamination. Must be kept fully fastened.
Hand Protection Chemical-resistant nitrile gloves.[12] Consider double-gloving when handling the pure compound or concentrated stock solutions.[3]Prevents direct skin contact. Check glove manufacturer's specifications for chemical compatibility.[13]
Respiratory Protection Not typically required when handling solutions in a certified chemical fume hood. When weighing or handling the solid powder outside of a containment system (not recommended), a NIOSH-approved respirator (e.g., N95) may be necessary based on your institution's risk assessment.Minimizes the risk of inhaling the compound, which is highest when handling the powdered form.

Operational and Disposal Plans

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound. All procedures involving the open handling of the compound, especially the solid form, should be performed in a certified chemical fume hood to minimize inhalation exposure.[14]

Experimental Workflow for this compound

The diagram below outlines the complete lifecycle for handling this compound in a laboratory setting, from initial receipt to final disposal.

G Figure 1: Handling Workflow for this compound cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Management receive 1. Receiving store 2. Storage (-20°C Powder) receive->store Log in inventory weigh 3. Weighing (In Fume Hood) store->weigh dissolve 4. Stock Solution Prep (DMSO) weigh->dissolve aliquot 5. Aliquot & Store (-80°C Solution) dissolve->aliquot experiment 6. Use in Assay (Cell culture, etc.) aliquot->experiment Dilute to working conc. solid_waste 7a. Solid Waste (Tips, Tubes, Gloves) experiment->solid_waste liquid_waste 7b. Liquid Waste (Media, Solutions) experiment->liquid_waste disposal 8. EHS Pickup solid_waste->disposal Segregate in labeled container liquid_waste->disposal Segregate in labeled container

Figure 1: Handling Workflow for this compound
Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound, a common procedure for small molecule inhibitors.[11]

Materials:

  • This compound (solid powder)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer and/or sonicator

  • Appropriate sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass of this compound required to make the desired volume and concentration of the stock solution. (Note: The molecular weight of this compound, C24H21ClFN3O4, is approximately 485.9 g/mol . To make 1 mL of a 10 mM solution, 4.86 mg of the compound is needed).

  • Weighing: Inside a chemical fume hood, carefully weigh the calculated amount of the powder onto weigh paper or directly into a tared vial.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed compound.[9]

  • Mixing: Cap the vial securely and vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, use a water bath sonicator for 10-15 minutes to aid dissolution.[11] Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in properly labeled cryovials. Store the aliquots at -80°C for long-term stability.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[10][15] Do not dispose of this compound or its solutions down the drain.[10]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste contaminated with this compound.[10]

  • Solid Waste: Collect all contaminated disposable items, including gloves, pipette tips, weigh paper, and plastic tubes, in a designated hazardous waste container lined with a durable plastic bag.[10]

  • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental media, and rinsates, in a sealed, leak-proof, and clearly labeled hazardous liquid waste container.[14]

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[14]

  • Storage and Pickup: Store waste containers in a designated and secure satellite accumulation area. Once full, or according to your institution's schedule, arrange for pickup by the EHS department for final, compliant disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rtt109 inhibitor 1
Reactant of Route 2
Reactant of Route 2
Rtt109 inhibitor 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.